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  • Product: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • CAS: 640264-45-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This document provides an in-depth technical guide for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative with potential applications as a versatile building block in...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative with potential applications as a versatile building block in the development of novel pharmaceutical agents and advanced materials. The synthetic strategy is a robust, two-step process designed for efficiency and scalability, commencing with the construction of the core pyrrole ring, followed by its functionalization.

The narrative emphasizes the causality behind experimental choices, providing not just a protocol but a framework for understanding and optimizing the synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Paal-Knorr Pyrrole Synthesis: Construction of the N-cyclopropyl-2,5-dimethylpyrrole core from readily available starting materials. This classic reaction remains one of the most efficient methods for creating substituted pyrroles.[1][2]

  • Vilsmeier-Haack Formylation: Introduction of a carbaldehyde group at the C3 position of the pyrrole ring. This reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.[3][4]

The overall workflow is depicted below.

Synthesis_Workflow Start Starting Materials: Hexane-2,5-dione Cyclopropylamine Step1 Step 1: Paal-Knorr Pyrrole Synthesis Start->Step1 Intermediate Intermediate: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Step1->Intermediate Condensation/ Cyclization Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Reagents2 Reagents: POCl₃, DMF Reagents2->Step2 FinalProduct Final Product: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Step2->FinalProduct Electrophilic Substitution

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the Pyrrole Core via Paal-Knorr Reaction

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[5] Its enduring utility stems from its simplicity, high yields, and the wide availability of starting materials.[1][2]

Reaction Principle & Mechanism

The reaction proceeds through the condensation of hexane-2,5-dione with cyclopropylamine. The mechanism, investigated by V. Amarnath et al., involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group.[2][6] A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[2] Conducting the reaction under neutral or weakly acidic conditions is crucial, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism diketone Hexane-2,5-dione hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine - H₂O amine Cyclopropylamine cyclized Cyclized Intermediate (2,5-dihydroxy-tetrahydro-pyrrole derivative) hemiaminal->cyclized Intramolecular Attack pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole cyclized->pyrrole - 2H₂O (Dehydration) Vilsmeier_Haack_Mechanism cluster_1 Vilsmeier-Haack Formylation Mechanism reagent_formation 1. Vilsmeier Reagent Formation (DMF + POCl₃) electrophilic_attack 2. Electrophilic Attack (Pyrrole attacks Vilsmeier Reagent) reagent_formation->electrophilic_attack hydrolysis 3. Hydrolysis of Iminium Salt electrophilic_attack->hydrolysis

Sources

Exploratory

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest as a versatile intermediate in medicinal chemistry and organic synthesis. The primary synthetic strategy involves a robust two-step sequence: the initial construction of the N-cyclopropyl-2,5-dimethylpyrrole core via the Paal-Knorr synthesis, followed by regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This document details the underlying mechanisms, provides field-proven experimental protocols, discusses the rationale behind procedural choices, and offers insights into process optimization and safety.

Introduction: The Significance of Substituted Pyrroles

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including Atorvastatin (Lipitor).[1] The strategic functionalization of the pyrrole ring allows for the fine-tuning of molecular properties critical for drug development, such as potency, selectivity, and pharmacokinetics.

The target molecule, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, incorporates several key structural features:

  • N-Cyclopropyl Group : This strained aliphatic ring is a "bioisostere" of larger alkyl or phenyl groups, often used to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.[2]

  • 2,5-Dimethyl Substitution : These methyl groups block the highly reactive α-positions (C2 and C5) of the pyrrole ring, directing subsequent electrophilic substitution to the β-position (C3). This provides crucial regiochemical control.

  • C3-Carbaldehyde Group : The aldehyde functional group is a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of other heterocyclic systems.[3][4]

This combination makes the title compound a valuable building block for creating complex molecular architectures in drug discovery programs.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient two-step synthetic plan. The formyl group at the C3 position can be installed via an electrophilic aromatic substitution, pointing to the Vilsmeier-Haack reaction as the method of choice. The precursor for this step is the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole core. This N-substituted pyrrole can be readily assembled from a 1,4-dicarbonyl compound and a primary amine, indicating the classic Paal-Knorr synthesis as the ideal approach. This leads to commercially available and simple starting materials: 2,5-hexanedione and cyclopropylamine.

Retrosynthesis Target 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde PyrroleCore 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole Target->PyrroleCore C-C Disconnection (Vilsmeier-Haack) FormylSource Vilsmeier Reagent (POCl₃ + DMF) Target->FormylSource StartingMaterials 2,5-Hexanedione + Cyclopropylamine PyrroleCore->StartingMaterials C-N Disconnection (Paal-Knorr)

Caption: Retrosynthetic pathway for the target molecule.

Pathway I: Synthesis of the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Core

The first stage of the synthesis is the construction of the pyrrole ring system using the Paal-Knorr synthesis, a reliable and high-yielding condensation reaction.[5][6]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction proceeds by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (cyclopropylamine).[7] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons to form a hemiaminal intermediate. A subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes a sequence of dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[6][8] Weakly acidic conditions, such as those provided by acetic acid, can catalyze the reaction by protonating the carbonyl oxygens, rendering them more electrophilic.[7]

Paal_Knorr_Mechanism cluster_start Step 1: Hemiaminal Formation cluster_cyclize Step 2: Cyclization cluster_dehydrate Step 3: Dehydration Start 2,5-Hexanedione + Cyclopropylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack CyclicIntermediate 2,5-Dihydroxy- tetrahydropyrrole derivative Hemiaminal->CyclicIntermediate Intramolecular Attack Product 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole CyclicIntermediate->Product -2 H₂O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Starting Materials & Reagents
ReagentFormulaMolar Mass ( g/mol )Key Properties
2,5-HexanedioneC₆H₁₀O₂114.14Colorless liquid, miscible with water and organic solvents.[9][10]
CyclopropylamineC₃H₇N57.09Colorless liquid, ammonia-like odor, miscible with water.[2]
Acetic Acid (Glacial)CH₃COOH60.05Catalyst, solvent. Corrosive.
EthanolC₂H₅OH46.07Reaction solvent. Flammable.
Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add ethanol (100 mL), 2,5-hexanedione (e.g., 11.4 g, 0.1 mol), and glacial acetic acid (0.6 g, 0.01 mol).

  • Amine Addition: While stirring, slowly add cyclopropylamine (6.3 g, 0.11 mol) to the mixture. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (50 mL) to neutralize the acetic acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Causality & Insights:

  • Excess Amine: A slight excess of cyclopropylamine (1.1 eq) is used to ensure the complete consumption of the limiting 1,4-dicarbonyl starting material.

  • Acid Catalyst: Acetic acid serves as a weak acid catalyst, which accelerates the condensation without promoting side reactions like furan formation, which can occur under strongly acidic conditions.[7]

  • Solvent Choice: Ethanol is an excellent solvent for all reactants and allows for a convenient reflux temperature. Greener protocols have explored using water or even solvent-free conditions.[5][11]

Pathway II: Vilsmeier-Haack Formylation of the Pyrrole Core

With the pyrrole core synthesized, the final step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like pyrroles.[12][13]

Mechanism of the Vilsmeier-Haack Reaction

The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a disubstituted formamide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[14][15]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[16] Due to the 2,5-dimethyl substitution, the attack occurs at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final carbaldehyde.[15]

Vilsmeier_Haack_Mechanism cluster_reagent Part 1: Reagent Formation cluster_substitution Part 2: Electrophilic Substitution & Hydrolysis DMF_POCl3 DMF + POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->VilsmeierReagent Pyrrole 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole IminiumSalt Iminium Salt Intermediate Pyrrole->IminiumSalt Attack on Vilsmeier Reagent Aldehyde Target Aldehyde IminiumSalt->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Overview of the Vilsmeier-Haack formylation mechanism.

Reagents & Properties
ReagentFormulaMolar Mass ( g/mol )Key Properties
Phosphorus OxychloridePOCl₃153.33Colorless, fuming liquid. Highly corrosive and water-reactive.
N,N-DimethylformamideC₃H₇NO73.09Polar aprotic solvent. Can be a source of the Vilsmeier reagent.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous reaction solvent.
Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Materials:

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Ice bath

  • Three-neck round-bottom flask, dropping funnel, nitrogen inlet

Procedure:

  • Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (e.g., 8.2 g, 0.1125 mol) in anhydrous DCE (50 mL) to 0°C using an ice bath.

  • POCl₃ Addition: Add POCl₃ (e.g., 13.8 g, 0.09 mol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The Vilsmeier reagent typically forms as a solid or thick slurry.[17]

  • Pyrrole Addition: Prepare a solution of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (e.g., 10.1 g, 0.075 mol) in anhydrous DCE (25 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 2-3 hours until TLC indicates the consumption of the starting pyrrole.

  • Quenching & Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate (150 mL) until the solution is basic (pH ~8-9). This step is highly exothermic and releases gas; perform with caution.

  • Work-up: Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the final product as a solid.

Causality & Insights:

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to ensure its efficient formation.

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the pyrrole are performed at low temperatures (0-10°C) to control the exothermic reaction and prevent decomposition of the reagent.

  • Regioselectivity: Formylation occurs at the C3 position because the C2 and C5 positions are already substituted. In N-substituted pyrroles without α-substituents, formylation typically favors the C2 position, but steric hindrance from the N-substituent can increase the proportion of the C3 product.[18]

  • Careful Quenching: The hydrolysis step is the most hazardous part of the procedure. The reaction of residual POCl₃ and the Vilsmeier reagent with water is violent. Slow, controlled addition into a buffered, cold basic solution is critical for safety.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield).

  • Cyclopropylamine: Flammable liquid and corrosive. Can cause severe skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and its subsequent quenching are highly exothermic. Proper temperature control via ice baths is essential to prevent runaway reactions.

Conclusion

The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is reliably achieved through a two-step sequence combining the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation. This pathway is efficient, high-yielding, and utilizes readily available starting materials. The Paal-Knorr reaction provides excellent control over the substitution pattern of the pyrrole core, while the Vilsmeier-Haack reaction ensures regioselective introduction of the crucial aldehyde functionality. The resulting compound is a valuable and versatile intermediate, well-suited for further elaboration in the development of novel therapeutics and complex organic molecules.

References

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Sources

Foundational

Spectroscopic Data for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, comparative data from analogous structures, and established spectroscopic principles to offer a comprehensive characterization of the title compound. In the absence of direct experimental data in publicly available literature, this guide serves as an authoritative reference for the identification and structural elucidation of this molecule.

Introduction and Molecular Structure

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde possesses a unique molecular architecture, incorporating a pyrrole core, a common motif in pharmacologically active compounds, substituted with a cyclopropyl group at the nitrogen atom, two methyl groups, and a carbaldehyde function. This combination of functionalities suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization.

Molecular Formula: C₁₀H₁₃NO[1] Molecular Weight: 163.22 g/mol SMILES: CC1=CC(=C(N1C2CC2)C)C=O[1]

The structural features suggest distinct signatures in various spectroscopic analyses, which will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be highly informative, with distinct signals for the pyrrole proton, the aldehyde proton, the two methyl groups, and the cyclopropyl group. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aldehyde-H9.5 - 10.0Singlet1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
Pyrrole-H (at C4)6.5 - 7.0Singlet1HThe proton on the pyrrole ring is in an electron-rich environment but is deshielded by the adjacent aldehyde group.
Cyclopropyl-H (methine)3.0 - 3.5Multiplet1HThe methine proton of the cyclopropyl group is deshielded by the adjacent nitrogen atom.
Methyl-H (at C2 & C5)2.2 - 2.5Two Singlets6H (3H each)The two methyl groups are in slightly different chemical environments and are expected to appear as two distinct singlets.
Cyclopropyl-H (methylene)0.8 - 1.2Multiplet4HThe methylene protons of the cyclopropyl ring are shielded and will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carbonyl-C (aldehyde)185 - 195The carbonyl carbon is highly deshielded.
Pyrrole-C (C2 & C5)135 - 145The carbons bearing the methyl groups are deshielded.
Pyrrole-C (C3)120 - 130The carbon attached to the aldehyde group.
Pyrrole-C (C4)110 - 120The carbon bearing the pyrrole proton.
Cyclopropyl-C (methine)30 - 40The methine carbon of the cyclopropyl group.
Methyl-C (at C2 & C5)10 - 15The methyl carbons are in the typical aliphatic region.
Cyclopropyl-C (methylene)5 - 10The methylene carbons of the cyclopropyl ring are highly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the C-H and C-N bonds of the pyrrole and cyclopropyl moieties.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
C=O stretch (aldehyde)1680 - 1700A strong absorption band characteristic of a conjugated aldehyde.
C-H stretch (aromatic/pyrrole)3000 - 3100Stretching vibrations of the C-H bond on the pyrrole ring.
C-H stretch (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups.
C-N stretch1300 - 1400Stretching vibration of the C-N bond in the pyrrole ring.
C=C stretch (pyrrole)1450 - 1550Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the predicted monoisotopic mass is 163.0997 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M+H]⁺164.1070Protonated molecular ion.[1]
[M+Na]⁺186.0889Sodium adduct of the molecular ion.[1]
[M]⁺163.0992Molecular ion.[1]

Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) and cleavage of the cyclopropyl ring.

Experimental Protocols

While experimental data for the title compound is not available, a standard protocol for acquiring NMR data is provided below for reference.

Hypothetical ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and a hypothetical experimental workflow.

molecular_structure cluster_pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde cluster_substituents N1 C2 N1->C2 Cyclopropyl C₃H₅ N1->Cyclopropyl C3 C2->C3 Methyl2 CH₃ C2->Methyl2 C4 C3->C4 Carbaldehyde CHO C3->Carbaldehyde C5 C4->C5 H4 H C4->H4 C5->N1 Methyl5 CH₃ C5->Methyl5

Caption: Molecular structure of the title compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow.

Conclusion

This technical guide provides a robust, albeit theoretical, spectroscopic characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The predicted data, based on established chemical principles and comparison with related structures, offers a solid foundation for researchers working with this compound. The detailed analysis of expected NMR, IR, and MS data will be invaluable for the confirmation of its synthesis and for its application in further scientific endeavors.

References

  • PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem. [Link][1]

  • NIST. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University. [Link][2]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic and Mass Spectrometric Characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the synthesis and spectroscopic characterization of this molecule, underpinned by established chemical principles and data from analogous structures.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, featuring a blend of alkyl, aryl-like (cyclopropyl), and electron-withdrawing functionalities, makes it a valuable intermediate in medicinal chemistry. Accurate and unambiguous structural elucidation is paramount for its use in further synthetic applications and for understanding its potential biological activity. This guide provides the foundational spectroscopic data and interpretation necessary for such endeavors.

Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

A plausible and efficient synthetic route to the title compound involves a two-step process: the Paal-Knorr synthesis of the pyrrole core followed by Vilsmeier-Haack formylation.

Part 1: Paal-Knorr Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr reaction is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. In this case, 2,5-hexanedione reacts with cyclopropylamine to yield the N-substituted pyrrole.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and cyclopropylamine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrrole.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression and Quenching: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC. Once complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Synthesis_Workflow cluster_0 Part 1: Paal-Knorr Pyrrole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation 2,5-Hexanedione 2,5-Hexanedione Paal_Knorr Paal-Knorr Reaction (Ethanol, Reflux) 2,5-Hexanedione->Paal_Knorr Cyclopropylamine Cyclopropylamine Cyclopropylamine->Paal_Knorr Pyrrole_Core 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Paal_Knorr->Pyrrole_Core Formylation Formylation (50-60 °C) Pyrrole_Core->Formylation DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C) DMF_POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Final_Product 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Formylation->Final_Product

Caption: Synthetic workflow for 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

The structure of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde presents a unique set of proton environments. The predicted chemical shifts (δ) are based on the additive effects of the substituents on the pyrrole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H9.7 - 9.9Singlet (s)-1H
Pyrrole-H46.5 - 6.7Singlet (s)-1H
Cyclopropyl-CH (methine)3.4 - 3.7Multiplet (m)-1H
2-CH₃2.4 - 2.6Singlet (s)-3H
5-CH₃2.2 - 2.4Singlet (s)-3H
Cyclopropyl-CH₂0.8 - 1.2Multiplet (m)-4H
  • Aldehyde Proton (CHO): The proton of the formyl group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond, appearing as a sharp singlet in the downfield region of the spectrum.

  • Pyrrole Ring Proton (H4): The lone proton on the pyrrole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-donating methyl groups at positions 2 and 5, and the electron-withdrawing formyl group at position 3.

  • Methyl Protons (2-CH₃ and 5-CH₃): Two distinct singlets are expected for the two methyl groups. The methyl group at the 2-position, being adjacent to the electron-withdrawing formyl group, is expected to be slightly more deshielded (further downfield) than the methyl group at the 5-position.

  • Cyclopropyl Protons: The cyclopropyl group protons will appear in the upfield region. The methine proton (CH) attached to the nitrogen will be the most downfield of this group. The four methylene protons (CH₂) will likely appear as a complex multiplet due to geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired on a 100 MHz or higher field spectrometer using a standard proton-decoupled pulse sequence to afford a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Pyrrole C2135 - 140
Pyrrole C5130 - 135
Pyrrole C3125 - 130
Pyrrole C4115 - 120
Cyclopropyl-CH30 - 35
2-CH₃13 - 16
5-CH₃11 - 14
Cyclopropyl-CH₂5 - 10
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

  • Pyrrole Ring Carbons (C2, C3, C4, C5): The four carbons of the pyrrole ring will have distinct chemical shifts. C2 and C5, being adjacent to the nitrogen, are typically more deshielded than C3 and C4. The presence of the electron-withdrawing formyl group at C3 will further deshield C2 and C4.

  • Methyl Carbons (2-CH₃ and 5-CH₃): The two methyl carbons will appear in the upfield region. Similar to the proton signals, the 2-methyl carbon is expected to be slightly more downfield than the 5-methyl carbon.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will resonate in the high-field region of the spectrum. The methine carbon (CH) will be more downfield than the methylene carbons (CH₂).

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for LC-MS, which will primarily yield the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Pattern:

The nominal molecular weight of C₁₀H₁₃NO is 163.22 g/mol .

  • Molecular Ion (M⁺˙): In an EI spectrum, a prominent molecular ion peak is expected at m/z = 163.

  • Key Fragmentations: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway M [M]⁺˙ m/z = 163 M_minus_H [M-H]⁺ m/z = 162 M->M_minus_H - H• M_minus_CO [M-CO]⁺˙ m/z = 135 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 134 M->M_minus_CHO - CHO• M_minus_C3H5 [M-C₃H₅]⁺ m/z = 122 M->M_minus_C3H5 - C₃H₅• (cyclopropyl) M_minus_CH3 [M-CH₃]⁺ m/z = 148 M->M_minus_CH3 - CH₃• M_minus_H->M_minus_CO - CO

Caption: Predicted key fragmentation pathways for 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in EI-MS.

Interpretation of Fragmentation:

  • [M-H]⁺ (m/z = 162): Loss of a hydrogen radical, likely from the aldehyde, to form a stable acylium ion.

  • [M-CHO]⁺ (m/z = 134): Loss of the formyl radical is a common fragmentation pathway for aldehydes.

  • [M-CO]⁺˙ (m/z = 135): Loss of a neutral carbon monoxide molecule from the molecular ion.

  • [M-CH₃]⁺ (m/z = 148): Loss of a methyl radical from either the 2 or 5 position.

  • [M-C₃H₅]⁺ (m/z = 122): Cleavage of the N-cyclopropyl bond, resulting in the loss of a cyclopropyl radical.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR and mass spectrometry data for 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The provided protocols for synthesis and spectroscopic analysis, along with the in-depth interpretation of the expected data, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The structural insights gleaned from these analytical techniques are crucial for the confident application of this versatile heterocyclic compound in further scientific endeavors.

References

  • Paal-Knorr Pyrrole Synthesis: A comprehensive overview of the Paal-Knorr synthesis, including its mechanism and applications. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction: A detailed description of the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds. Organic Chemistry Portal. [Link]

  • NMR Chemical Shifts of Heterocycles: A resource for typical ¹H and ¹³C NMR chemical shifts of various heterocyclic compounds, including pyrroles. University of Wisconsin - Chemistry Department. [Link]

  • Mass Spectrometry Fragmentation Patterns: A guide to understanding common fragmentation patterns of organic molecules in mass spectrometry. Chemistry LibreTexts. [Link]

  • Spectroscopic Data of Pyrrole Derivatives: A research article providing spectroscopic data for various substituted pyrroles, which can be used for comparative analysis. MDPI - Molecules. [Link]

Foundational

An In-depth Technical Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole derivative with significant potential as a versatile building blo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, plausible synthetic routes, and expected reactivity. The document also explores its potential applications in drug discovery, drawing parallels with other biologically active pyrrole-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Introduction: The Significance of the Polysubstituted Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of pyrrole derivatives is largely attributed to the ability of the pyrrole nitrogen to engage in hydrogen bonding, a critical interaction for drug-target binding.[3] Furthermore, the aromatic nature of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde incorporates several key structural features that make it a compound of interest. The N-cyclopropyl group introduces a degree of conformational rigidity and can influence the molecule's metabolic stability and binding affinity. The two methyl groups at positions 2 and 5 sterically shield the adjacent alpha-positions of the pyrrole ring, which can direct the reactivity of the aldehyde group at the 3-position. The 3-formyl group is a versatile functional handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.[4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[5][6]
Molecular Weight 163.22 g/mol [5][6]
CAS Number 640264-45-5[5]
Appearance Likely a solid or high-boiling liquidInferred from analogous compounds[7]
Purity ≥95%[5][6]
Solubility Expected to be soluble in common organic solvents like dichloromethane and chloroform.[7]Inferred from analogous compounds[7]
Storage Store at 4°C under a nitrogen atmosphere.[6][6]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺164.10700
[M+Na]⁺186.08894
[M-H]⁻162.09244

This data is predicted and should be confirmed by experimental analysis.

Synthesis and Manufacturing

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not explicitly detailed in the surveyed literature. However, two primary retrosynthetic approaches are highly plausible: the Paal-Knorr synthesis of the pyrrole core followed by formylation, or the construction of the substituted pyrrole ring with the aldehyde precursor already in place.

Proposed Synthetic Pathway 1: Paal-Knorr Synthesis followed by Vilsmeier-Haack Formylation

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[8] This would be followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.[9]

Workflow Diagram:

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Hexane-2,5-dione Hexane-2,5-dione 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Hexane-2,5-dione->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Cyclopropylamine, Acid catalyst 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde POCl3, DMF G Target_Aldehyde 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Carboxylic_Acid Carboxylic_Acid Target_Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4, Jones reagent) Alcohol Alcohol Target_Aldehyde->Alcohol Reduction (e.g., NaBH4, LiAlH4) Imine Imine Target_Aldehyde->Imine Condensation (Primary Amine) Alkene Alkene Target_Aldehyde->Alkene Wittig Reaction (Phosphorus ylide) Cyanohydrin Cyanohydrin Target_Aldehyde->Cyanohydrin Addition (HCN)

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The pyrrole scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making the unambiguous characterization of its derivatives a critical endeavor. This document outlines a logical and self-validating workflow, integrating synthetic strategy with advanced spectroscopic techniques. We delve into the causality behind experimental choices, from the selection of the synthetic route to the detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure accurate and reliable structural confirmation.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental structural motifs present in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] The specific substitution pattern on the pyrrole ring dictates its physicochemical properties and biological activity. The target molecule, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, incorporates a unique combination of a cyclopropyl group at the nitrogen, two methyl groups at the α-positions, and a formyl group at a β-position. This substitution pattern is of interest for its potential to modulate electronic properties and steric interactions, which are key factors in drug-receptor binding and material performance. Accurate structural elucidation is the bedrock upon which all further studies of this molecule's potential applications will be built.

Synthetic Strategy: A Deliberate Approach to Target Synthesis

The synthesis of the target molecule is the first step in its characterization. The chosen synthetic route must be efficient and provide the desired regiochemistry. Two primary retrosynthetic disconnections are considered for the formation of the substituted pyrrole ring.

Paal-Knorr Pyrrole Synthesis: A Classic Convergent Approach

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3][4] This approach is highly convergent and often proceeds in high yields.

The reaction involves the condensation of hexane-2,5-dione with cyclopropylamine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the N-substituted pyrrole, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.[3]

Vilsmeier-Haack Formylation: Regioselective Introduction of the Aldehyde

With the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole core synthesized, the next critical step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]

The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is influenced by steric factors.[8] The bulky cyclopropyl group at the nitrogen sterically hinders the α-positions (C2 and C5), directing the electrophilic Vilsmeier reagent to the more accessible β-position (C3 or C4). Given the symmetry of the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole starting material, formylation will occur at either C3 or C4, yielding the same product.

Experimental Protocol: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Part A: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

  • To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq) and cyclopropylamine (1.2 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-cyclopropyl-2,5-dimethyl-1H-pyrrole, which can be purified by column chromatography on silica gel.

Part B: Vilsmeier-Haack Formylation

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Heat the mixture to reflux for 30 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is the first line of analysis to determine the molecular weight and elemental composition of the synthesized compound.[1]

  • Expected Molecular Ion: For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol .[9]

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.[1]

  • Fragmentation Pattern: While ESI minimizes fragmentation, some characteristic losses may be observed in tandem MS (MS/MS) experiments. Common fragmentation pathways for N-alkylpyrroles include the loss of the alkyl group.[1] For the target molecule, cleavage of the cyclopropyl group could be a potential fragmentation pathway.

Parameter Expected Value
Molecular Formula C₁₀H₁₃NO
Monoisotopic Mass 163.0997 g/mol
[M+H]⁺ (High-Resolution MS) 164.1070 m/z
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule.[10]

  • C=O Stretch: The most characteristic absorption for the aldehyde functional group is the strong C=O stretching vibration. For an α,β-unsaturated aldehyde conjugated to an aromatic ring, this peak is expected in the range of 1705-1685 cm⁻¹.[10]

  • Aldehydic C-H Stretch: Aldehydes exhibit two characteristic C-H stretching absorptions between 2700-2760 and 2800-2860 cm⁻¹.[10] The presence of these two distinct peaks is a strong indicator of an aldehyde.

  • Aromatic C-H and C=C Stretches: The pyrrole ring will show characteristic C-H and C=C stretching vibrations in the aromatic region of the spectrum.

  • N-H Stretch (Absence thereof): The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the N-substituted nature of the pyrrole ring.[11]

Functional Group Expected Absorption Range (cm⁻¹)
Aldehyde C=O Stretch1705 - 1685
Aldehydic C-H Stretch2700 - 2760 and 2800 - 2860
Aromatic C=C Stretch~1600 - 1450
Aromatic C-H Stretch~3100
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[12] Both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution pattern.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton in the range of δ 9-10 ppm.[10]

  • Pyrrole Ring Proton: A single proton on the pyrrole ring (H4) is expected to appear as a singlet in the aromatic region, typically between δ 6-7 ppm.

  • Methyl Protons: Two singlets are expected for the two methyl groups at C2 and C5. Their chemical shifts will be in the aliphatic region, likely around δ 2.0-2.5 ppm.

  • Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet pattern in the upfield region of the spectrum (typically δ 0.5-1.5 ppm) due to the diastereotopic nature of the methylene protons and their coupling to the methine proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.0 - 10.0singlet1H
Pyrrole (H4)6.0 - 7.0singlet1H
Methyl (-CH₃ at C2/C5)2.0 - 2.5singlet6H
Cyclopropyl (-CH-)1.0 - 1.5multiplet1H
Cyclopropyl (-CH₂-)0.5 - 1.0multiplet4H

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 180-200 ppm.

  • Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring. The chemical shifts will be influenced by the substituents.

  • Methyl Carbons: Two signals (or one if they are equivalent) are expected for the methyl carbons in the aliphatic region, typically around δ 10-20 ppm.

  • Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield aliphatic region.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 200
Pyrrole (C2, C5, C3, C4)110 - 150
Methyl (-CH₃)10 - 20
Cyclopropyl (-CH-, -CH₂-)5 - 20

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment will show correlations between coupled protons. For example, it will confirm the coupling between the methine and methylene protons of the cyclopropyl group.

  • HSQC: This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the carbon signals.

Diagrams and Visualizations

G cluster_synthesis Synthetic Workflow Start Hexane-2,5-dione + Cyclopropylamine PaalKnorr Paal-Knorr Synthesis Start->PaalKnorr Intermediate 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole PaalKnorr->Intermediate Vilsmeier Vilsmeier-Haack Formylation Intermediate->Vilsmeier Product 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Vilsmeier->Product G cluster_elucidation Structure Elucidation Workflow Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR Infrared Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure

Sources

Foundational

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde molecular formula and weight

An In-Depth Technical Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Executive Summary: This document provides a comprehensive technical overview of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry. It details the molecule's fundamental physicochemical properties, outlines a robust two-step synthetic pathway including mechanistic insights and step-by-step protocols, and discusses its potential applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a detailed understanding of this specific pyrrole derivative.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of specific substituents onto this five-membered aromatic heterocycle allows for the fine-tuning of its electronic, steric, and pharmacological properties. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole featuring a synthetically versatile aldehyde group. The presence of N-cyclopropyl and C-methyl groups imparts distinct solubility and metabolic stability characteristics, making it a valuable building block for creating complex molecular architectures.

This guide provides a detailed examination of its synthesis, beginning with the formation of the pyrrole core via the Paal-Knorr reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. The rationale behind each synthetic step and the underlying reaction mechanisms are discussed to provide a complete scientific picture.

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is presented below. This data is essential for its identification, purification, and use in subsequent synthetic applications.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2][3]
Molecular Weight 163.22 g/mol [2]
Monoisotopic Mass 163.09972 Da[1]
PubChem CID 693331[1][2]
CAS Number 640264-45-5[2]
Predicted XLogP3 1.4[1]
InChIKey ZBULWGFKZMHJLU-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is most effectively achieved through a two-step process. This approach first constructs the substituted pyrrole ring and then introduces the aldehyde functional group in a regioselective manner.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation A 2,5-Hexanedione + Cyclopropylamine B Paal-Knorr Condensation A->B Reflux C 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole B->C E Vilsmeier-Haack Reaction C->E D POCl₃ + DMF (Vilsmeier Reagent) D->E F 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde E->F

Sources

Exploratory

IUPAC name for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications Introduction: Unpacking a Versatile Heterocyclic Building Block In the landscape of modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction: Unpacking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly those containing the pyrrole nucleus, represent a cornerstone of many therapeutic agents. This guide provides a detailed technical overview of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a molecule of significant interest due to the unique combination of its structural features.

The core of this compound is a highly substituted pyrrole ring, a five-membered aromatic heterocycle prevalent in numerous natural products and blockbuster drugs like atorvastatin (Lipitor). Its utility is further enhanced by three key substituents, each imparting distinct and advantageous properties:

  • N-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity and membrane permeability.[1][2] This strained three-membered ring can act as a conformationally rigid element and a bioisostere for other functional groups, often leading to more favorable receptor binding and reduced off-target effects.[1][2]

  • 2,5-Dimethyl Groups: These methyl groups serve a crucial role in directing the regioselectivity of further chemical transformations. By sterically blocking the highly reactive α-positions (C2 and C5) of the pyrrole ring, they channel electrophilic substitution reactions to the less-hindered β-positions (C3 and C4), a critical factor in the synthesis of this specific isomer.

  • 3-Carbaldehyde Group: The aldehyde (or formyl) group at the C3 position is a versatile synthetic handle. It serves as a gateway for a multitude of subsequent chemical modifications, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, making this compound an invaluable building block for generating diverse molecular libraries for biological screening.[3]

This whitepaper will dissect the logical synthesis of this compound, detail its chemical properties, and explore its potential applications, providing researchers and drug development professionals with a comprehensive understanding of its value.

Strategic Synthesis: A Two-Step Approach to a High-Value Intermediate

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is most logically achieved through a two-step sequence that first constructs the N-substituted pyrrole core, followed by a regioselective formylation.

G cluster_0 Step 1: Pyrrole Core Synthesis cluster_1 Step 2: Regioselective Formylation Hexane-2,5-dione Hexane-2,5-dione Paal-Knorr Synthesis Paal-Knorr Synthesis Hexane-2,5-dione->Paal-Knorr Synthesis Cyclopropylamine Cyclopropylamine Cyclopropylamine->Paal-Knorr Synthesis 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Paal-Knorr Synthesis->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Intermediate 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Intermediate->Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent POCl3 / DMF Vilsmeier-Haack Reagent->Vilsmeier-Haack Reaction Target_Compound 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Vilsmeier-Haack Reaction->Target_Compound

Caption: Synthetic workflow for the target compound.

Part 1: Paal-Knorr Synthesis of the Pyrrole Core

The Paal-Knorr synthesis is a classic and highly efficient method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mildly acidic conditions.[4][5]

  • Causality of Experimental Choice: This method is chosen for its reliability and high yields in forming the N-substituted pyrrole ring.[6] The reaction proceeds via the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole.[5][6][7] The use of cyclopropylamine as the primary amine directly installs the desired N-cyclopropyl substituent.

  • To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Add cyclopropylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield 1-cyclopropyl-2,5-dimethyl-1H-pyrrole as a pure liquid.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[10]

  • Causality of Experimental Choice (Regioselectivity): While formylation of unsubstituted pyrrole overwhelmingly favors the C2 (α) position, the steric hindrance provided by the existing 2,5-dimethyl groups on our intermediate effectively blocks these α-positions.[10] This steric blockade forces the electrophilic Vilsmeier reagent to attack one of the electronically rich but accessible β-positions (C3 or C4), leading to the desired 3-carbaldehyde product with high regioselectivity.[11] Studies have shown that bulky substituents on the pyrrole nitrogen can further enhance this β-selectivity.[12]

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool an appropriate solvent like DMF or 1,2-dichloroethane (DCE) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled solvent, maintaining the temperature below 10 °C. Stir for 15-30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 1-3 hours, monitoring by TLC.[12]

  • After completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium hydroxide or potassium carbonate solution until the pH is basic.[12]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Physicochemical and Spectroscopic Profile

The structural identity and purity of the synthesized compound are confirmed through a combination of physical and spectroscopic data.

PropertyValueSource
IUPAC Name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehydePubChem
Molecular Formula C₁₀H₁₃NO[13][14]
Molecular Weight 163.22 g/mol [15]
CAS Number 640264-45-5[15]
Monoisotopic Mass 163.09972 Da[13]
Predicted XlogP 1.4[13]

Expected Spectroscopic Data:

  • ¹H NMR: Key diagnostic signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet for the C4-H proton on the pyrrole ring (~6-7 ppm), signals for the cyclopropyl protons (a multiplet for the CH group and multiplets for the two CH₂ groups, ~0.5-3.5 ppm), and two singlets for the C2 and C5 methyl groups (~2-3 ppm).

  • ¹³C NMR: Approximately 10 distinct signals corresponding to the 10 carbon atoms in unique electronic environments, including a signal for the aldehyde carbonyl carbon (~180-190 ppm).

  • IR Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch (around 1650-1700 cm⁻¹) and C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (EI): An intense molecular ion peak (M⁺) at m/z = 163.

Applications in Research and Drug Development

The title compound is not an end-product but rather a strategic starting point for the synthesis of more complex molecules with therapeutic potential. The aldehyde functional group is a key enabler of this versatility.

G cluster_reactions Derivative Synthesis Pathways center_node 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde product_amine Substituted Amines center_node->product_amine product_alkene Vinyl Pyrroles center_node->product_alkene product_acid Carboxylic Acid (CID 2776579) center_node->product_acid product_enone α,β-Unsaturated Ketones center_node->product_enone reductive_amination Primary/Secondary Amines reductive_amination->center_node Reductive Amination wittig_reaction Phosphonium Ylides wittig_reaction->center_node Wittig Reaction oxidation Oxidizing Agents (e.g., KMnO4) oxidation->center_node Oxidation condensation Active Methylene Compounds condensation->center_node Knoevenagel Condensation

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Modern Organic Synthesis

Abstract 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular architecture, combining the steric and electronic properties of a cyclopropyl group with a reactive pyrrole-aldehyde core, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and mechanistic insights designed for researchers, medicinal chemists, and process development scientists. We will delve into its utility in cornerstone organic reactions and its role in the synthesis of advanced intermediates and target molecules.

Introduction: A Unique Structural Motif

The 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold is a confluence of synthetically valuable features. The pyrrole ring is a ubiquitous heterocycle in a vast array of biologically active compounds.[1] The N-cyclopropyl group introduces conformational rigidity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles. The 2,5-dimethyl substitution patterns sterically directs reactions and influences the electronic nature of the pyrrole ring, while the C3-carbaldehyde serves as a versatile chemical handle for a multitude of synthetic transformations. This combination makes the title compound a powerful intermediate for creating diverse molecular libraries.

Synthesis of the Core Scaffold

The preparation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is typically achieved through a two-step sequence, leveraging classic named reactions that are fundamental to heterocyclic chemistry.

Step 1: Paal-Knorr Pyrrole Synthesis

The initial step involves the construction of the N-substituted pyrrole ring via the Paal-Knorr synthesis.[2][3] This reaction is a robust and high-yielding method for synthesizing pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5]

Reaction: Hexane-2,5-dione is condensed with cyclopropylamine, typically in the presence of a weak acid catalyst like acetic acid, to form 1-cyclopropyl-2,5-dimethyl-1H-pyrrole. The acid accelerates the reaction, which proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[3]

Step 2: Vilsmeier-Haack Formylation

With the pyrrole core established, the aldehyde functionality is introduced at the C3 position using the Vilsmeier-Haack reaction.[6][7] This reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The pyrrole ring is highly activated towards electrophilic substitution, and while substitution can occur at C2 or C3, the steric hindrance from the N-cyclopropyl and C2-methyl groups favors formylation at the C3 position.[10]

Reaction: 1-cyclopropyl-2,5-dimethyl-1H-pyrrole is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[8][11] Subsequent aqueous workup hydrolyzes the resulting iminium salt to afford the target aldehyde.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Hexane-2,5-dione C 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole A->C AcOH, Reflux B Cyclopropylamine B->C D 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole F 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde D->F 1. Vilsmeier Reagent 2. H2O Workup E POCl3, DMF E->F

Caption: Synthetic route to the target compound.

Key Synthetic Applications and Protocols

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the pyrrole scaffold opens numerous avenues for molecular elaboration.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[12] This reaction is highly effective with aromatic and heterocyclic aldehydes to create α,β-unsaturated products, which are valuable Michael acceptors and intermediates for more complex heterocycles.[13][14]

Causality: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) without causing self-condensation of the aldehyde.[12] The electron-rich nature of the pyrrole ring enhances the reactivity of the aldehyde. The resulting conjugated system is often a chromophore and can possess interesting biological properties.[13]

Objective: To synthesize 2-((1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde163.221.0163 mg
Malononitrile66.061.173 mg
Piperidine85.150.1~10 µL
Ethanol--10 mL

Procedure:

  • To a 25 mL round-bottom flask, add 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Add ethanol (10 mL) and stir at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution using a microsyringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the mixture in an ice bath. The product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds.[15][16] It proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[17] This one-pot procedure is highly efficient and avoids the isolation of unstable imine intermediates.[18]

Causality: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[16] The reaction is often run in mildly acidic conditions (e.g., with acetic acid) to catalyze imine formation.

G A Pyrrole-CHO (Aldehyde) C [Imine Intermediate] A->C + H+ B R-NH2 (Amine) B->C E Pyrrole-CH2-NHR (Secondary Amine) C->E Reduction D [Reducing Agent] e.g., NaBH(OAc)3 D->E

Caption: Workflow for Reductive Amination.

Objective: To synthesize N-benzyl-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde163.221.0163 mg
Benzylamine107.151.1126 µL
Sodium Triacetoxyborohydride211.941.5318 mg
Dichloroethane (DCE)--10 mL
Acetic Acid (Glacial)60.05~2 drops~0.1 mL

Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrrole aldehyde (1.0 mmol) in dichloroethane (10 mL).

  • Add benzylamine (1.1 mmol) followed by 2 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Synthesis of Fused Heterocycles: Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocycles with significant pharmacological importance, often acting as kinase inhibitors.[19][20] The pyrrole-3-carbaldehyde is a key precursor for constructing this scaffold. A common strategy involves a multi-component reaction where the aldehyde condenses with an activated pyrimidine derivative.[21]

Causality: These syntheses often leverage the reactivity of both the aldehyde and the adjacent C2-position of the pyrrole ring. A typical reaction partner is a 6-aminouracil derivative. The initial step is often a Knoevenagel-type condensation between the aldehyde and an active methylene group, followed by an intramolecular cyclization and aromatization sequence to form the fused pyrimidine ring.

Conclusion

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetically tractable and highly versatile building block. The protocols and applications detailed herein demonstrate its utility in fundamental organic transformations such as C-C and C-N bond formation. Its ability to serve as a precursor for Knoevenagel adducts, diverse secondary and tertiary amines, and complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines makes it an invaluable tool for medicinal chemists and organic synthesis professionals. The strategic combination of its structural elements provides a robust platform for the rapid generation of novel chemical entities with potential applications in drug discovery and materials science.

References

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  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application o...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . This versatile chemical intermediate is a valuable building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. We present detailed, field-tested protocols for the synthesis of the title compound and its subsequent utilization in a key carbon-carbon bond-forming reaction, the Knoevenagel condensation. The causality behind experimental choices, self-validating checkpoints, and troubleshooting insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Value Proposition of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets. The specific substitution pattern of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde offers three key strategic advantages for drug design:

  • The N-Cyclopropyl Group: The cyclopropyl moiety is a "bioisostere" of larger or more flexible alkyl groups. Its introduction can enhance metabolic stability, improve binding affinity by enforcing a specific conformation, and fine-tune lipophilicity, all of which are critical parameters in drug development.[3]

  • The 2,5-Dimethyl Groups: These methyl groups serve a dual purpose. They sterically hinder potential sites of metabolic attack on the pyrrole ring, thereby increasing the compound's half-life. Furthermore, they donate electron density into the pyrrole ring, activating the C3 and C4 positions for subsequent functionalization.

  • The C3-Carbaldehyde: The aldehyde functional group is a versatile chemical handle. It is a key electrophile for a variety of crucial transformations, including reductive aminations, Wittig reactions, and, as detailed herein, condensations with active methylene compounds to generate scaffolds for kinase inhibitors.[4][5]

This guide will detail a robust, two-step synthesis to access this key intermediate and demonstrate its utility in a subsequent Knoevenagel condensation, a reaction pivotal for creating α,β-unsaturated systems common in targeted covalent inhibitors and other pharmacophores.[4]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is paramount for safe and effective experimentation.

Table 1: Physicochemical and Safety Data for Key Compounds

Property 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Molecular Formula C₉H₁₃N C₁₀H₁₃NO
Molar Mass 135.21 g/mol 163.22 g/mol
Appearance Colorless to pale yellow liquid Off-white to yellow solid
Boiling Point ~75-80 °C (at ~15 mmHg) Not readily available (high boiling)
Melting Point Not applicable ~60-65 °C
CAS Number 100799-73-3 326916-20-5
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

| Safety Precautions | Wear gloves, eye protection. Use in a fume hood. Avoid inhalation. | Wear gloves, eye protection, lab coat. Use in a fume hood. Avoid dust inhalation. |

Note: Physical properties are estimates based on structurally similar compounds and should be confirmed by analysis.

Synthesis Pathway Overview

The overall synthetic strategy is a logical and efficient two-step process, beginning with the construction of the core pyrrole ring, followed by its functionalization with the key carbaldehyde group.

G cluster_0 Protocol 1: Paal-Knorr Synthesis cluster_1 Protocol 2: Vilsmeier-Haack Formylation cluster_2 Protocol 3: Knoevenagel Condensation A 2,5-Hexanedione + Cyclopropylamine B 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole A->B  Acetic Acid (cat.)  Toluene, Reflux  (Dean-Stark) D 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde B->D  DCM, 0 °C to RT  Aqueous Workup C POCl₃ + DMF (Vilsmeier Reagent) F (E)-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile D->F  Piperidine (cat.)  Ethanol, Reflux E Malononitrile

Caption: Overall synthetic workflow from starting materials to the Knoevenagel adduct.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

This procedure utilizes the classic Paal-Knorr pyrrole synthesis, which involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[2]

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2,5-hexanedione (1.0 eq) and toluene (approx. 3 mL per mmol of hexanedione).

  • Reagent Addition: Begin stirring and add cyclopropylamine (1.1 eq), followed by glacial acetic acid (0.1 eq).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction. Continue refluxing until no more water is collected (typically 3-5 hours).

    • Scientist's Note (Causality): The Paal-Knorr condensation is a dehydration reaction. The removal of water via azeotropic distillation with toluene drives the equilibrium towards product formation, ensuring a high conversion rate. Acetic acid serves as a proton source to catalyze the initial imine formation.

  • Reaction Quench & Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Self-Validation Checkpoint: The NaHCO₃ wash neutralizes the acetic acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole, is often sufficiently pure for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation to Yield 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[6] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • Vilsmeier Reagent Formation: To a three-neck flask under an inert atmosphere, add anhydrous DCM and N,N-dimethylformamide (3.0 eq). Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

    • Scientist's Note (Causality): This initial step forms the electrophilic Vilsmeier reagent. The reaction is exothermic and performed at low temperature to control its formation and prevent side reactions. An inert atmosphere prevents moisture from quenching the highly reactive POCl₃ and Vilsmeier reagent.

  • Pyrrole Addition: While maintaining the temperature at 0 °C, add a solution of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting pyrrole spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.

  • Hydrolysis (Workup): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

    • Safety First: This quench is highly exothermic. Perform this step slowly in a fume hood.

  • Neutralization and Extraction: Stir the mixture for 30 minutes. The intermediate iminium salt hydrolyzes to the final aldehyde. Carefully neutralize the mixture to pH 7-8 by the slow addition of 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 3: Application in Knoevenagel Condensation

This protocol demonstrates the utility of the title compound as an intermediate by reacting it with malononitrile. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated product.[9][10]

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Equipment:

  • Round-bottom flask with condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Scientist's Note (Causality): Piperidine, a weak base, is sufficient to deprotonate the highly acidic methylene protons of malononitrile, generating the nucleophilic carbanion required for the initial attack on the aldehyde's carbonyl carbon.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours.

    • Self-Validation Checkpoint: The reaction can be monitored by TLC. Often, the product is intensely colored and may precipitate from the reaction mixture upon cooling, providing a visual cue of completion.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities. The resulting product, (E)-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, is often obtained in high purity. If needed, it can be further purified by recrystallization.

Data Interpretation & Expected Outcomes

Successful synthesis should be confirmed by standard analytical techniques.

Table 2: Representative Analytical Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spec (ESI+)
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole ~5.7 (s, 2H, pyrrole H), ~3.3 (m, 1H, cyclopropyl CH), ~2.2 (s, 6H, Me), ~0.9 (m, 4H, cyclopropyl CH₂) ~127 (pyrrole C2/5), ~105 (pyrrole C3/4), ~30 (cyclopropyl CH), ~13 (Me), ~7 (cyclopropyl CH₂) m/z = 136.1 [M+H]⁺
...-pyrrole-3-carbaldehyde ~9.7 (s, 1H, CHO), ~6.3 (s, 1H, pyrrole H4), ~3.4 (m, 1H, cyclopropyl CH), ~2.5 (s, 3H, Me), ~2.3 (s, 3H, Me), ~1.0 (m, 4H, cyclopropyl CH₂) ~185 (CHO), ~140 (pyrrole C2), ~130 (pyrrole C5), ~125 (pyrrole C3), ~115 (pyrrole C4), ~32 (cyclopropyl CH), ~14 (Me), ~12 (Me), ~8 (cyclopropyl CH₂) m/z = 164.1 [M+H]⁺

| Knoevenagel Adduct | ~7.4 (s, 1H, vinyl H), ~6.5 (s, 1H, pyrrole H4), ~5.4 (s, 1H, vinyl H), ~3.5 (m, 1H, cyclopropyl CH), ~2.4 (s, 3H, Me), ~2.2 (s, 3H, Me), ~1.1 (m, 4H, cyclopropyl CH₂) | ~150 (vinyl C), ~138 (pyrrole C2), ~132 (pyrrole C5), ~120 (pyrrole C3), ~118 (CN), ~110 (pyrrole C4), ~95 (vinyl C), ~33 (cyclopropyl CH), ~14 (Me), ~12 (Me), ~9 (cyclopropyl CH₂) | m/z = 213.1 [M+H]⁺ |

Note: NMR shifts are approximate and will vary based on solvent and instrument. The structure should be confirmed by 2D NMR techniques.

G cluster_0 Protocol Validation Workflow Start Crude Product TLC TLC Analysis (Spot check, Rf value) Start->TLC Purify Purification (Column or Recrystallization) TLC->Purify NMR ¹H and ¹³C NMR (Structure Confirmation) Purify->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Pure, Confirmed Intermediate MS->Final

Caption: Post-synthesis validation and purification workflow.

Conclusion

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a highly valuable and strategically designed chemical intermediate. The synthetic protocols detailed herein—the Paal-Knorr synthesis and Vilsmeier-Haack formylation—provide a reliable and scalable route to its production. Its utility has been demonstrated through the Knoevenagel condensation, a key transformation for accessing vinylogous nitriles that are prevalent in modern drug discovery programs, particularly in the field of kinase inhibitors. By understanding the rationale behind each synthetic step and employing the validation checkpoints, researchers can confidently produce and utilize this intermediate to accelerate the development of novel therapeutic agents.

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Method

Application Notes and Protocols: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the synthesis, characterization, and potential medicinal chemistry applications of 1-Cycloprop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and potential medicinal chemistry applications of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound is a promising scaffold for the development of novel therapeutics, leveraging the unique properties of both the pyrrole core and the cyclopropyl moiety. These application notes offer insights into its synthetic route, physicochemical properties, and its prospective role as a key intermediate in the discovery of kinase inhibitors and other targeted agents. Detailed protocols for its synthesis and a representative biological screening assay are provided to facilitate its exploration in drug discovery programs.

Introduction: Strategic Rationale for a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 3-position of the pyrrole ring serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and other heterocyclic systems.[4]

The incorporation of a cyclopropyl group at the 1-position of the pyrrole ring is a strategic design element in modern drug discovery.[5] The cyclopropyl moiety is known to confer several advantageous properties to a drug candidate, including:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to improved binding affinity with the target protein.

  • Increased Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[5]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, allowing for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help minimize interactions with other proteins, thereby reducing the potential for side effects.

Therefore, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a "privileged scaffold" that combines the versatile reactivity of a pyrrole-3-carbaldehyde with the beneficial drug-like properties of a cyclopropyl group. This makes it a highly attractive starting point for the synthesis of novel drug candidates.

Synthesis and Characterization

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved in a two-step process, starting from readily available commercial materials. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Cyclopropylamine C 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole A->C Reflux in Acetic Acid B Hexane-2,5-dione B->C D 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole F 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde D->F Stirring at 0°C to rt E DMF, POCl3 E->F

Figure 1: Proposed two-step synthesis of the target compound.

Physicochemical Properties

While experimental data for the title compound is not extensively available, its properties can be estimated based on its structure and data for the analogous carboxylic acid.[6]

PropertyPredicted Value/InformationSource
Molecular FormulaC10H13NOChemScene
Molecular Weight163.22 g/mol ChemScene
AppearanceExpected to be a solid at room temperatureInferred
SolubilityLikely soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred
StabilityStable under standard laboratory conditions; protect from light and airInferred
Detailed Synthetic Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

This protocol is adapted from the general Paal-Knorr pyrrole synthesis.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1 equivalent) and glacial acetic acid.

  • Addition of Amine: Slowly add cyclopropylamine (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation to Yield 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This protocol is based on the established Vilsmeier-Haack reaction conditions for pyrroles.[8][9]

  • Reagent Preparation: In a separate flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: Dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in DMF in a separate round-bottom flask and cool to 0 °C.

  • Addition of Vilsmeier Reagent: Slowly add the pre-formed Vilsmeier reagent to the solution of the pyrrole.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the title compound.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a versatile intermediate for the synthesis of a wide array of compounds with potential therapeutic applications. The aldehyde group can be readily converted into various functional groups, enabling the exploration of diverse chemical space.

G cluster_0 Potential Therapeutic Areas A 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde B Kinase Inhibitors (e.g., VEGFR-2) A->B Condensation with anilinopyrimidines, indolinones, etc. C Anticancer Agents A->C Synthesis of pyrrolo[2,3-d]pyrimidines D Antibacterial Agents A->D Formation of Schiff bases, hydrazones E Anti-inflammatory Agents A->E Derivatization to various heterocycles

Figure 2: Potential derivatizations and therapeutic applications.

Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors.[10][11] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a substituted pyrrole ring.[4] The aldehyde functionality of the title compound can be used in condensation reactions with various amino-heterocycles to generate potent kinase inhibitors. Pyrrolo[2,3-d]pyrimidine derivatives, in particular, are known to be potent inhibitors of various kinases.[10][11]

Protocol 3: Representative Kinase Inhibition Assay (e.g., VEGFR-2)

This is a generalized protocol for evaluating the inhibitory activity of compounds derived from 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde against a target kinase.

  • Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microplate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Anticancer and Antibacterial Agents

Pyrrole derivatives have demonstrated significant potential as both anticancer and antibacterial agents.[1][12] The aldehyde can be converted to various pharmacophores known to exhibit these activities. For example, the synthesis of pyrrole-indole hybrids has led to the discovery of potent dual tubulin and aromatase inhibitors with anticancer properties.[13] Furthermore, the formation of Schiff bases and hydrazones from pyrrole-3-carbaldehydes has been a successful strategy for developing novel antibacterial compounds.[12]

Conclusion

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically designed chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established organic reactions, and its structure combines the versatile reactivity of a pyrrole-3-carbaldehyde with the advantageous physicochemical properties conferred by the cyclopropyl group. This makes it an excellent starting point for the development of novel kinase inhibitors, anticancer agents, and antibacterial compounds. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

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  • Journal of Medicinal Chemistry. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. American Chemical Society; 2020.
  • Journal of Pharmaceutical Research International. Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)
  • Journal of Medicinal Chemistry. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6][14]triazine-based VEGFR-2 kinase inhibitors. American Chemical Society; 2008.

  • ACS Omega. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). American Chemical Society; 2021.
  • International Journal of Molecular Sciences. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI; 2024.
  • Journal of Medicinal Chemistry. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. American Chemical Society; 2022.

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Application

The Strategic Role of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. The com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. The compound 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde emerges as a molecule of significant interest, embodying a strategic fusion of two pharmacologically relevant motifs: a cyclopropyl ring and a substituted pyrrole-3-carbaldehyde core. While direct and extensive biological data on this specific molecule remains nascent, a deep dive into the well-documented roles of its constituent parts provides a compelling rationale for its application as a versatile scaffold and building block in the generation of new chemical entities. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and experimental protocols related to this promising compound.

The pyrrole skeleton is a foundational structural framework found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of pyrrole are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1] The aldehyde functionality at the 3-position of the pyrrole ring is a particularly valuable chemical handle, readily participating in a multitude of chemical transformations to build molecular complexity and generate libraries of diverse compounds.[2]

Concurrently, the incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy in medicinal chemistry.[3] This small, strained ring system is far from being a simple lipophilic spacer; it offers profound advantages in terms of molecular rigidity, metabolic stability, and receptor binding affinity.[4] The unique stereoelectronic properties of the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.[3][4]

This document will elucidate the synergistic potential of combining these two powerful moieties in 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and provide practical protocols for its utilization in drug discovery workflows.

Physicochemical Properties and Structural Rationale

A foundational understanding of the physicochemical properties of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is crucial for its strategic deployment in drug design.

PropertyValueSource
Molecular Formula C10H13NO[5][6]
Molecular Weight 163.22 g/mol [6]
CAS Number 640264-45-5[6]
Predicted XlogP 1.4[7]

The predicted octanol-water partition coefficient (XlogP) of 1.4 suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter for oral bioavailability and cell membrane permeability.

The Strategic Advantage of the Cyclopropyl Moiety

The N-cyclopropyl group is a key feature that distinguishes this scaffold. Its inclusion is a deliberate design choice aimed at conferring several desirable drug-like properties:

  • Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that often plague more flexible alkyl chains. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[3][4]

  • Conformational Rigidity: The strained three-membered ring restricts the rotational freedom of the molecule. This pre-organization into a more defined conformation can reduce the entropic penalty upon binding to a target protein, leading to higher binding affinity.[3][4]

  • Improved Potency and Selectivity: By locking the molecule into a specific three-dimensional shape, the cyclopropyl group can optimize interactions with the binding site of a target protein, enhancing potency and potentially reducing off-target effects.[3][4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as pKa, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The Versatility of the 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde Core

The substituted pyrrole core provides a robust and versatile platform for chemical elaboration:

  • Diverse Biological Activities: The 2,5-dimethylpyrrole scaffold has been identified in compounds with antitubercular activity, highlighting its potential as a pharmacophore for infectious diseases.[8] Pyrrole derivatives, in general, are associated with a wide range of biological activities, including analgesic and anti-inflammatory effects.[1][2]

  • A Reactive Handle for Derivatization: The carbaldehyde group at the C3 position is a versatile functional group that can be readily transformed into a wide array of other functionalities. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Common transformations include:

    • Reductive amination to form secondary and tertiary amines.

    • Wittig reactions to introduce carbon-carbon double bonds.

    • Oxidation to a carboxylic acid.

    • Condensation reactions to form imines, oximes, and hydrazones.

Hypothetical Signaling Pathway and Drug Discovery Workflow

Given the known anti-inflammatory properties of some pyrrole derivatives, a plausible application of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could be in the development of inhibitors for inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Derivative Pyrrole Derivative (Potential Inhibitor) Derivative->IKK Complex Inhibits DNA DNA NF-κB_active->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

The following workflow outlines a rational approach to utilizing this scaffold in a drug discovery project.

G Start 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Library_Synthesis Library Synthesis via Reductive Amination Start->Library_Synthesis Screening High-Throughput Screening (e.g., NF-κB Reporter Assay) Library_Synthesis->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical

Caption: A streamlined drug discovery workflow utilizing the target scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Protocol 1: Synthesis of a Diverse Amine Library via Reductive Amination

This protocol describes the parallel synthesis of a library of secondary and tertiary amines from 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for use in SAR studies.

Rationale: Reductive amination is a robust and high-yielding reaction that is well-suited for library synthesis. The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure directly from the aldehyde and amine, tolerating a wide range of functional groups.

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 96-well reaction block

Procedure:

  • Preparation of Aldehyde Stock Solution: Prepare a 0.2 M solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in anhydrous DCM.

  • Preparation of Amine Stock Solutions: Prepare 0.25 M solutions of each amine in anhydrous DCM in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the aldehyde stock solution (0.04 mmol).

    • Add 200 µL of the respective amine stock solution (0.05 mmol, 1.25 equivalents).

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and allow it to stir at room temperature for 1 hour.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride in anhydrous DCM (approximately 0.5 M).

    • Add 120 µL of the STAB slurry (0.06 mmol, 1.5 equivalents) to each well.

    • Reseal the reaction block and allow it to stir at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by slowly adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Separate the organic layer.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Transfer the dried organic solutions to a new 96-well plate and evaporate the solvent under a stream of nitrogen.

  • Analysis and Purification:

    • Analyze the crude products by LC-MS to confirm product formation and assess purity.

    • Purify the desired products using preparative HPLC or column chromatography.

Protocol 2: In Vitro NF-κB Reporter Assay

This protocol describes a cell-based assay to screen the synthesized library for inhibitors of the NF-κB signaling pathway.

Rationale: A reporter gene assay provides a quantifiable readout of transcription factor activity. In this case, a luciferase reporter gene under the control of an NF-κB response element will produce light in response to NF-κB activation. A decrease in light output in the presence of a test compound indicates inhibition of the pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Tumor necrosis factor-alpha (TNF-α)

  • Synthesized compound library (dissolved in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB-luciferase reporter cells into white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (a known NF-κB inhibitor) wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in complete DMEM at a concentration that gives a robust activation of the NF-κB pathway (typically 10 ng/mL, to be optimized).

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the signal from the TNF-α stimulated, vehicle-treated wells to 100% activation and the signal from the unstimulated, vehicle-treated wells to 0% activation.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a highly promising, yet underexplored, scaffold for drug discovery. By leveraging the well-established benefits of the cyclopropyl group and the synthetic versatility of the pyrrole-3-carbaldehyde core, researchers can rapidly generate libraries of novel compounds with the potential to address a wide range of therapeutic targets. The protocols outlined in this guide provide a practical framework for initiating such a discovery program. Future research should focus on the synthesis and biological evaluation of diverse libraries derived from this scaffold to unlock its full therapeutic potential.

References

  • Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Journal of Medicinal Chemistry, 56(13), 5436-5449. [Link]

  • 1-cyclopropyl-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. (n.d.). Cenmed. Retrieved January 16, 2026, from [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-15. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

Sources

Method

Application Notes &amp; Protocols: Reactions of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Value of the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Scaffold The 1-Cyclopropyl-2,5-dimethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Scaffold

The 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde molecule is a highly functionalized heterocyclic scaffold poised for significant application in modern medicinal chemistry and materials science. Its structure combines three key pharmacophoric elements:

  • The Pyrrole Core: A ubiquitous heterocycle in natural products and pharmaceuticals, known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • The N-Cyclopropyl Group: This small, strained carbocycle is a "bioisostere" of larger groups and is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune binding interactions.

  • The C3-Carbaldehyde: A versatile chemical handle, the aldehyde group serves as a gateway for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. It can readily participate in C-C and C-N bond-forming reactions, oxidation, and reduction, making it an ideal starting point for library synthesis and lead optimization.

This guide provides an in-depth exploration of key synthetic transformations involving this aldehyde, complete with detailed, field-tested protocols. The methodologies are designed to be robust and adaptable, empowering researchers to leverage this scaffold in their discovery programs.

Compound Property Value
IUPAC Name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Typically an off-white to yellow solid or oil
Key Reactivity Site Aldehyde group at the C3 position

Synthesis of the Starting Material

Before exploring its reactions, it is crucial to understand the synthesis of the title compound. A reliable and scalable approach is a two-step sequence involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole. The Paal-Knorr reaction is a classic, high-yielding method for synthesizing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2]

Step 2: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings, such as the pyrrole nucleus, using a Vilsmeier reagent (typically generated from POCl₃ and DMF).[3][4][5] The formylation of 2,5-disubstituted pyrroles generally occurs at the C3 position.[6]

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Hexanedione 2,5-Hexanedione Pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Hexanedione->Pyrrole Acid Catalyst (e.g., Acetic Acid) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Pyrrole Acid Catalyst (e.g., Acetic Acid) Aldehyde 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Pyrrole->Aldehyde Electrophilic Aromatic Substitution VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Synthetic workflow for the target aldehyde.

Key Reaction Protocols and Applications

The aldehyde functionality is a cornerstone of synthetic chemistry. The following protocols detail four high-utility transformations of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into more complex and functionally diverse derivatives.

Reaction_Pathways cluster_products Start 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde ProductA Substituted Amine Start->ProductA Reductive Amination (R-NH₂, NaBH(OAc)₃) ProductB α,β-Unsaturated Product Start->ProductB Knoevenagel Condensation (Active Methylene, Base) ProductC Carboxylic Acid Start->ProductC Pinnick Oxidation (NaClO₂, NaH₂PO₄) ProductD Fused Pyrrolo[3,2-d]pyrimidine Start->ProductD Heterocycle Annulation (6-Aminouracil, Acid)

Caption: Major reaction pathways from the title compound.

Protocol 1: Reductive Amination for C-N Bond Formation

Principle: Reductive amination is a powerful method for forming amines from carbonyl compounds.[7] It involves the initial formation of an iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and tolerance for acidic conditions generated during imine formation, preventing side reactions like the reduction of the starting aldehyde.[8]

Application: This reaction is fundamental in drug discovery for installing amine functionalities, which are crucial for modulating solubility, basicity (pKa), and forming key hydrogen bond interactions with biological targets.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation for C=C Bond Formation

Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, which facilitates the deprotonation of the active methylene compound to generate the nucleophilic carbanion.[10][11]

Application: This reaction is a cornerstone of C-C bond formation, used to synthesize electron-deficient alkenes which are valuable Michael acceptors and precursors for more complex heterocyclic systems. Derivatives such as benzylidenemalononitriles have been investigated for various biological activities.

  • Reaction Setup: In a round-bottom flask, combine 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.05 eq).

  • Solvent & Catalyst: Add a solvent such as ethanol or toluene. Add a catalytic amount of a weak base, like piperidine (0.1 eq) or ammonium acetate (0.2 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-110 °C, depending on the solvent). Causality Note: Heating is required to drive the dehydration of the intermediate aldol adduct to the final conjugated product.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or flash column chromatography.

Protocol 3: Pinnick Oxidation to Carboxylic Acid

Principle: The Pinnick oxidation is a highly chemoselective method for converting aldehydes to carboxylic acids.[12] The reaction uses sodium chlorite (NaClO₂) as the terminal oxidant, which is activated by a mild acid to form chlorous acid (HClO₂). A key component is a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide, which reacts with the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination of the electron-rich pyrrole ring.[13][14]

Application: The resulting 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a crucial building block for synthesizing amides, esters, and other acid derivatives, which are prevalent in pharmaceuticals.

  • Reaction Setup: Dissolve 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 4:1 ratio).

  • Scavenger Addition: Add the chlorine scavenger, 2-methyl-2-butene (4.0-5.0 eq).

  • Buffer & Oxidant Solution: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in a minimal amount of water. Causality Note: The NaH₂PO₄ acts as a buffer to maintain a mildly acidic pH (~4-5), which is optimal for the formation of the active oxidant HClO₂ while minimizing decomposition.

  • Reaction Execution: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous oxidant solution dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative (indicating no remaining oxidant).

  • Extraction: Acidify the mixture to pH ~3 with 1 M HCl. Extract the product into a suitable organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Protocol 4: Synthesis of Fused Pyrrolo[3,2-d]pyrimidines

Principle: Pyrrole-3-carbaldehydes are excellent precursors for constructing fused heterocyclic systems. In this protocol, a condensation reaction with 6-aminouracil derivatives under acidic conditions leads to the formation of the pyrrolo[3,2-d]pyrimidine core, a scaffold known for its diverse biological activities, including antibacterial properties.[15][16][17]

Application: This annulation reaction provides rapid access to complex, "drug-like" heterocyclic systems from simple starting materials. The pyrrolo[3,2-d]pyrimidine core is a deazapurine analog and is found in compounds with anti-inflammatory and kinase inhibitory activity.[18]

  • Reaction Setup: To a flask suitable for heating under reflux, add 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Solvent: Add a high-boiling solvent such as glacial acetic acid or ethanol.

  • Reaction Execution: Heat the mixture to reflux for 4-12 hours. The reaction involves an initial condensation to form an enamine or imine, followed by intramolecular cyclization and subsequent aromatization (often via air oxidation).

  • Reaction Monitoring: Monitor the formation of the product by LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction medium.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then diethyl ether to remove residual solvent and impurities. The product is often of high purity, but can be recrystallized if needed.

References

  • Amoroso, R., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Basanagouda, M., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. Available at: [Link]

  • Bao, Y., et al. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Valgas, C., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. Available at: [Link]

  • Banu, K., & Poddar, P. (2013). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, D., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Seela, F., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Pinnick oxidation. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and isothiochromeno[3,4-b]pyrrole 30 and 31. ResearchGate. Available at: [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry.
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  • Patil, A. B., & Patil, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Chang, M.-Y., et al. (2017). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Zimecki, M., et al. (2005). Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Il Farmaco. Available at: [Link]

  • Tarasenko, E. A., et al. (2009). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. HETEROCYCLES. Available at: [Link]

  • Devi, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

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  • Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Available at: [Link]

  • Carter, D. S., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

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  • Bagley, M. C., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic letters. Available at: [Link]

  • Joshi, S. D., et al. (2018). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles

Abstract The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The Paal-Knorr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The Paal-Knorr synthesis, first reported in 1884, remains one of the most robust and widely utilized methods for constructing substituted pyrroles.[5][6] This reaction facilitates the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to efficiently yield the corresponding pyrrole derivative.[7][8][9] This technical guide provides an in-depth exploration of the Paal-Knorr pyrrole synthesis, including its underlying mechanism, a detailed experimental protocol for the synthesis of an N-cyclopropyl substituted pyrrole, and methods for subsequent functionalization. The protocols and insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors.

The Paal-Knorr Synthesis: Mechanistic Insights

The enduring utility of the Paal-Knorr synthesis stems from its reliability and operational simplicity. The reaction is typically conducted under neutral or weakly acidic conditions; the addition of a mild acid like acetic acid can significantly accelerate the reaction rate.[7][10] It is crucial to avoid strongly acidic conditions (pH < 3), which can favor the formation of furan byproducts.[7]

The established mechanism, elucidated in detail by V. Amarnath and colleagues, proceeds through several key steps:[5][7][11]

  • Amine Addition: The synthesis initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.

  • Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining stage of the reaction.[11][12][13]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[5]

This mechanistic pathway is visualized in the diagram below.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Primary Amine (R'-NH₂) Hemiaminal Hemiaminal Formation Start->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole derivative) Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining Step) Dehydration1 First Dehydration (-H₂O) Cyclic_Intermediate->Dehydration1 Dehydration2 Second Dehydration (-H₂O) Dehydration1->Dehydration2 Product N-Substituted Pyrrole Dehydration2->Product Aromatization Workflow A Combine Reagents: 2,5-Hexanedione, Cyclopropylamine, Ethanol, Acetic Acid B Heat to Reflux (2-4 hours) A->B C Reaction Workup: Aqueous Extraction with DCM B->C Cool to RT D Wash & Dry (NaHCO₃, H₂O, Brine, MgSO₄) C->D E Concentrate (Rotary Evaporation) D->E F Purify (Vacuum Distillation) E->F Crude Product G Characterize Product (NMR, MS, IR) F->G Pure Product

Sources

Method

Application Notes &amp; Protocols: A Deep Dive into the Vilsmeier-Haack Formylation of Cyclopropyl-Pyrroles

Introduction: The Strategic Importance of Formylated Cyclopropyl-Pyrroles In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold remains a cornerstone of molecular design.[1] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Cyclopropyl-Pyrroles

In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in a multitude of blockbuster drugs.[1] The introduction of a formyl group onto the pyrrole ring, particularly at the 2-position, provides a critical synthetic handle for further molecular elaboration, making 2-formylpyrroles highly sought-after intermediates.[2][3][4]

This guide focuses on a specific, yet increasingly important, subclass: cyclopropyl-pyrroles. The cyclopropyl group is far more than a simple alkyl substituent. Its distinct stereoelectronic properties—including enhanced π-character in its C-C bonds and conformational rigidity—are strategically employed to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profiles of drug candidates.[5][6][7] The Vilsmeier-Haack reaction offers a direct and efficient method for the formylation of these valuable substrates.[8][9] However, the inherent strain of the cyclopropyl ring and the acidic, electrophilic nature of the Vilsmeier reagent necessitate a nuanced understanding of the reaction conditions to ensure the integrity of this critical functional group.

These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation of cyclopropyl-pyrroles, detailing the reaction mechanism, offering field-tested protocols, and discussing the critical parameters for successful execution.

Core Principles: The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[10][11]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[8][10]

  • Electrophilic Attack and Formylation: The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[11] For pyrroles, this attack preferentially occurs at the more electron-rich 2-position due to the electron-donating nature of the nitrogen atom.[10] The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[8][10]

A critical consideration for cyclopropyl-pyrroles is the stability of the cyclopropyl group under the reaction conditions. While the cyclopropylmethyl cation is known to be remarkably stable, the Vilsmeier-Haack reaction conditions are generally mild enough to preserve the cyclopropane ring, provided that temperature and stoichiometry are carefully controlled.[12]

Below is a diagram illustrating the general mechanism of the Vilsmeier-Haack formylation of a 1-cyclopropyl-pyrrole.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Cyclopropyl_Pyrrole 1-Cyclopropyl-pyrrole Cyclopropyl_Pyrrole->Intermediate Electrophilic Attack Formylated_Product 2-Formyl-1-cyclopropyl-pyrrole Intermediate->Formylated_Product Hydrolysis (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation of 1-cyclopropyl-pyrrole.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substitution pattern of the cyclopropyl-pyrrole substrate.

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 1-Cyclopropyl-pyrrole

This protocol outlines a standard procedure for the formylation of 1-cyclopropyl-pyrrole.

Materials:

  • 1-Cyclopropyl-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-cyclopropyl-pyrrole (1.0 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-formyl-1-cyclopropyl-pyrrole.

The workflow for this protocol is visualized below:

Experimental_Workflow Start Start: Dissolve 1-Cyclopropyl-pyrrole in DMF Add_POCl3 Add POCl3 at 0 °C Start->Add_POCl3 Stir_RT Stir at Room Temperature (Monitor by TLC) Add_POCl3->Stir_RT Quench Quench with Ice and Saturated NaHCO3 Stir_RT->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry over MgSO4 and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure 2-Formyl-1-cyclopropyl-pyrrole Purify->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Data Presentation and Expected Outcomes

The success of the Vilsmeier-Haack formylation of cyclopropyl-pyrroles is dependent on several factors, including the electronic nature of substituents on the pyrrole ring and the reaction conditions. The following table summarizes expected outcomes for the formylation of a generic 1-cyclopropyl-pyrrole.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
1-Cyclopropyl-pyrrolePOCl₃ (1.1)DMF0 to RT1-375-90Standard conditions are generally effective.
Electron-rich 1-cyclopropyl-pyrrolePOCl₃ (1.1)DMF0 to RT1-280-95Reaction is typically faster due to the increased nucleophilicity of the pyrrole.
Electron-deficient 1-cyclopropyl-pyrrolePOCl₃ (1.2-1.5)DMF or DCM/DMFRT to 403-650-70May require slightly elevated temperatures and a higher stoichiometry of the Vilsmeier reagent.

Note: Yields are approximate and can vary based on the specific substrate and experimental execution.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, the following self-validating checks should be incorporated into the experimental workflow:

  • Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the ¹H NMR spectrum (typically around 9.5 ppm) and the carbonyl carbon signal in the ¹³C NMR spectrum (around 180 ppm) are key diagnostic markers.

  • Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Byproduct Analysis: Be vigilant for the formation of potential byproducts, such as the β-formylated isomer, which can arise from steric hindrance at the α-position.[13] The ratio of α- to β-formylation is influenced by both steric and electronic factors.[13]

Conclusion and Future Perspectives

The Vilsmeier-Haack formylation of cyclopropyl-pyrroles is a robust and indispensable transformation in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are paramount to achieving high yields while preserving the integrity of the valuable cyclopropyl moiety. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this powerful reaction in their synthetic endeavors.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole - Canadian Science Publishing. [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde - ResearchGate. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones - PubMed. [Link]

  • Vilsmeier formylation of pyrrole - Química Organica.org. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed. [Link]

  • Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones - Figshare. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

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Application

Application Notes &amp; Protocols: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a Premier Building Block for Advanced Heterocyclic Synthesis

Introduction: The Strategic Value of a Tailored Pyrrole Building Block The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Tailored Pyrrole Building Block

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in diverse chemical transformations make it a cornerstone of modern synthetic chemistry. However, the true potential of this heterocycle is unlocked through precise substitution, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide focuses on 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a highly versatile and strategically designed building block. Each substituent serves a distinct and critical purpose:

  • N-Cyclopropyl Group: This small, strained ring introduces a unique three-dimensional conformation and is often used in drug design to improve metabolic stability and binding affinity by exploring novel vector spaces.

  • 2,5-Dimethyl Groups: These methyl groups effectively block the highly reactive α-positions (C2 and C5) of the pyrrole ring. This steric blockade is a crucial design element, as it directs subsequent electrophilic reactions, such as formylation, exclusively to the β-position (C3 or C4), ensuring high regioselectivity.[3]

  • 3-Carbaldehyde Group: The aldehyde functionality is a supremely versatile chemical handle. It serves as an electrophilic site for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations, multicomponent reactions, and reductive aminations, making it an ideal anchor point for constructing complex fused heterocyclic systems.

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and application of this building block, complete with detailed, field-tested protocols and the underlying scientific rationale for its use in constructing high-value heterocyclic frameworks.

Synthesis of the Core Building Block

The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is efficiently achieved in a two-step sequence. The logic is to first construct the substituted pyrrole core and then introduce the aldehyde functionality with high regiochemical control.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Hexane-2,5-dione C 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole A->C AcOH, Reflux B Cyclopropylamine B->C E 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole C->E D POCl3 + DMF F Target Aldehyde D->F 0 °C to RT E->F

Caption: Synthetic workflow for 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Causality Behind the Synthetic Route

The Paal-Knorr synthesis is the method of choice for constructing the N-substituted 2,5-dimethylpyrrole core due to its simplicity and high yields from readily available starting materials: hexane-2,5-dione and a primary amine.[4][5] Subsequently, the Vilsmeier-Haack reaction is employed to introduce the formyl group.[6][7][8] The pre-existing methyl groups at the C2 and C5 positions sterically hinder the approach of the bulky Vilsmeier reagent, directing formylation almost exclusively to the electron-rich C3 position, thus avoiding the formation of isomeric impurities.[3][9]

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexane-2,5-dione (1.0 equiv), cyclopropylamine (1.1 equiv), and glacial acetic acid (as solvent, approx. 0.5 M concentration).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% EtOAc/Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the pure N-cyclopropylpyrrole intermediate.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) at 0 °C (ice bath). Stir for 30 minutes.

  • Add the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 equiv) from Step 1, dissolved in a minimal amount of anhydrous DMF, dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture to pH > 10 by the slow addition of 3 M sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography to afford the final product, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Application in Fused Heterocycle Synthesis

The true utility of this building block lies in its ability to serve as a scaffold for constructing more complex, biologically relevant heterocyclic systems.[10][11]

Knoevenagel Condensation: Gateway to Pyrrolopyridines

The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[12][13] The resulting α,β-unsaturated product is a versatile intermediate for subsequent cyclization reactions.

G A Pyrrole-3-carbaldehyde D Knoevenagel Adduct (α,β-Unsaturated Nitrile) A->D B Active Methylene (e.g., Malononitrile) B->D C Piperidine (Base) C->D Catalyst F Fused Pyrrolopyridine D->F E Ammonium Acetate Heat E->F Cyclization

Caption: Pathway from aldehyde to fused pyrrolopyridines via Knoevenagel condensation.

Protocol: Synthesis of 2-((1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile

  • In a round-bottom flask, dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) and malononitrile (1.05 equiv) in ethanol (0.2 M).

  • Add a catalytic amount of piperidine (0.1 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours. A precipitate often forms as the reaction proceeds.

  • Monitor completion via TLC.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the Knoevenagel adduct in high purity.

This adduct can be directly converted into a pyrrolo[2,3-b]pyridine by heating with ammonium acetate in a high-boiling solvent like acetic acid, which serves as both the ammonia source and cyclization medium.

Active Methylene CompoundBaseTypical Yield (%)
MalononitrilePiperidine>95
Ethyl CyanoacetatePiperidine90-95
Meldrum's AcidPyridine85-90
Table 1: Representative yields for Knoevenagel condensation reactions.
Multicomponent Synthesis of Pyrrolo[3,4-d]pyrimidines

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single pot.[14][15][16] Our target aldehyde is an excellent substrate for such transformations. The synthesis of pyrrolopyrimidines, a class of compounds known for their kinase inhibitory activity, provides a compelling example.[17][18][19]

Protocol: One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

  • To a mixture of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) and N-methylthiourea (1.1 equiv) in ethanol, add potassium carbonate (1.5 equiv).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Add ethyl bromoacetate (1.2 equiv) to the reaction mixture and continue refluxing for an additional 12-16 hours.

  • Cool the reaction to room temperature, and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure fused pyrrolopyrimidine product.

G start Input Materials Aldehyde N-Methylthiourea Ethyl Bromoacetate Base (K2CO3) process {One-Pot Reaction|Step 1: Condensation & Cyclization|Step 2: S-Alkylation & Rearrangement} start->process end {Final Product|Fused Pyrrolo[2,3-d]pyrimidine} process->end

Caption: Logical flow of the one-pot multicomponent synthesis of a pyrrolopyrimidine.

Synthesis of Pyrrolo[3,2-c]quinolines

Pyrroloquinolines are another class of heterocycles with a wide range of biological activities.[20][21] A common strategy to access this scaffold is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A variation of this can be applied starting from our building block.

Protocol: Two-Step Synthesis of a Pyrrolo[3,2-c]quinoline

  • Step A (Knoevenagel Condensation): Prepare the Knoevenagel adduct of the title aldehyde and ethyl cyanoacetate as described in Section 3.1.

  • Step B (Cyclization): In a microwave vial, combine the Knoevenagel adduct from Step A (1.0 equiv), cyclohexanone (1.5 equiv), and ammonium acetate (5.0 equiv) in glacial acetic acid.

  • Seal the vial and heat in a microwave reactor at 140 °C for 30-45 minutes.

  • After cooling, pour the reaction mixture into water and neutralize with aqueous ammonia.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic phase, concentrate, and purify by column chromatography to isolate the target tetracyclic pyrroloquinoline derivative.

Summary and Outlook

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a purpose-built molecular scaffold that offers a powerful combination of stability, reactivity, and regiochemical control. The strategic placement of its substituents enables chemists to bypass common selectivity issues in pyrrole chemistry and provides a reliable entry point to a diverse array of complex heterocyclic systems. The protocols detailed herein for the synthesis of pyrrolopyridines, pyrrolopyrimidines, and pyrroloquinolines demonstrate just a fraction of its potential. This building block represents a significant tool for accelerating discovery programs in medicinal chemistry and related fields.

References

  • Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. Mini Reviews in Medicinal Chemistry. Available at: [Link]

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  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]

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  • Diastereoselective Synthesis of Pyrroloquinolines via N–H Functionalization of Indoles with Vinyl Sulfonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. National Institutes of Health. Available at: [Link]

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  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Available at: [Link]

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  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Diastereoselective Synthesis of Pyrroloquinolines via N–H Functionalization of Indoles with Vinyl Sulfonium Salts. The Journal of Organic Chemistry. Available at: [Link]

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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

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  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing. Available at: [Link]

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Method

Derivatization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Guide to the Synthetic Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It details th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It details the strategic derivatization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a versatile heterocyclic building block. The protocols and insights provided herein are designed to empower scientists to explore novel chemical space and accelerate the discovery of new bioactive agents.

Strategic Overview: The Value of the Pyrrole-3-Carbaldehyde Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The title compound, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a particularly valuable synthetic intermediate. Its key features include:

  • A Substituted Pyrrole Core: The 2,5-dimethyl substitution pattern provides steric and electronic definition.

  • An N-Cyclopropyl Group: This small, strained ring can enhance metabolic stability and modulate binding affinity in biological targets.

  • A Versatile Aldehyde Handle: The carbaldehyde at the 3-position is the primary site for chemical modification, acting as an electrophilic linchpin for a multitude of synthetic transformations.

This guide focuses on leveraging the reactivity of the aldehyde group to generate diverse libraries of novel compounds. We will first outline the synthesis of the starting material before delving into specific, field-proven derivatization protocols.

Synthesis of the Starting Material: A Two-Step Approach

The reliable synthesis of the starting aldehyde is paramount. A robust and widely adopted two-step sequence involves the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5] In this case, hexane-2,5-dione reacts with cyclopropylamine under acidic conditions to yield 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] The pyrrole ring, being electron-rich, readily undergoes electrophilic substitution. The Vilsmeier reagent, an iminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[6][9] The reaction selectively installs the aldehyde group at the C3 position.

G cluster_0 Paal-Knorr Synthesis cluster_1 Vilsmeier-Haack Formylation Hexanedione Hexane-2,5-dione PyrroleCore 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Hexanedione->PyrroleCore AcOH, Reflux Cyclopropylamine Cyclopropylamine Cyclopropylamine->PyrroleCore AcOH, Reflux TargetAldehyde 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde PyrroleCore->TargetAldehyde Electrophilic Substitution VilsmeierReagent POCl₃, DMF

Caption: Synthesis workflow for the target aldehyde.

Core Derivatization Protocols

The aldehyde functionality of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a gateway to extensive chemical diversity. The following sections provide detailed, validated protocols for key transformations.

Reductive Amination: Accessing Novel Amines

Causality: This reaction is a cornerstone of library synthesis, converting the aldehyde into a diverse range of secondary and tertiary amines. It proceeds via the in situ formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then immediately reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity and tolerance for mildly acidic conditions that favor iminium ion formation.

Experimental Protocol:

  • To a solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the imine/iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G Start Pyrrole Aldehyde Imine Imine/Iminium Ion Intermediate Start->Imine Amine Primary/Secondary Amine (R₂NH) Amine->Imine Product Final Amine Derivative Imine->Product STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Reduction

Caption: Workflow for Reductive Amination.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

Causality: This reaction extends the carbon framework by forming a new C=C bond. It involves the condensation of the aldehyde with a compound containing an "active methylene" group (e.g., malononitrile, ethyl cyanoacetate), flanked by two electron-withdrawing groups. A weak base, such as piperidine, is used to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. Subsequent dehydration yields the stable α,β-unsaturated product.

Experimental Protocol:

  • Dissolve 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol (0.3 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is often complete within 2-6 hours. A precipitate may form as the product is generated.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry in vacuo. Further purification is typically not required.

Reagent ExampleProduct Type
Malononitrile2-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)malononitrile
Ethyl CyanoacetateEthyl 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylate
Diethyl MalonateDiethyl 2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)malonate
Horner-Wadsworth-Emmons (HWE) Olefination

Causality: The HWE reaction is a superior alternative to the classic Wittig reaction for converting aldehydes to alkenes, particularly for generating (E)-alkenes with high stereoselectivity.[10] The reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide. The resulting phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add the desired phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Oxidation to Carboxylic Acid

Causality: Converting the aldehyde to a carboxylic acid unlocks another major branch of derivatization, primarily amide and ester formation. The Pinnick oxidation is an exceptionally mild and efficient method for this transformation. It uses sodium chlorite (NaClO₂) as the oxidant under buffered, mildly acidic conditions. A chlorine scavenger, typically 2-methyl-2-butene, is essential to prevent side reactions with the electron-rich pyrrole ring.

Experimental Protocol (Pinnick Oxidation):

  • Dissolve 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v, 0.1 M).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature.

  • Stir vigorously for 2-4 hours. Monitor by TLC (staining may be required as the acid product is UV-inactive).

  • Upon completion, dilute the mixture with water and adjust the pH to ~9 with 2 M NaOH.

  • Wash the aqueous solution with diethyl ether (2x) to remove the 2-methyl-2-butene and any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.

G Start Pyrrole Aldehyde Acid Pyrrole-3-Carboxylic Acid Start->Acid Oxidation Oxidation Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) Amide Amide Derivatives Acid->Amide Derivatization Coupling Amide Coupling (e.g., EDC, HOBt, Amine)

Caption: Oxidation and subsequent amide coupling workflow.

Summary of Derivatization Strategies

Reaction TypeKey ReagentsProduct ClassKey Application
Reductive AminationR₂NH, NaBH(OAc)₃AminesIntroduce diverse amine side chains for SAR studies.
Knoevenagel CondensationCH₂(CN)₂, Piperidineα,β-Unsaturated NitrilesCreate Michael acceptors; extend conjugation.
HWE Olefination(EtO)₂P(O)CH₂CO₂Et, NaHα,β-Unsaturated EstersForm (E)-alkenes for further functionalization.[10]
Pinnick OxidationNaClO₂, NaH₂PO₄Carboxylic AcidsPrecursor for amides, esters, and other acid derivatives.
Schiff Base FormationR-NH₂, cat. AcOHImines (Schiff Bases)Biologically active compounds for screening.[2]

Conclusion

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a high-potential starting material for synthetic and medicinal chemistry programs. The aldehyde group provides a reliable and versatile point of attachment for a vast array of functional groups. The protocols detailed in this guide represent robust, reproducible methods for generating diverse libraries of novel pyrrole derivatives. By understanding the causality behind each reaction, researchers can rationally design and execute synthetic strategies to probe new areas of chemical biology and accelerate the drug discovery process.

References

  • ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes.
  • RSC Publishing. (2018, April 24). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
  • ResearchGate. (n.d.). Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: Evaluation for antibacterial and antifungal activities along with docking studies | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
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  • ResearchGate. (2009, February 18). A convenient synthesis of pyrrole-3-carboxaldehyde.
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  • Echemi. (2022, June 1). Everything Needed to Know: Knorr Synthesis of Pyrrole.
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  • PubMed. (1988, January). Synthesis and biological activity of some pyrrole derivatives. I.
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  • PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • Figshare. (n.d.). Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones.
  • ResearchGate. (2025, August 7). (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h.
  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C007B-614576). (n.d.).
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Application

The Strategic Application of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the Synthesis of Bioactive Molecules: Advanced Protocols and Mechanistic Insights

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a versatile building block for the creation of novel bioactive molecules. We will delve into the strategic considerations for employing this scaffold, provide detailed, field-tested protocols for its elaboration into privileged heterocyclic systems, and offer mechanistic insights to empower rational drug design.

Introduction: The Unique Value Proposition of the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The specific substitution pattern of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde offers a unique combination of structural and electronic features that are highly advantageous in drug discovery programs.

The N-cyclopropyl group is a well-established bioisostere for larger alkyl or aryl substituents. Its incorporation can confer several benefits, including:

  • Enhanced Metabolic Stability: The strained cyclopropyl ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

  • Increased Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing binding affinity to target proteins.

  • Modulation of Physicochemical Properties: It can fine-tune lipophilicity and pKa, crucial parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

The 2,5-dimethyl substitution on the pyrrole ring serves to sterically direct reactions at the 3- and 4-positions and can contribute to favorable interactions within protein binding pockets. Finally, the 3-carbaldehyde functionality is a versatile synthetic handle, poised for a variety of chemical transformations to build molecular complexity and introduce diverse pharmacophoric elements.

Synthetic Pathways to Bioactive Heterocycles

The strategic placement of the aldehyde group on the electron-rich pyrrole ring makes 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde an ideal precursor for the synthesis of fused heterocyclic systems with established biological relevance. Below, we detail protocols for its application in key synthetic transformations.

Synthesis of Pyrrolo[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably as a core component of numerous kinase inhibitors used in oncology.[3][4][5] The structural similarity of this scaffold to the purine core of ATP allows for competitive inhibition at the kinase hinge region. Several pyrrolo[2,3-d]pyrimidine-based drugs have demonstrated potent inhibition of key kinases such as VEGFR-2, EGFR, and JAKs.[3][4][6]

The following one-pot, three-component protocol is adapted from established methodologies for the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines and illustrates a highly efficient route to these valuable compounds from our starting aldehyde.[7][8]

Protocol 1: One-Pot Synthesis of a 1-Cyclopropyl-2,5-dimethyl-5,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4,6-dione Derivative

This protocol outlines the condensation of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 6-amino-1,3-dimethyluracil and barbituric acid.

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • 6-Amino-1,3-dimethyluracil

  • Barbituric acid

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol, anhydrous

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and barbituric acid (1.0 mmol).

  • Add anhydrous ethanol (20 mL) to the flask, followed by tetra-n-butylammonium bromide (TBAB, 0.05 mmol, 5 mol%).

  • Stir the mixture at 50 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

Data Presentation:

Reactant 1Reactant 2Reactant 3CatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde6-Amino-1,3-dimethyluracilBarbituric acidTBABEthanol502-485-95

Visualization of the Synthetic Workflow:

G cluster_0 One-Pot Reaction Vessel A 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde E Reaction Mixture A->E B 6-Amino-1,3-dimethyluracil B->E C Barbituric Acid C->E D TBAB (catalyst) Ethanol, 50°C D->E F Cooling & Precipitation E->F 2-4 hours G Filtration & Washing F->G H Drying G->H I Final Product: Pyrrolo[2,3-d]pyrimidine Derivative H->I

Caption: Workflow for the one-pot synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound to generate an α,β-unsaturated product.[9][10] These products are not only valuable intermediates for further synthetic elaborations but can also exhibit biological activity in their own right, for instance, as Michael acceptors for covalent inhibition of proteins.[10]

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with malononitrile, a classic active methylene compound.

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • Upon completion, the product may precipitate. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation:

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehydeMalononitrilePiperidineEthanolRT3-590-98

Visualization of the Reaction Mechanism:

G cluster_0 Knoevenagel Condensation Mechanism Aldehyde Aldehyde Enolate Enolate Intermediate Adduct Aldol Adduct Enolate->Adduct + Aldehyde Product α,β-Unsaturated Product Adduct->Product - H2O Water H2O Malononitrile Malononitrile Malononitrile->Enolate + Piperidine Piperidine Piperidine

Caption: Generalized mechanism of the Knoevenagel condensation.

Gewald Aminothiophene Synthesis: Constructing Thieno[2,3-b]pyrroles

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[11][12] By employing an α-cyanoester and elemental sulfur, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be converted into a thieno[2,3-b]pyrrole, a heterocyclic scaffold with documented biological activities.[1][13]

Protocol 3: Synthesis of a 2-Amino-thieno[2,3-b]pyrrole Derivative

This protocol is based on the general principles of the Gewald reaction.

Materials:

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol or DMF

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a 50 mL round-bottom flask, add 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add ethanol (15 mL) and morpholine (1.5 mmol).

  • Heat the mixture to 50-60 °C with stirring. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified thieno[2,3-b]pyrrole derivative.

Data Presentation:

Aldehydeα-CyanoesterSulfur SourceBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehydeEthyl cyanoacetateElemental sulfurMorpholineEthanol50-601-370-85

Visualization of the Synthetic Transformation:

G Start 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde + Ethyl Cyanoacetate + Sulfur Reaction Gewald Reaction (Morpholine, Ethanol, 50-60°C) Start->Reaction Product 2-Amino-3-ethoxycarbonyl- 1-cyclopropyl-5,6-dimethyl- 4H-thieno[2,3-b]pyrrole Reaction->Product

Caption: Synthetic route to a thieno[2,3-b]pyrrole via the Gewald reaction.

Conclusion and Future Outlook

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly valuable, yet underexplored, building block in the synthesis of bioactive molecules. Its unique combination of a metabolically robust N-cyclopropyl group, directing methyl groups, and a versatile aldehyde handle makes it an ideal starting point for the construction of diverse and complex heterocyclic systems. The protocols provided herein for the synthesis of pyrrolo[2,3-d]pyrimidines, α,β-unsaturated systems via Knoevenagel condensation, and thieno[2,3-b]pyrroles via the Gewald reaction, serve as a robust foundation for researchers to explore the full potential of this scaffold in their drug discovery endeavors. Further derivatization of the products from these reactions opens up a vast chemical space for the development of next-generation therapeutics.

References

  • Shafiee, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]

  • Sexton, J. Z., et al. (1974). Synthesis of substituted thieno[2,3-b]pyrroles. Journal of Heterocyclic Chemistry, 11(5), 837-840. Available at: [Link]

  • Bhat, G. A., et al. (2022). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Polycyclic Aromatic Compounds, 1-17. Available at: [Link]

  • Shafiee, A., et al. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). pyrroles and pyrrolopyrimidines as bioactive compounds. ResearchGate. Available at: [Link]

  • Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry, 157, 1137-1150. Available at: [Link]

  • Chen, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4381. Available at: [Link]

  • Chen, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Fallacara, A. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(17), 3873. Available at: [Link]

  • Gewald, K. (1966). The Gewald reaction. Wikipedia. Available at: [Link]

  • Li, J. T., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 9(3), 1397-1404. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing upon established principles of organic chemistry and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a dark, oily residue after synthesis and work-up. Is this normal, and what are the likely impurities?

A1: Yes, it is quite common for crude pyrrole derivatives, especially after a Vilsmeier-Haack formylation, to appear as dark oils or tars. Pyrroles can be sensitive to air, light, and acidic conditions, leading to the formation of colored, high-molecular-weight byproducts or polymers.

The primary impurities in your crude product are likely to be:

  • Unreacted Starting Materials: This includes the parent pyrrole, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

  • Vilsmeier-Haack Reagent Residues: Hydrolyzed byproducts of phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Regioisomers: While formylation is expected at the 3-position, minor amounts of the 2-formylated isomer may form. The ratio of isomers is influenced by steric factors of the substituents on the pyrrole ring.[1]

  • Oxidation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, particularly upon prolonged exposure to air.

  • Polymeric Materials: Pyrroles can polymerize under the acidic conditions of the reaction or work-up.

A logical first step is to obtain a ¹H NMR spectrum of your crude material to identify the major species present and guide your purification strategy.

Q2: I'm planning to use column chromatography for purification. What stationary phase and mobile phase are recommended?

A2: Column chromatography on silica gel is the most common and effective method for purifying this compound on a laboratory scale.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is suitable.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low-polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes (or petroleum ether).[2][3]

    • Begin with a low concentration of ethyl acetate (e.g., 5-10%) and monitor the elution of your compound and impurities by thin-layer chromatography (TLC).

    • The desired product, being moderately polar, should elute after non-polar impurities but before more polar ones like the corresponding carboxylic acid or residual DMF.

Troubleshooting Column Chromatography:

IssuePotential CauseRecommended Solution
Product is not eluting Eluent is not polar enough.Gradually increase the percentage of ethyl acetate in your mobile phase.
Poor separation of product and impurities Eluent polarity is too high, or the stationary phase is not optimal.Try a less polar solvent system or consider using a different stationary phase like alumina (basic or neutral).
Streaking or tailing on TLC and column The compound may be too polar for the solvent system, or it could be interacting strongly with the acidic silica gel.Add a small amount of a modifier like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Product decomposition on the column Aldehydes can sometimes be sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base like triethylamine before packing the column, or switch to a neutral stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The optimal eluent composition should be determined by TLC analysis of the crude mixture.

1. Preparation: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Dissolve the crude 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). d. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

2. Elution: a. Begin elution with the low-polarity mobile phase. b. Collect fractions and monitor their composition by TLC. c. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the desired product.

3. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Dark Oil) TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography (Silica Gel, Hexanes/EtOAc) TLC->Column Determine Eluent Fractions Collect & Analyze Fractions Column->Fractions Pure_Product Pure Product Fractions->Pure_Product Combine Pure Fractions Impure_Fractions Impure Fractions Fractions->Impure_Fractions Isolate Recrystallize Recrystallization (Optional) Pure_Product->Recrystallize For higher purity Impure_Fractions->Column Re-column (if necessary)

Caption: Workflow for the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Q3: Can I purify 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde by recrystallization? If so, what solvents are recommended?

A3: Recrystallization can be an excellent method for final purification, especially if your product is a solid at room temperature and the impurities have different solubility profiles. For pyrrole-3-carboxaldehydes, a common recrystallization solvent system is a mixture of a good solvent and a poor solvent. A diethyl ether-hexane mixture has been reported for similar compounds.[4]

Procedure Outline:

  • Dissolve the crude or column-purified solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., diethyl ether or ethyl acetate).

  • Slowly add a hot non-polar solvent in which the compound is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

  • Add a small amount of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseRecommended Solution
"Oiling out" The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
No crystals form The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites, add a seed crystal of the pure compound, or reduce the solvent volume by evaporation.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture.Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold.

Advanced Purification Technique

Q4: My product is still impure after column chromatography. Are there any other methods I can try?

A4: For stubborn impurities, particularly other aldehydes or ketones, formation of a bisulfite adduct can be a highly selective purification method. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities.

Decision Logic for Advanced Purification

AdvancedPurification start Impure Product after Chromatography check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_aldehyde Are impurities non-aldehydic? check_impurities->is_aldehyde bisulfite Bisulfite Adduct Formation is_aldehyde->bisulfite Yes recolumn Re-run Column with Different Solvent System is_aldehyde->recolumn No extract Extract with Organic Solvent bisulfite->extract Removes non-aldehyde impurities separate Separate Aqueous Layer extract->separate regenerate Regenerate Aldehyde (Base) separate->regenerate final_product Pure Aldehyde regenerate->final_product

Caption: Decision-making process for advanced purification of the target aldehyde.

This guide provides a framework for the successful purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Remember that the optimal conditions may vary depending on the specific impurities present in your crude product. Always use appropriate personal protective equipment and work in a well-ventilated fume hood.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available at: [Link]

  • The Royal Society of Chemistry. (2011). One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes.
  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. T...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This valuable heterocyclic compound serves as a key intermediate in medicinal chemistry. The synthesis is typically approached via a two-step process: an initial Paal-Knorr condensation to form the pyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this synthetic sequence.

Overall Synthetic Workflow

The synthesis begins with the reaction of cyclopropylamine with 2,5-hexanedione to yield the pyrrole intermediate, which is then formylated using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).

Synthetic Workflow reagents1 2,5-Hexanedione + Cyclopropylamine pyrrole 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole reagents1->pyrrole Paal-Knorr Synthesis reagents2 Vilsmeier Reagent (POCl₃/DMF) pyrrole->reagents2 Vilsmeier-Haack Formylation product 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde reagents2->product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)

The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1]

Optimized Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 eq.) and cyclopropylamine (1.1-1.2 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent. While the reaction can be run under solvent-free conditions, acetic acid often accelerates the reaction.[2]

  • Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) and stir for 1-2 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole.

Troubleshooting Guide: Paal-Knorr Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure Starting Materials: The presence of impurities in the 2,5-hexanedione or cyclopropylamine can lead to side reactions.[2] 2. Improper pH: The reaction is optimal under neutral to weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[2] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure the purity of starting materials. If necessary, purify 2,5-hexanedione by distillation. Use a fresh, high-purity source of cyclopropylamine. 2. Using a weak acid like acetic acid is generally effective. Avoid strong mineral acids.[2] 3. Monitor the reaction by TLC to ensure the consumption of the starting material. If the reaction is sluggish, extend the reflux time.
Significant Furan Byproduct Formation Excessively Acidic Conditions: As mentioned, low pH favors the acid-catalyzed cyclization and dehydration of 2,5-hexanedione to form 2,5-dimethylfuran, a major competing side reaction.[2]Maintain weakly acidic or neutral conditions. The use of glacial acetic acid as both catalyst and solvent typically provides the right environment. If furan formation persists, consider running the reaction neat (solvent-free) or in a neutral solvent like ethanol with only a catalytic amount of acetic acid.[2]
Difficult Purification Incomplete Neutralization: Residual acetic acid can complicate extraction and distillation. Emulsion Formation: Amines can sometimes cause emulsions during aqueous work-up.Ensure thorough neutralization with sodium bicarbonate post-reaction. To break emulsions during extraction, add a saturated brine solution, which increases the polarity of the aqueous phase and forces better separation.
Frequently Asked Questions (FAQs): Paal-Knorr Synthesis

Q1: What is the mechanism of the Paal-Knorr reaction? A1: The reaction begins with the nucleophilic attack of the primary amine (cyclopropylamine) on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal. This is followed by dehydration to form an enamine intermediate. A subsequent intramolecular nucleophilic attack by the enamine nitrogen onto the second carbonyl group forms a five-membered ring. Finally, a series of dehydration steps yields the aromatic pyrrole ring.[1]

Q2: Are there alternative catalysts or solvents for this reaction? A2: Yes. While acetic acid is common, other catalysts like Lewis acids (e.g., Sc(OTf)₃) can be used.[2] The reaction can also be performed in various solvents such as ethanol or even water, which can be an environmentally friendly option.[4] Microwave-assisted heating has also been shown to reduce reaction times and improve yields in some cases.[2]

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole.[5][6] The electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ.[7]

Optimized Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (PPE) must be worn.[7]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via a syringe or addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[8] Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours.[9] Monitor the reaction progress by TLC until the starting pyrrole is consumed.[7]

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step is highly exothermic and hydrolyzes the iminium intermediate to the aldehyde.[8][9]

  • Extraction and Purification: Extract the aqueous mixture multiple times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[10]

Troubleshooting Guide: Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier start Low or No Yield q1 Check Reagent Quality & Anhydrous Conditions start->q1 sol1 Use fresh, anhydrous reagents (DMF, POCl₃). Flame-dry all glassware. q1->sol1 Moisture present? q2 Assess Substrate Reactivity & Reaction Temperature sol2 Increase temperature gradually (e.g., up to 80°C). Increase reaction time. q2->sol2 Reaction sluggish? q3 Verify Stoichiometry sol3 Use 1.2-1.5 eq. of Vilsmeier reagent for mono-formylation. q3->sol3 Di-formylation? q4 Review Work-up Procedure sol4 Ensure slow, careful quenching on ice with base. Use brine to break emulsions. q4->sol4 Isolation issues? sol1->q2 sol2->q3 sol3->q4 end Improved Yield sol4->end Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ (Anhydrous) Pyrrole Pyrrole Iminium Intermediate Iminium Intermediate Pyrrole->Iminium Intermediate + Vilsmeier Reagent Final Aldehyde Final Aldehyde Iminium Intermediate->Final Aldehyde + H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q3: Can I use other formylating agents? A3: Yes, other reagents can be used for formylation. For instance, dichloromethyl alkyl ethers in the presence of a Lewis acid can also achieve formylation of pyrroles, sometimes with different regioselectivity. [11]However, the Vilsmeier-Haack reaction remains one of the most common, efficient, and well-documented methods for this transformation. [5]

References
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Support.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support.
  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Royal Society of Chemistry.
  • ResearchGate. (2013). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem Technical Support.
  • J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde.
  • BenchChem. (2025).
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
  • BenchChem. (n.d.). Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide. BenchChem Technical Support.
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format, addressing specific experimental issues and broader mechanistic questions.

Section 1: The Synthetic Pathway - An Overview

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is typically achieved in a two-step sequence. The first step involves the construction of the N-substituted pyrrole core via the Paal-Knorr synthesis. The second step is the introduction of the aldehyde functional group at the C3 position using the Vilsmeier-Haack reaction.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation S1 2,5-Hexanedione P1 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole S1->P1 Condensation (Weak Acid Catalyst) S2 Cyclopropylamine S2->P1 P1_ref 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole R1 POCl3 + DMF (Vilsmeier Reagent) P2 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Target Product) R1->P2 P1_ref->P2 Electrophilic Substitution

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific problems you might observe during your experiment.

Q1: My TLC plate from the Vilsmeier-Haack reaction shows a significant amount of the starting material (1-cyclopropyl-2,5-dimethyl-1H-pyrrole). What caused this incomplete conversion?

A1: This is a common issue indicating that the formylation reaction has not gone to completion. The root cause is typically related to the activity or stoichiometry of the Vilsmeier reagent.

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[3] It is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] Its potency can be compromised by several factors:

    • Moisture: POCl₃ and the Vilsmeier reagent are highly sensitive to moisture. Any water present in the DMF, solvent, or glassware will quench the reagent, reducing its effective concentration.

    • Reagent Quality: Old or improperly stored POCl₃ may have degraded. Use a freshly opened bottle or a properly stored reagent.

    • Insufficient Reagent: Using less than one equivalent of the Vilsmeier reagent will naturally lead to incomplete conversion. A slight excess (e.g., 1.1-1.5 equivalents) is often recommended to drive the reaction to completion.[5]

    • Low Temperature/Short Reaction Time: The formylation of pyrroles is generally fast, but if the reaction temperature is too low or the time is insufficient, the conversion will be poor. The reaction temperature depends on the substrate's reactivity and can range from 0 °C to 80 °C.[6]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous DMF and reaction solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Check Reagent Stoichiometry: Recalculate the molar equivalents of your reagents. Consider increasing the amount of POCl₃/DMF to 1.5 equivalents relative to the pyrrole substrate.

    • Optimize Reaction Conditions: Monitor the reaction progress by TLC every 30-60 minutes. If the reaction stalls, consider gradually increasing the temperature (e.g., from room temperature to 40-50 °C).

    • Order of Addition: Add POCl₃ slowly to ice-cold DMF to pre-form the Vilsmeier reagent before adding the pyrrole substrate. This ensures the reagent is available for reaction rather than being consumed by side reactions.

Q2: I've isolated my product, but the NMR spectrum is complex. I suspect I have a regioisomeric byproduct. What is it and how can I separate it?

A2: You are likely observing the presence of the regioisomeric 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-4-carbaldehyde .

  • Causality: The 2,5-dimethyl substituted pyrrole ring has two available positions for electrophilic substitution: C3 and C4. These positions are electronically very similar. While steric hindrance from the N-cyclopropyl group might slightly influence the selectivity, the formation of a mixture of 3- and 4-formylated products is common.[7][8] The product ratio can be influenced by the steric bulk of the formylating agent.[5]

  • Identification and Separation:

    • TLC Analysis: The two isomers will likely have very similar Rf values, appearing as elongated spots or two very close spots. Using a less polar solvent system in your TLC may improve separation.

    • Purification: Careful column chromatography on silica gel is the most effective method for separation.[9] Use a long column and a shallow gradient of a suitable eluent system (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing the polarity). Collect small fractions and analyze them by TLC before combining.

    • Characterization: The isomers can be distinguished by ¹H NMR, particularly by observing the coupling constants and through-space correlations in a NOESY experiment.

Compound Structure Key Expected ¹H NMR Signals
Target Product (3-carbaldehyde)Aldehyde proton (~9.6 ppm), a singlet for H4 proton on the pyrrole ring, two methyl singlets, cyclopropyl protons.
Side Product (4-carbaldehyde)Aldehyde proton (~9.6 ppm), a singlet for H3 proton on the pyrrole ring, two methyl singlets, cyclopropyl protons. The chemical shift of the pyrrole proton will be slightly different from the 3-isomer.

(Note: Placeholder images are used. Actual structures should be visualized by the user.)

Q3: My initial Paal-Knorr synthesis of the precursor, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole, resulted in a low yield and a byproduct with a different smell. What could be the issue?

A3: This problem often points to incorrect pH control during the Paal-Knorr synthesis, leading to the formation of a furan byproduct instead of the desired pyrrole.

  • Causality: The Paal-Knorr synthesis is the acid-catalyzed condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (cyclopropylamine).[10][11] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.[2] However, under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl can undergo self-condensation and dehydration to form a furan derivative (in this case, 2,5-dimethylfuran) much faster than it reacts with the amine. The reaction should be run under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst or solvent).[10]

PaalKnorr_Troubleshooting cluster_conditions Reaction pH cluster_products Major Product start Paal-Knorr Reaction (2,5-Hexanedione + Cyclopropylamine) weak_acid Weakly Acidic / Neutral (e.g., Acetic Acid) start->weak_acid strong_acid Strongly Acidic (pH < 3) start->strong_acid pyrrole Desired Pyrrole Product (High Yield) weak_acid->pyrrole furan Furan Side Product (Low Pyrrole Yield) strong_acid->furan

Caption: pH control in Paal-Knorr synthesis.

  • Troubleshooting Protocol:

    • Control pH: Use a weak acid like glacial acetic acid as the solvent or catalyst. Avoid strong mineral acids.

    • Monitor Reactants: Ensure the cyclopropylamine is of good quality. Amines can degrade over time.

    • Water Removal: The reaction produces water. While often run at reflux to drive the reaction, ensuring water is effectively removed (e.g., with a Dean-Stark trap in some setups) can improve yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole?

A1: The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution. It proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[4][12]

Vilsmeier_Mechanism cluster_1 1. Vilsmeier Reagent Formation cluster_2 2. Electrophilic Substitution cluster_3 3. Hydrolysis dmf DMF O=CH-N(CH₃)₂ reagent Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ dmf->reagent Nucleophilic Attack poc POCl₃ poc->reagent sigma Sigma Complex (Resonance Stabilized) reagent->sigma pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole pyrrole->sigma Attack on Vilsmeier Reagent iminium Iminium Salt Intermediate Pyrrole-CH=N⁺(CH₃)₂ sigma->iminium Deprotonation (Aromaticity Restored) iminium_ref Iminium Salt water H₂O (Workup) product Final Product Pyrrole-CHO water->product iminium_ref->product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Q2: What are the most critical parameters to control during the Vilsmeier-Haack step to ensure success?

A2: Success in the Vilsmeier-Haack formylation hinges on controlling three key parameters:

  • Anhydrous Conditions: As detailed in the troubleshooting section, water is the enemy of the Vilsmeier reagent. Ensuring all reagents, solvents, and glassware are scrupulously dry is paramount.

  • Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at a low temperature (0-5 °C) to prevent degradation. The subsequent reaction with the pyrrole may require heating, but this should be done cautiously while monitoring by TLC to avoid polymerization and the formation of tar.[13]

  • Stoichiometry: Precise control over the molar ratios is crucial. A slight excess of the Vilsmeier reagent (1.1-1.5 eq) is generally optimal. A large excess can lead to side products like diformylation, while an insufficient amount will result in incomplete conversion.

Q3: How should the final product be purified and stored?

A3:

  • Purification: After aqueous workup and extraction, the crude product should be purified by silica gel column chromatography.[9] A gradient elution, typically starting with a low polarity mixture like hexane/ethyl acetate and gradually increasing the ethyl acetate concentration, is effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification if necessary.

  • Storage: Pyrrole aldehydes can be sensitive to light and air, leading to gradual oxidation and discoloration. The purified product should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) and refrigerated to maintain its purity over time.

References
  • Molbank. (2023). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. Available at: [Link]

  • Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A Diketopyrrolopyrrole Scaffold for the Formation of Alkenyldiketopyrrolopyrrole Compounds. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. Available at: [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • MBB College. Paal-Knorr Synthesis. Available at: [Link]

  • Thieme. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Google Patents. Purification of crude pyrroles.
  • ResearchGate. (2025). Alkylation of 1,2,5-Trisubstituted Pyrroles with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support guide for the synthesis and yield optimization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document provides in-depth troubleshooting, frequently asked questions (FAQs),...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind each step to empower you to overcome common synthetic challenges.

Introduction

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized pyrrole derivative. Substituted pyrroles are core structural motifs in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical task in medicinal chemistry and materials science.[1][2] The synthesis of this target molecule is typically achieved in a two-step sequence:

  • Paal-Knorr Synthesis: Formation of the N-cyclopropyl-2,5-dimethylpyrrole core.

  • Vilsmeier-Haack Reaction: Formylation of the pyrrole ring to introduce the aldehyde functionality.

This guide is structured to address each of these stages, providing insights into reaction mechanisms, optimization strategies, and solutions to common experimental hurdles.

Visualizing the Synthetic Pathway

G cluster_0 Part 1: Paal-Knorr Pyrrole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation 2,5-Hexanedione 2,5-Hexanedione Pyrrole_Core 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 2,5-Hexanedione->Pyrrole_Core  + Cyclopropylamine (Acid Catalyst) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Pyrrole_Core Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Target_Molecule 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Pyrrole_Core->Target_Molecule  + Vilsmeier Reagent (Formylation) Vilsmeier_Reagent->Target_Molecule

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[1][3][4]

Mechanism Overview: Paal-Knorr Synthesis

The reaction proceeds via acid-catalyzed condensation. One carbonyl is protonated, followed by nucleophilic attack from the primary amine to form a hemiaminal. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[1][4]

Paal_Knorr A 1,4-Diketone + Amine B Protonation of Carbonyl A->B H+ C Nucleophilic Attack (Hemiaminal Formation) B->C R-NH₂ D Intramolecular Cyclization C->D E Dehydration D->E -H₂O F Aromatic Pyrrole Product E->F -H₂O

Caption: Simplified Paal-Knorr reaction mechanism.

Detailed Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
2,5-Hexanedione1.0114.14(Scale-dependent)
Cyclopropylamine1.157.10(Scale-dependent)
Glacial Acetic AcidCatalyst60.05~10 mol%
TolueneSolvent-(Appropriate volume)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,5-hexanedione, toluene, and glacial acetic acid.

  • Add cyclopropylamine dropwise to the stirring solution at room temperature. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when water evolution ceases (usually 2-4 hours).

  • Cool the mixture to room temperature. Wash the organic solution sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

Troubleshooting & FAQs: Paal-Knorr Synthesis

Q1: My reaction is sluggish or stalling, and the yield is low. What's going wrong?

A1: This is a common issue often related to catalysis or water removal.

  • Insufficient Catalyst: The reaction is acid-catalyzed.[3][4] Ensure you have added an adequate amount of glacial acetic acid. If the reaction is still slow, a stronger acid like p-toluenesulfonic acid (p-TSA) can be used, but be cautious as it may promote side reactions with sensitive substrates.

  • Inefficient Water Removal: The Paal-Knorr synthesis is a condensation reaction that produces water.[1] Efficient removal of this water via a Dean-Stark trap is crucial to drive the equilibrium towards the product. Ensure your apparatus is set up correctly and the solvent is forming a proper azeotrope to remove water.

  • Reagent Purity: Ensure your 2,5-hexanedione and cyclopropylamine are of high purity. Impurities can inhibit the reaction.

Q2: I am observing significant dark-colored byproducts. How can I minimize them?

A2: Polymerization or side reactions of the starting materials or product can lead to discoloration.

  • Temperature Control: Excessive heat or prolonged reaction times can cause degradation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Amine Addition: Adding the amine slowly and at a controlled temperature can prevent a large initial exotherm that might promote side reactions.

Q3: How do I effectively purify the resulting pyrrole?

A3: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole is a relatively low-boiling liquid.

  • Vacuum Distillation: This is the most effective method for purification on a larger scale. The product should distill as a colorless to pale yellow oil.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] It uses a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7][8]

Mechanism & Regioselectivity

The reaction involves the formation of the electrophilic chloroiminium (Vilsmeier) reagent, followed by electrophilic aromatic substitution on the pyrrole ring.[6][7] The resulting iminium salt intermediate is then hydrolyzed during workup to yield the aldehyde.[8]

Vilsmeier A POCl₃ + DMF B Vilsmeier Reagent (Chloroiminium ion) A->B Formation C Electrophilic Attack by Pyrrole B->C + Pyrrole D Iminium Salt Intermediate C->D E Hydrolysis (Workup) D->E H₂O F Aldehyde Product E->F

Caption: Simplified Vilsmeier-Haack reaction mechanism.

For 2,5-disubstituted pyrroles, formylation typically occurs at the C3 (or C4) position. The C2 and C5 positions are already substituted, and steric hindrance from the N-cyclopropyl and C2-methyl groups will direct the incoming electrophile to the less hindered C3 position.[9]

Detailed Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
Phosphorus Oxychloride (POCl₃)1.1153.33(Scale-dependent)
N,N-Dimethylformamide (DMF)Solvent/Reagent73.09(Appropriate volume)
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole1.0135.21(Scale-dependent)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring. The Vilsmeier reagent will form, and the solution may become a viscous liquid or a solid precipitate. Stir at 0 °C for 30-60 minutes.

  • Pyrrole Addition: Dissolve the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole in a small amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 40-60 °C. The reaction mixture often turns a dark red or brown color.[8]

  • Monitoring: Monitor the reaction by TLC until the starting pyrrole is consumed (typically 2-4 hours).

  • Workup (Hydrolysis): Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated sodium acetate or sodium bicarbonate solution. This step hydrolyzes the iminium intermediate and must be done cautiously.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the target aldehyde.

Troubleshooting & FAQs: Vilsmeier-Haack Reaction

Q1: The reaction is not starting, or the conversion is very low. What should I check?

A1: This is almost always due to issues with the Vilsmeier reagent itself.

  • Anhydrous Conditions are CRITICAL: The Vilsmeier reagent is extremely sensitive to moisture.[8] POCl₃ reacts violently with water, and any moisture will decompose the reagent. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reagent Quality: Use fresh, high-quality POCl₃ and anhydrous DMF. Old bottles of DMF can absorb atmospheric moisture.

  • Reagent Formation Time/Temp: Ensure you allow sufficient time for the Vilsmeier reagent to form at 0 °C before adding your pyrrole. Incomplete formation means a lower concentration of your active electrophile.

Q2: My workup is difficult, and I'm getting a low yield of extracted product.

A2: The hydrolysis step is crucial and can be problematic.

  • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.[6][8] Ensure the pH of the aqueous solution is basic (pH > 8) during the quench and that you stir it for a sufficient time (e.g., 1 hour) to allow for complete hydrolysis before extraction.

  • Emulsion Formation: The presence of DMF can sometimes lead to emulsions during extraction. Using brine for the washing steps can help break up emulsions. If they persist, filtration through a pad of celite may be necessary.

  • Product Solubility: The product aldehyde may have some solubility in the aqueous layer, especially if the volume is large. Ensure you perform multiple extractions (at least 3) to maximize recovery.

Q3: I am getting a mixture of products. Is it possible to form the 2-carbaldehyde isomer?

A3: Formation of the 2-carbaldehyde isomer is highly unlikely in this specific case. The C2 and C5 positions are blocked by methyl groups. However, if you were working with a pyrrole that had an open C2 position, regioselectivity would be a major concern. Steric hindrance from bulky N-substituents can favor C3 formylation.[9][10] For this substrate, other byproducts are more likely due to decomposition or side reactions if the temperature is too high.

General Laboratory Best Practices

  • Reagent Quality: Always use reagents from reliable sources and handle moisture-sensitive materials under an inert atmosphere.

  • Reaction Monitoring: Frequent monitoring by TLC is the best way to determine reaction completion and identify the formation of byproducts.

  • Safety: Always work in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

  • Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism.
  • Wikipedia. Paal–Knorr synthesis.
  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Benchchem.
  • PubMed Central.
  • RSC Publishing. Pyrrole studies. Part XV.
  • Organic Syntheses. 2,5-dimethylpyrrole.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Pyrrole.
  • ResearchGate. Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes.
  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • PubMed Central.
  • MBB College. Reactions of Pyrrole.
  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.

Sources

Troubleshooting

Stability of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under different conditions

Welcome to the dedicated technical support guide for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

I. Compound Stability Profile: What to Expect

While specific kinetic data for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not extensively published, its structural motifs—a substituted pyrrole ring and an aldehyde functional group—provide a strong basis for predicting its stability. Pyrrole derivatives are known to be susceptible to degradation under various conditions, particularly photolytic, acidic, and oxidative stress.[1] The aldehyde group is also prone to oxidation. This guide is built upon established principles of chemical stability and forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2]

II. Troubleshooting Guide: Common Stability Issues

Encountering unexpected results? The following guide addresses common problems related to the stability of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Issue 1: Discoloration of Solid Compound or Solutions

Observation: The typically off-white to light yellow solid[3] or its solutions have developed a yellow, brown, or reddish tint.

Probable Cause: This often indicates degradation, likely due to oxidation or polymerization. Pyrroles can be susceptible to air oxidation, and aldehydes can also be oxidized to carboxylic acids.[4]

Troubleshooting Workflow:

Caption: Troubleshooting discoloration of the compound.

Mitigation and Best Practices:

  • Storage: Always store the solid compound at the recommended 4°C under an inert nitrogen atmosphere.[5]

  • Handling: For solution preparation, use solvents that have been de-gassed. Prepare solutions fresh and use them promptly.

  • Inert Atmosphere: When handling the solid, use a glove box or glove bag with a nitrogen or argon atmosphere to minimize exposure to oxygen.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)

Observation: Your analytical method (e.g., HPLC) shows new peaks that were not present in the initial analysis of the compound.

Probable Cause: This is a clear indication of degradation. The nature of the new peaks can provide clues about the degradation pathway.

Troubleshooting and Identification Workflow:

Caption: Identifying the source of new chromatographic peaks.

Expert Insight:

  • Acid/Base Instability: Pyrrole rings can be unstable in strongly acidic or basic conditions.[1] The aldehyde group can also participate in various acid or base-catalyzed reactions.

  • Oxidative Stress: The aldehyde is a primary target for oxidation to the corresponding carboxylic acid (1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid). The electron-rich pyrrole ring is also susceptible to oxidative degradation.

  • Photostability: Many pyrrole-containing compounds are known to be sensitive to light.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

A: Based on supplier recommendations and the general chemistry of pyrroles, the ideal storage conditions are at 4°C, under a dry, inert nitrogen atmosphere, and protected from light.[5] The container should be tightly sealed.

Q2: I need to dissolve the compound for my experiment. What solvents are recommended?

A: While specific solubility data is limited, compounds of this nature are often soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. It is crucial to use high-purity, anhydrous solvents when possible. Avoid solvents with peroxide impurities. A related compound, 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, is noted for its compatibility with various solvents.[6]

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A: You should perform a forced degradation study. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways.[2][7] The results will help you develop a stability-indicating analytical method.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1] Coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended for the identification of degradation products.

IV. Protocols for Forced Degradation Studies

These protocols are designed as a starting point and should be adapted to your specific needs. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can resolve the degradants from the parent compound.[8]

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol).

Stress Condition Protocol Rationale
Acidic Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At various time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.To assess susceptibility to acid-catalyzed degradation.[9]
Basic Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Keep at room temperature for 8 hours. 3. At various time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.To evaluate stability in alkaline conditions, where pyrroles can be highly unstable.[1][9]
Oxidative Degradation 1. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep at room temperature for 24 hours, protected from light. 3. At various time points, withdraw an aliquot and dilute for HPLC analysis.To test for oxidation of the aldehyde and/or the pyrrole ring.[1]
Thermal Degradation 1. Place the solid compound in a 60°C oven. 2. Place a solution of the compound in a 60°C oven. 3. Analyze samples at various time points (e.g., 1, 3, 7 days).To determine the effect of heat on both the solid and solution forms.[2]
Photolytic Degradation 1. Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the sample after exposure. A control sample should be kept in the dark.To assess the compound's sensitivity to light, a known issue for pyrrole derivatives.[1]

Experimental Workflow for Forced Degradation:

Caption: Workflow for conducting forced degradation studies.

V. Summary of Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH).

  • Hydrolysis/Ring Opening: Under harsh acidic or basic conditions, the pyrrole ring may be susceptible to opening.[1]

  • Polymerization: Pyrroles can polymerize, especially under acidic conditions or in the presence of light and air.

  • Photodegradation: UV light can induce reactions leading to various degradation products.[1]

By understanding these potential stability issues and proactively addressing them through proper handling, storage, and experimental design, you can ensure the reliability and accuracy of your research involving 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

References

  • Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available from: [Link]

  • Jadhav, S. B. et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776579, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Available from: [Link]

  • Naeher, S. et al. (2016). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. Journal of Chromatography A, 1435, 125-35. Available from: [Link]

  • Sadowski, M. et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(1), 233. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for CN-113651746-A. Available from: [Link]

  • Look Chemical. (n.d.). Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Available from: [Link]

Sources

Optimization

Common issues in reactions with 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: Synthesis & Purity

Question: I am synthesizing 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde via a Vilsmeier-Haack reaction and obtaining a low yield of the desired 3-formyl isomer, with significant formation of the 2-formyl isomer. Why is this happening and how can I improve regioselectivity?

Answer: This is a classic challenge in the chemistry of substituted pyrroles. The regiochemical outcome of the Vilsmeier-Haack formylation is governed by a delicate balance of electronic and steric effects.

  • Electronic Factors: Pyrroles are electron-rich heterocycles that typically undergo electrophilic substitution preferentially at the C2 (α) position. This is due to the superior resonance stabilization of the cationic intermediate (the sigma complex) formed upon attack at C2 compared to attack at C3 (β).

  • Steric Factors: However, in your substrate, the C2 and C5 positions are substituted with methyl groups, and the nitrogen bears a cyclopropyl group. These substituents create significant steric hindrance around the C2/C5 positions. The electrophilic Vilsmeier reagent (a chloroiminium ion) is itself bulky. This steric clash can override the electronic preference, directing the formylation to the less hindered C3 position.

To enhance the yield of the desired 3-carbaldehyde isomer, consider the following:

  • Choice of Formylating Agent: The steric bulk of the Vilsmeier reagent can be modulated. Using a more sterically crowded N,N-disubstituted formamide, such as N,N-diisopropylformamide or N-formylmorpholine, instead of the standard N,N-dimethylformamide (DMF), can increase the steric demand of the electrophile, further favoring attack at the C3 position.

  • Reaction Temperature: Vilsmeier-Haack reactions are often performed at low temperatures (0-10 °C) during the formation of the reagent, followed by reaction with the pyrrole. Lowering the temperature during the addition of the pyrrole can sometimes enhance selectivity by favoring the kinetically controlled pathway that is more sensitive to steric hindrance.

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Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation reagent reagent intermediate Pyrrole Substrate Product3 3-Carbaldehyde (Desired Product) intermediate->Product3 Attack at C3 (Sterically Favored) Product2 2-Carbaldehyde (Side Product) intermediate->Product2 Attack at C2 (Electronically Favored, Sterically Hindered) pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole N-Cyclopropyl C2-Methyl C5-Methyl product product side_product side_product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Vilsmeier_Reagent->intermediate Electrophilic Attack

Caption: Vilsmeier-Haack formylation selectivity on the pyrrole core.

FAQ 2: Downstream Reactions - Knoevenagel Condensation

Question: My Knoevenagel condensation between 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is sluggish and gives low yields. How can I optimize this reaction?

Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its efficiency depends critically on the reaction conditions, especially the choice of catalyst and solvent. The reaction involves the nucleophilic addition of a carbanion (from the active methylene compound) to the aldehyde, followed by dehydration.

  • Causality of Sluggish Reaction: The aldehyde at the C3 position of the pyrrole is conjugated to the electron-rich ring system. While the ring donates electron density, making the carbonyl carbon less electrophilic than a typical aromatic aldehyde, the reaction is certainly feasible. Sluggishness is often due to an inappropriate choice of base or suboptimal reaction conditions. A strong base can cause self-condensation of the aldehyde or other side reactions.

ObservationPotential CauseRecommended Action & Rationale
No or Low Conversion 1. Insufficiently active catalyst. 2. Reaction temperature too low.1. Catalyst Screening: Use a weak base catalyst. Piperidine is standard. L-proline in an aqueous medium can also be highly effective and is an environmentally benign option. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 50-80 °C). Monitor by TLC to avoid decomposition.
Formation of Side Products 1. Base is too strong, causing side reactions. 2. Product is a potent Michael acceptor, leading to subsequent reactions.1. Switch to a Weaker Base: If using an alkoxide, switch to an amine catalyst like piperidine or pyrrolidine. 2. Control Stoichiometry: Use a 1:1 stoichiometry of reactants. If Michael addition is suspected, consider running the reaction at a lower temperature to isolate the initial Knoevenagel adduct before it can react further.
Difficult Product Isolation Product is highly soluble in the reaction solvent.Solvent Choice: If running in a high-boiling point solvent like DMF or DMSO, try a solvent from which the product might precipitate upon formation or cooling, such as ethanol or isopropanol.
  • To a stirred solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol (0.5 M), add piperidine (0.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

FAQ 3: Downstream Reactions - Reductive Amination

Question: I am attempting a reductive amination and either recovering my starting aldehyde or getting a complex mixture. Is the cyclopropyl group stable to these conditions?

Answer: Reductive amination is a two-step, one-pot process: (1) formation of an imine/iminium ion, and (2) reduction of this intermediate to an amine. The success of the reaction hinges on balancing the conditions for these two steps.

The cyclopropyl group is generally stable under the most common reductive amination conditions, which typically employ mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). However, it can be sensitive to strongly acidic conditions or certain types of catalytic hydrogenation, which could potentially lead to ring-opening.

ObservationPotential CauseRecommended Action & Rationale
Starting Aldehyde Recovered 1. Inefficient imine formation. 2. Premature reduction of the aldehyde by the reducing agent.1. Promote Imine Formation: Ensure the pH is mildly acidic (pH 4-6) by adding a small amount of acetic acid. This protonates the carbonyl, activating it for nucleophilic attack by the amine. You can also pre-stir the aldehyde and amine for 30-60 minutes before adding the reducing agent. 2. Use a Selective Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes, minimizing the side reaction of aldehyde reduction.
Aldehyde Reduced to Alcohol The reducing agent is too reactive and is reducing the aldehyde faster than imine formation occurs.Switch to NaBH(OAc)₃: If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), it is likely the culprit. NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations.
Complex Mixture/Low Yield 1. Imine/iminium ion is unstable. 2. Reaction conditions are too harsh (e.g., too acidic, too hot).1. Maintain Low Temperature: Perform the reaction at room temperature or below (0 °C to RT). 2. Avoid Strong Acids: Use only catalytic amounts of a weak acid like acetic acid. Avoid strong mineral acids which can degrade the pyrrole ring or promote side reactions.

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troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node end_node Optimized Reaction start Low Yield in Reaction check_sm Starting Material (SM) Recovered? start->check_sm check_side_products Major Side Products? check_sm->check_side_products No sm_yes Reaction Conditions Not Activating SM check_sm->sm_yes Yes sp_yes SM Consumed, Wrong Product Formed check_side_products->sp_yes Yes sp_no SM Consumed, Low Mass Balance check_side_products->sp_no No sm_action Increase Temperature Change Catalyst/Solvent Check Reagent Purity sm_yes->sm_action sm_action->end_node Re-run Experiment sp_action Decrease Temperature Use Milder Reagents Check Stoichiometry sp_yes->sp_action sp_action->end_node sp_no_action Check for Product Instability (Degradation on silica?) Optimize Workup/Purification sp_no->sp_no_action sp_no_action->end_node

Caption: A general troubleshooting workflow for low-yield reactions.

References

  • Chem-Impex. (n.d.). 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Shaw, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cenmed. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C007B-614576). Retrieved from [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

  • ResearchGate. (2015). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Figshare. (2017). Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2010). Multicomponent reactions for the synthesis of pyrroles. Retrieved from [Link]

  • Mansoura Journal of Chemistry. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. Retrieved from [Link]

  • ResearchGate. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation.... Retrieved from [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important synthetic intermediate.

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a multi-step process, typically involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation. While straightforward in principle, scaling up these reactions can present unique challenges. This guide will provide practical, experience-based solutions to help you navigate these complexities and achieve a robust and efficient synthesis.

I. Synthetic Overview: A Two-Step Approach

The most common and scalable route to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves two key transformations:

  • Paal-Knorr Pyrrole Synthesis: The condensation of 2,5-hexanedione with cyclopropylamine to form the intermediate, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.[1][2]

  • Vilsmeier-Haack Formylation: The introduction of a formyl group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.[3][4][5]

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Hexanedione C 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole A->C B Cyclopropylamine B->C E 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde C->E D POCl3 + DMF (Vilsmeier Reagent) D->E

Caption: Synthetic workflow for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

II. Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Part A: Paal-Knorr Pyrrole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Polymerization or degradation of starting materials. 3. Inefficient Work-up: Loss of product during extraction or purification.1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature.[6] 2. Controlled Conditions: Maintain the recommended reaction temperature to minimize side reactions. The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction under milder conditions.[7] 3. Optimized Work-up: Ensure the pH of the aqueous layer is appropriately adjusted to prevent the protonation of the pyrrole product, which can increase its water solubility. Perform multiple extractions with a suitable organic solvent.
Formation of Impurities 1. Impure Starting Materials: Contaminants in 2,5-hexanedione or cyclopropylamine. 2. Reaction with Air: Oxidation of the pyrrole product.1. Purity Check: Ensure the purity of starting materials before use. 2,5-Hexanedione can be synthesized from various precursors, and its purity should be verified.[8][9][10] 2. Inert Atmosphere: While not always necessary for this reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products, especially during prolonged heating.
Part B: Vilsmeier-Haack Formylation
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Vilsmeier Reagent: Decomposition of the reagent due to moisture. 2. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is too low. 3. Low Reactivity of Pyrrole: The electron density of the pyrrole ring is insufficient for electrophilic substitution.1. Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[11] Ensure all glassware is oven-dried, and use anhydrous solvents. Prepare the reagent in situ at low temperatures (0-5 °C).[11] 2. Increased Reagent Equivalents: A common ratio is 1.5 equivalents of the Vilsmeier reagent relative to the substrate.[3] 3. Reaction Temperature: While the Vilsmeier reagent is prepared at low temperatures, the formylation reaction may require heating. Gradually increase the temperature and monitor the reaction progress.
Formation of Multiple Products (Isomers) Lack of Regioselectivity: Formylation occurring at different positions on the pyrrole ring.Controlled Temperature: The Vilsmeier-Haack reaction is generally regioselective for electron-rich pyrroles at the 2- or 3-position.[4][12] Running the reaction at a lower temperature can favor the formation of the thermodynamically preferred product.
Difficult Work-up or Product Isolation 1. Improper Quenching: Incomplete hydrolysis of the iminium intermediate. 2. Emulsion Formation: Stable emulsion formation during aqueous extraction.1. Careful Quenching: Slowly pour the reaction mixture into a vigorously stirred solution of ice water.[3] Carefully adjust the pH with a base (e.g., sodium bicarbonate or sodium hydroxide) to ensure complete hydrolysis and neutralization. 2. Breaking Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Precipitation During Vilsmeier Reagent Preparation High Concentration: The concentration of POCl₃ and DMF is too high, leading to the precipitation of the Vilsmeier salt.Dilution: Use a co-solvent such as dichloromethane (DCM) or ensure the DMF is in sufficient excess to keep the reagent in solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (cyclopropylamine).[1][2] The amine attacks one of the carbonyl groups to form a hemiaminal, which then cyclizes by attacking the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrrole ring.[7]

Paal_Knorr_Mechanism cluster_mechanism Paal-Knorr Pyrrole Synthesis Mechanism 2,5-Hexanedione\n+ Cyclopropylamine 2,5-Hexanedione + Cyclopropylamine Hemiaminal Intermediate Hemiaminal Intermediate 2,5-Hexanedione\n+ Cyclopropylamine->Hemiaminal Intermediate Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Hemiaminal Intermediate->Cyclized Intermediate Intramolecular Attack 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Cyclized Intermediate->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[11] The Vilsmeier reagent itself is moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] The quenching step with ice water should be performed slowly and carefully to control the exothermic reaction.[11][13]

Q3: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Paal-Knorr synthesis and the Vilsmeier-Haack formylation.[11] For the Vilsmeier-Haack reaction, a small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution) and extracted with an organic solvent before spotting on a TLC plate.[11]

Q4: Are there alternative methods for the synthesis of 2,5-hexanedione?

Yes, 2,5-hexanedione can be synthesized through various methods, including the hydrolysis of 2,5-dimethylfuran or the photochemical coupling of acetone.[8][10][14] The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Q5: Can other formylating agents be used for the Vilsmeier-Haack reaction?

While the POCl₃/DMF system is the most common, other combinations like oxalyl chloride/DMF or thionyl chloride/DMF can also generate the Vilsmeier reagent. The choice of reagents may influence the reactivity and selectivity of the formylation.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 equivalent) and glacial acetic acid.

  • Add cyclopropylamine (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[3]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.[3]

  • Dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a vigorously stirred beaker of crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem. Available from:

  • Hexane-2,5-dione - Wikipedia. Available from: [Link]

  • Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. Available from:

  • A Comparative Guide to the Synthesis of 2,5-Hexanedione from Various Precursors - Benchchem. Available from:

  • CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents. Available from:

  • side reactions and byproducts in Paal-Knorr furan synthesis - Benchchem. Available from:

  • Paal–Knorr synthesis - Wikipedia. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. Available from:

  • Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available from: [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Paal–Knorr synthesis - Grokipedia. Available from: [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available from: [Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. Available from: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. - ResearchGate. Available from: [Link]

  • (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. Available from: [Link]

  • Vilsmeier Haack reaction, CSIR NET organic chemistry problem by Dr.L.Emmanuvel. Available from: [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available from: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available from: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C007B-614576). Available from: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. Available from: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. Available from: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available from: [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchGate. Available from: [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579. Available from: [Link]

  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed to provid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed to provide expert-driven, actionable advice to overcome common challenges encountered during the analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established analytical principles and field-proven insights to ensure the integrity and accuracy of your experimental results.

I. Troubleshooting Guide: Common Characterization Challenges

This section addresses specific issues that may arise during the spectroscopic and chromatographic analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Each entry details the potential causes of the problem and provides step-by-step protocols for resolution.

Issue 1: Ambiguous ¹H NMR Spectrum - Unclear Cyclopropyl or Aldehyde Proton Signals

Question: My ¹H NMR spectrum of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde shows broad or poorly resolved signals for the cyclopropyl and/or aldehyde protons. How can I improve the spectral quality?

Root Cause Analysis: Broadening of NMR signals can be attributed to several factors, including the presence of paramagnetic impurities, compound degradation, or suboptimal NMR acquisition parameters. Pyrrole aldehydes can be susceptible to oxidation or polymerization, which can introduce impurities that affect spectral resolution.[1]

Troubleshooting Protocol:

  • Sample Purity Check:

    • Initial Assessment: Before re-running the NMR, assess the purity of your sample using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of multiple spots or peaks indicates impurities that may be contributing to the spectral complexity.

    • Purification: If impurities are detected, purify the sample using column chromatography on silica gel or preparative HPLC.

  • NMR Sample Preparation:

    • Solvent Choice: Ensure you are using a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Degassing: If paramagnetic oxygen is suspected, degas the NMR tube by bubbling an inert gas (nitrogen or argon) through the sample for several minutes before sealing the tube.

  • NMR Acquisition Parameter Optimization:

    • Increased Scans: Increase the number of scans to improve the signal-to-noise ratio.

    • Temperature Variation: Acquire spectra at different temperatures (e.g., room temperature, 40°C, and 60°C). This can help to sharpen signals that are broadened due to dynamic processes such as slow rotation around single bonds.

Issue 2: Inconsistent Mass Spectrometry (MS) Data - Fragmentation Pattern Discrepancies

Question: The fragmentation pattern of my compound in the mass spectrum is inconsistent with the expected structure of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. What could be the cause?

Root Cause Analysis: Discrepancies in fragmentation patterns can arise from in-source degradation of the analyte, the presence of isomers, or incorrect ionization settings. Pyrrole compounds can be sensitive to the high energy conditions of some ionization techniques.

Troubleshooting Protocol:

  • Employ Soft Ionization Techniques:

    • If you are using a high-energy ionization method like Electron Ionization (EI), switch to a softer technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and will provide a more prominent molecular ion peak.

  • Optimize MS Parameters:

    • Cone Voltage (ESI): Gradually decrease the cone voltage to minimize in-source fragmentation.

    • Source Temperature: Lower the source temperature to reduce the risk of thermal degradation of the compound before ionization.

  • LC-MS Analysis for Isomer Separation:

    • If you suspect the presence of isomers, such as the corresponding carboxylic acid due to oxidation, perform LC-MS analysis.[2] A well-chosen HPLC method can separate isomers before they enter the mass spectrometer, allowing for individual fragmentation analysis.

Illustrative Workflow for MS Troubleshooting:

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting A Vilsmeier-Haack Reaction B Workup & Purification A->B C NMR Spectroscopy B->C D Mass Spectrometry B->D E HPLC Analysis B->E F Ambiguous Spectra C->F If issues H Inconsistent Data D->H If issues G Poor Peak Shape E->G If issues

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Impurity-Free 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the definitive troubleshooting resource for the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is meticulously designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive troubleshooting resource for the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this valuable heterocyclic aldehyde. Here, we dissect common challenges and provide robust, field-tested solutions to ensure the highest purity of your target compound.

Our approach is grounded in a deep understanding of pyrrole chemistry, potential synthetic side reactions, and the principles of chromatographic and crystallization-based purification. We aim to empower you with the knowledge to not only solve immediate purification issues but also to proactively mitigate impurity formation in future experiments.

Let's begin by visualizing the overall troubleshooting workflow.

Purification_Troubleshooting_Workflow Figure 1. General Troubleshooting Workflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_id Identify Impurity Profile (e.g., Starting Materials, Byproducts) start->impurity_id method_selection Select Purification Strategy impurity_id->method_selection column_chrom Column Chromatography method_selection->column_chrom Complex Mixture Polar Impurities recrystallization Recrystallization method_selection->recrystallization Crystalline Solid Less Polar Impurities distillation Distillation/Kugelrohr (For volatile impurities) method_selection->distillation Volatile Impurities protocol_dev Develop & Optimize Protocol (Solvent System, Temperature) column_chrom->protocol_dev recrystallization->protocol_dev distillation->protocol_dev execution Execute Purification protocol_dev->execution purity_check Assess Purity (>98% by HPLC/NMR) execution->purity_check success Pure Product Obtained purity_check->success Yes failure Re-evaluate Strategy purity_check->failure No failure->method_selection

Caption: High-level decision-making process for purifying the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how should I approach purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and residual starting materials. Pyrroles, especially pyrrole aldehydes, can be sensitive to air and light, leading to gradual darkening.[1]

  • Causality: The Vilsmeier-Haack reaction, a common method for synthesizing pyrrole-3-carbaldehydes, can generate highly reactive intermediates.[2][3][4] If not properly controlled, these can lead to polymerization. The Paal-Knorr synthesis, another route, may have unreacted 1,4-dicarbonyl compounds or intermediates.[5][6][7][8]

  • Troubleshooting Steps:

    • Initial Analysis: Obtain a proton NMR spectrum of the crude oil. This can help identify major impurities, such as unreacted starting materials or solvent residues.

    • Column Chromatography: This is the most effective method for separating the target aldehyde from polar and polymeric impurities.[9][10][11][12] Use a silica gel stationary phase.

    • Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.[9] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4 for good separation.[9]

Q2: During column chromatography, my compound streaks on the column and I get poor separation. What's causing this?

A2: Streaking (tailing) on a silica gel column is often due to the compound's polarity and its interaction with the acidic silica surface. Aldehydes can be particularly prone to this.

  • Causality: The silica gel surface has acidic silanol groups (Si-OH) that can strongly adsorb polar compounds, especially those with lone pairs of electrons like the oxygen in the aldehyde group.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your mobile phase.[13] This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving the peak shape.

    • Optimize Solvent Polarity: If streaking persists, your mobile phase may not be polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Alternative Stationary Phase: In challenging cases, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

Q3: I've isolated my product, but it's a pale yellow solid instead of white. What could this colored impurity be and is recrystallization a good option?

A3: A pale yellow color often suggests trace impurities, possibly from oxidation or residual byproducts. Recrystallization is an excellent method for removing such impurities from a solid product, provided a suitable solvent can be found.[14][15]

  • Causality: Minor oxidation of the pyrrole ring or the aldehyde group can lead to colored species.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[15] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or solvent pairs like ethanol/water) to find a suitable one.[16][17]

    • Decolorizing Carbon: If the color is persistent, you can use a small amount of activated charcoal during the recrystallization process.[14] Add the charcoal to the hot solution before filtering it to remove the charcoal and the adsorbed colored impurities.

    • Perform Recrystallization: Dissolve the impure solid in a minimal amount of the hot solvent.[15] Allow the solution to cool slowly to form pure crystals. Collect the crystals by vacuum filtration.

Q4: My NMR analysis shows a significant amount of unreacted N-cyclopropyl-2,5-dimethylpyrrole. How can I separate this from my desired aldehyde product?

A4: The starting pyrrole is significantly less polar than the aldehyde product. This difference in polarity makes separation by column chromatography straightforward.

  • Causality: Incomplete formylation during the Vilsmeier-Haack reaction is a common reason for the presence of the starting material.

  • Troubleshooting Steps:

    • Column Chromatography: The starting pyrrole will elute much faster from a silica gel column than the more polar aldehyde. Use a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to first elute the unreacted starting material completely.

    • Increase Polarity: Once the starting material is off the column (as monitored by TLC), increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute your target aldehyde.

Impurity Profile and Purification Strategies

The following table summarizes common impurities, their likely sources, and recommended purification approaches.

ImpurityPotential SourceIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionNMR, GC-MS, LC-MSColumn Chromatography
Polymeric Byproducts Side reactions, product degradationNMR (broad signals), TLC (baseline material)Column Chromatography (will remain on the column)
Positional Isomers Non-selective formylationNMR, HPLCHPLC or careful Column Chromatography
Oxidized Species Air/light exposureColor change, MSRecrystallization with activated charcoal
Residual Solvents Incomplete dryingNMR, GCHigh vacuum drying, trituration

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Column_Chromatography_Workflow Figure 2. Step-by-Step Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification tlc 1. TLC Analysis Determine optimal solvent system (e.g., Hexane:EtOAc) column_packing 2. Column Packing Slurry pack silica gel in the initial mobile phase tlc->column_packing sample_loading 3. Sample Loading Adsorb crude product onto silica (dry loading) column_packing->sample_loading elution 4. Elution Run column with mobile phase, gradually increasing polarity if needed sample_loading->elution fraction_collection 5. Fraction Collection Collect fractions and monitor by TLC elution->fraction_collection pooling 6. Pooling & Evaporation Combine pure fractions and remove solvent under reduced pressure fraction_collection->pooling final_analysis 7. Final Analysis Confirm purity by NMR, HPLC pooling->final_analysis

Caption: Detailed workflow for the column chromatography protocol.

Materials:

  • Crude 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Silica gel (230-400 mesh)[10]

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass column, flasks, and fraction collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation and an Rf of ~0.3 for the product spot.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the percentage of ethyl acetate to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Pooling and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the purified product under high vacuum and confirm its purity and identity using NMR and/or LC-MS.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid product that contains minor colored or more soluble impurities.

Materials:

  • Impure solid 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flask, condenser, hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.[15]

  • Decolorization (if needed): Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[14]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the pure crystals under vacuum.

By following these guidelines and protocols, you will be well-equipped to overcome the common challenges associated with the purification of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, ensuring a high-purity compound for your research and development endeavors.

References

  • Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography - Benchchem. (n.d.). Benchchem.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • KR20160079560A - pyrrole derivatives and its its preparation method. (n.d.). Google Patents.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Synthesis of pyrrole-2-aldehyde. (n.d.). PrepChem.com.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Pyrrole. (n.d.). Wikipedia.
  • Purification of crude pyrroles. (n.d.). Google Patents.
  • Method of preparing heterocyclic aldehydes. (n.d.). Google Patents.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Recent Developments in the Synthesis of Dipyrromethanes. A Review. (2014). ResearchGate.
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Recrystallization-1.pdf. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Analytical Techniques for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Analytical Imperative for a Novel Scaffold In the landscape of medicinal chemistry and materials science, substituted pyrroles repres...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for a Novel Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyrroles represent a class of heterocyclic compounds with immense potential.[1][2] 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an exemplar of this class, featuring a unique combination of a cyclopropyl group, a substituted pyrrole core, and a reactive carbaldehyde moiety.[3][4][5] This structure serves as a versatile synthetic intermediate for developing novel pharmaceuticals and advanced materials.[6] The efficacy, safety, and reproducibility of any downstream application hinge on the precise and accurate analytical characterization of this starting material. Purity, structural integrity, and the absence of process-related impurities are not merely data points; they are the bedrock of reliable scientific outcomes.

This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Moving beyond a simple listing of methods, we will explore the causality behind procedural choices, offering field-proven insights to construct a robust, self-validating analytical workflow.

Chromatographic Techniques: The Cornerstone of Purity and Quantification

Chromatography is indispensable for separating the target analyte from impurities, by-products, and residual starting materials. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile or thermally labile organic compounds. For pyrrole derivatives, reverse-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.

Expertise & Experience: The logic behind selecting RP-HPLC lies in the molecule's structure. The pyrrole core and alkyl substituents provide sufficient hydrophobicity to interact with a nonpolar stationary phase (like C18), while the polar carbaldehyde group ensures adequate solubility in common polar mobile phases. This polarity balance allows for excellent separation and peak shape.

Detailed Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • Instrument: An Agilent 1100/1260 series or equivalent HPLC system equipped with a binary pump, autosampler, and diode-array detector (DAD) is recommended.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Causality: The acid protonates silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent protonation state. Formic acid is volatile, making it compatible with subsequent mass spectrometry (MS) analysis if needed.[8]

    • Mobile Phase B: Acetonitrile (HPLC Grade). Causality: Acetonitrile is a common organic modifier that provides good elution strength for a wide range of organic molecules and has a low UV cutoff.

    • System Purge: Purge both solvent lines for at least 5 minutes to remove air bubbles and ensure a stable baseline.

  • Method Parameters:

    • Column: Hypersil BDS C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[7] Causality: A C18 column provides a universal nonpolar stationary phase suitable for this molecule. The 150 mm length offers a good balance between resolution and analysis time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times by controlling viscosity and mass transfer kinetics.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm. Causality: The substituted pyrrole ring contains a chromophore that absorbs UV light. Monitoring multiple wavelengths helps to detect impurities that may have different absorption maxima.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 80 20
      15.0 5 95
      20.0 5 95
      20.1 80 20

      | 25.0 | 80 | 20 |

    • Causality: A gradient elution is crucial for analyzing samples with components of varying polarities. It ensures that late-eluting, more hydrophobic impurities are efficiently eluted from the column, providing a comprehensive purity profile.[1][9]

  • Sample Preparation:

    • Prepare a stock solution of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde at 1.0 mg/mL in Acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Trustworthiness: This protocol is self-validating through the use of a system suitability test. Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%, confirming system precision.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) Injection Inject 5 µL onto C18 Column MobilePhase->Injection SamplePrep Prepare Sample (0.1 mg/mL, filtered) SamplePrep->Injection Separation Gradient Elution (1.0 mL/min, 30°C) Injection->Separation Separation based on hydrophobicity Detection DAD Detection (254 nm, 280 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Purity Calculate Purity (% Area) Integration->Purity

Fig 1. Workflow for RP-HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers superior resolution and the significant advantage of providing mass information for structural confirmation. Given the molecular weight (163.22 g/mol ) and structure of the title compound, it is amenable to GC analysis.

Expertise & Experience: The decision to use GC-MS is driven by the need for orthogonal verification of purity and the identification of volatile impurities that might not be detected by HPLC. The electron ionization (EI) source in the mass spectrometer provides reproducible fragmentation patterns, creating a "fingerprint" for the compound that can be compared against libraries or used for structural elucidation of unknown impurities.

Detailed Experimental Protocol: GC-MS Identity and Impurity Profiling

  • System Preparation:

    • Instrument: A GC system (e.g., Agilent 7890) coupled to a Mass Spectrometer (e.g., 5977 MSD).[10]

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[10] Causality: Helium is an inert carrier gas that provides good efficiency for the typical column dimensions used.

  • Method Parameters:

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: This phase is robust and separates compounds primarily based on their boiling points, which is ideal for general impurity screening.

    • Inlet: Split mode (split ratio 50:1) at 250 °C. Causality: A split injection prevents column overloading and ensures sharp peaks for the major component. The high temperature ensures rapid vaporization of the analyte.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.[11]

      • Hold at 280 °C for 5 minutes.

    • Causality: This program starts at a low temperature to resolve volatile impurities and gradually increases to elute the main compound and any higher-boiling impurities.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z.[11]

  • Sample Preparation:

    • Prepare a solution of 1.0 mg/mL in Dichloromethane or Ethyl Acetate.

    • Dilute to a working concentration of 50-100 µg/mL.

Trustworthiness: The identity of the main peak is confirmed by matching its retention time with that of a reference standard and by the presence of the correct molecular ion (m/z = 163) and a characteristic fragmentation pattern in its mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Prepare Sample (50 µg/mL in DCM) Injection Inject 1 µL (Split 50:1, 250°C) SamplePrep->Injection Separation GC Separation (HP-5ms, Temp Program) Injection->Separation Separation by boiling point Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan 40-400 m/z) Ionization->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram MassSpec Analyze Mass Spectrum (M+ and Fragments) Detection->MassSpec

Fig 2. Workflow for GC-MS Identity and Impurity Analysis.

Spectroscopic Techniques: The Keys to Structural Elucidation

While chromatography separates, spectroscopy illuminates. Spectroscopic techniques are non-destructive (with the exception of some MS methods) and provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are required for a complete characterization.

Expertise & Experience: The ¹H NMR spectrum will provide a wealth of information: the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

  • Aldehyde Proton (-CHO): A singlet around δ 9.0-9.5 ppm. This downfield shift is characteristic of an aldehyde proton.[7]

  • Pyrrole Ring Proton (-CH=): A singlet around δ 6.5-7.0 ppm. The exact position depends on the electronic effects of the substituents.

  • Cyclopropyl Methine Proton (-CH-): A multiplet around δ 3.0-3.5 ppm, coupled to the cyclopropyl methylene protons.

  • Pyrrole Methyl Protons (-CH₃): Two distinct singlets, likely between δ 2.2-2.6 ppm.

  • Cyclopropyl Methylene Protons (-CH₂-): Two complex multiplets in the upfield region, likely between δ 0.8-1.5 ppm. The diastereotopic nature of these protons will result in complex splitting patterns.[12]

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

  • Aldehyde Carbonyl (C=O): δ 180-185 ppm.[7]

  • Pyrrole Ring Carbons: Four signals in the δ 110-150 ppm region.

  • Cyclopropyl Methine Carbon: δ 30-40 ppm.

  • Pyrrole Methyl Carbons: Two signals around δ 10-15 ppm.

  • Cyclopropyl Methylene Carbons: δ 5-15 ppm.

Detailed Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Cap the tube and gently invert to dissolve the sample completely.

  • Place the tube in the NMR spectrometer for analysis.

NMR_Logic Compound 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Structure Protons ¹H NMR Signals Aldehyde H (~9.2 ppm) Pyrrole H (~6.7 ppm) Cyclopropyl CH (~3.2 ppm) Methyl H's (~2.4 ppm) Cyclopropyl CH₂'s (~1.0 ppm) Compound:f1->Protons:name Proton Environments Carbons ¹³C NMR Signals Aldehyde C=O (~183 ppm) Pyrrole C's (110-150 ppm) Cyclopropyl CH (~35 ppm) Methyl C's (~12 ppm) Cyclopropyl CH₂'s (~8 ppm) Compound:f1->Carbons:name Carbon Environments

Fig 3. Relationship between Molecular Structure and Expected NMR Signals.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, simple technique used to identify the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Expertise & Experience: For this molecule, FTIR serves as a quick identity check. The most telling absorption will be the strong C=O stretch from the aldehyde. Its presence and position confirm that the aldehyde functionality is intact.

Expected FTIR Absorption Bands (cm⁻¹)

  • ~3100 cm⁻¹: C-H stretching (aromatic/pyrrole ring).

  • 2900-3000 cm⁻¹: C-H stretching (aliphatic - methyl and cyclopropyl groups).

  • ~2820 and ~2720 cm⁻¹: C-H stretching (aldehyde, often appears as a pair of weaker bands known as a Fermi doublet).

  • ~1660-1680 cm⁻¹: C=O stretching (conjugated aldehyde). This will be a very strong, sharp band.[13]

  • ~1550-1600 cm⁻¹: C=C stretching (pyrrole ring).[14][15]

  • ~1475 cm⁻¹: Fundamental vibrations of the polypyrrole ring.[14]

Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Comparative Summary of Analytical Techniques

To select the appropriate analytical strategy, it is crucial to understand the strengths and limitations of each technique. The following table provides a comparative summary.

Technique Primary Information Provided Primary Application Sensitivity Sample Throughput Destructive?
RP-HPLC Purity, Quantification, Impurity ProfileQuality Control, Purity AssayHigh (ng-µg)ModerateNo
GC-MS Identity, Purity, Molecular Weight, FragmentationIdentity Confirmation, Volatile Impurity ProfilingVery High (pg-ng)ModerateYes
¹H & ¹³C NMR Unambiguous Molecular Structure, ConnectivityStructural Elucidation, Identity ConfirmationLow (mg)LowNo
FTIR Presence of Functional GroupsQuick Identity Check, Raw Material ScreeningModerate (µg-mg)HighNo
MS (Direct Infusion) Molecular Weight, Elemental Formula (HRMS)Molecular Weight ConfirmationVery High (pg-fg)HighYes

Conclusion and Recommended Workflow

A comprehensive and self-validating analytical approach for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde should not rely on a single technique. It requires an orthogonal workflow where the results of one method corroborate another.

  • Initial Identification: Use FTIR as a rapid screening tool to confirm the presence of the key aldehyde functional group.

  • Structural Confirmation: Employ ¹H and ¹³C NMR on the first batch or reference standard to provide definitive, unambiguous structural confirmation.

  • Purity and Quantification: Implement RP-HPLC as the primary method for routine quality control to determine purity and quantify the analyte against a reference standard.

  • Orthogonal Verification: Use GC-MS to confirm the molecular weight and identify any volatile or thermally stable impurities that may not be resolved by HPLC. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

By integrating these techniques, researchers and drug development professionals can build a complete analytical dossier for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, ensuring the quality and integrity of their research and development efforts.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Zalewska, M., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. National Institutes of Health. [Link]

  • Green, J. B., & Hoff, R. J. (1988). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry, ACS Publications. [Link]

  • Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health. [Link]

  • Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 1H-pyrrole-3-carboxaldehyde, 1-cyclopentyl-2,5-dimethyl-. Retrieved from NIST. [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from Shimadzu. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem Compound Database. [Link]

  • Reddy, T. R., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]

  • Naeher, S., et al. (2016). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

  • National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • Srivastava, R., et al. (2015). GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed. Pharmacognosy Journal. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. [Link]

  • ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... [Link]

  • ResearchGate. (2019). Analysis of bioactive phytochemical compound of (Cyperus iria L.) By using gas chromatography –mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A. PubChem. [Link]

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Comparative

HPLC and GC-MS analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the HPLC and GC-MS Analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Introduction 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative wit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC and GC-MS Analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and drug discovery. The unique structural combination of a pyrrole core, a cyclopropyl group, and an aldehyde functional group makes it a versatile building block in the synthesis of more complex molecules.[1] As with any compound intended for pharmaceutical use, the development of robust and reliable analytical methods for its characterization, quantification, and purity assessment is of paramount importance. This guide provides a comparative analysis of two of the most powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, polarity, and molecular weight. This guide will delve into the theoretical and practical considerations for applying each technique to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, providing detailed experimental protocols and a comparative evaluation to assist researchers in selecting the most appropriate method for their needs.

Physicochemical Properties and their Analytical Implications

A critical first step in method development is to understand the physicochemical properties of the target analyte. While extensive experimental data for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not widely available, its structure and data from closely related analogs provide significant insights.

The reported melting point of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is in the range of 165-167°C.[2] This relatively high melting point suggests that the compound is a solid at room temperature and likely possesses low volatility. This characteristic presents a significant challenge for GC analysis, which requires the analyte to be readily vaporized without thermal degradation. In contrast, HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, as the separation occurs in the liquid phase at or near ambient temperatures.[3]

Structurally similar compounds, such as 2,5-dimethylpyrrole, have a boiling point of 165°C, while other pyrrole aldehydes are also solids.[4] The polarity of the molecule, influenced by the pyrrole ring and the carbaldehyde group, suggests that it will be soluble in a range of organic solvents, making it amenable to reversed-phase HPLC. A related carboxylic acid derivative shows some solubility in aqueous media, indicating that a mixture of organic solvent and water would be an effective mobile phase.

Given these properties, HPLC is predicted to be the more direct and robust method for the routine analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. GC-MS may still be a viable option, particularly for identification purposes, but may require derivatization to enhance volatility or the use of high-temperature injection techniques, which carry the risk of sample degradation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] For non-volatile and polar compounds like 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, reversed-phase HPLC with UV detection is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the partitioning of the analyte between the mobile and stationary phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The conjugated system of the pyrrole ring and the carbaldehyde group in the target analyte allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: HPLC-UV Method

The following protocol outlines a typical reversed-phase HPLC method for the analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Method validation in accordance with ICH guidelines is essential to ensure the method is suitable for its intended purpose.[6][7]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 295 nm (based on the UV absorption of similar pyrrole structures)

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase: An acetonitrile/water gradient provides a wide elution window to separate the main component from potential impurities of varying polarities.

  • Detection Wavelength: The pyrrole chromophore with the conjugated aldehyde is expected to have a strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be experimentally determined by examining the UV spectrum of the analyte.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC method for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These values are based on typical performance for pharmaceutical analyses.

ParameterExpected Performance
Retention Time 8 - 12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (295 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[5] It is the gold standard for the analysis of volatile and thermally stable compounds.

Principle of Separation and Detection

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase coated on the inside of the column. The eluting compounds are then transferred to a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

Challenges and Considerations for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

As previously discussed, the high melting point of the target analyte suggests low volatility, which is a primary challenge for GC analysis. High temperatures in the GC inlet may be required for vaporization, which could lead to thermal degradation of the molecule. However, for some pyrrole derivatives, GC has been successfully applied.

Derivatization: To overcome the issue of low volatility, derivatization can be employed. The aldehyde functional group can be reacted with a derivatizing agent to form a more volatile and thermally stable product. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the aldehyde to a more volatile silyl ether.

Experimental Protocol: GC-MS Method

The following protocol outlines a potential GC-MS method for the analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Instrumentation:

  • GC system equipped with a split/splitless inlet, coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Rationale for Parameter Selection:

  • Column: A 5% phenyl-methylpolysiloxane stationary phase (HP-5ms) is a general-purpose, low-polarity column suitable for a wide range of organic compounds.

  • Inlet Temperature: A high inlet temperature is necessary to ensure complete vaporization of the analyte. This temperature should be optimized to maximize response while minimizing thermal degradation.

  • Temperature Program: A temperature ramp is used to elute compounds with a range of boiling points and to ensure that the target analyte is eluted with a good peak shape.

  • Electron Ionization: EI at 70 eV is a standard hard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The fragmentation of the pyrrole ring and the loss of the cyclopropyl and methyl groups would be expected.

Data Presentation: Expected Performance Characteristics
ParameterExpected Performance
Retention Time 10 - 15 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL
Precision (%RSD) < 5%
Identification Based on mass spectral library match (>80%) and retention time
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Injector Vaporize and Inject Derivatize->Injector GC_Column GC Column Separation Injector->GC_Column MS_Detector MS Detection (EI) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Identification Library Search & Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis.

Comparative Evaluation: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSRationale for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.[3]Best for volatile and thermally stable compounds.[5]The high melting point of the analyte suggests low volatility, making HPLC the more suitable technique.
Sample Preparation Simple dissolution and filtration. Derivatization is optional for enhanced sensitivity.[4]May require derivatization to increase volatility and thermal stability.HPLC offers a more straightforward sample preparation workflow.
Selectivity Good, based on chromatographic separation and UV detection. Co-eluting impurities may interfere.Excellent, with separation by GC and specific identification by MS fragmentation patterns.GC-MS provides higher confidence in peak identification due to the additional dimension of mass spectral data.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching the pg/mL level.GC-MS is generally more sensitive, which is advantageous for trace analysis.
Speed Analysis times are typically in the range of 15-30 minutes.Can be faster for simple mixtures, but complex temperature programs can increase run times.[3]Run times are comparable, but method development for GC-MS may be more time-consuming.
Cost Lower initial instrument cost. Higher solvent consumption and disposal costs.[3]Higher initial instrument cost. Lower solvent consumption.HPLC may have a lower barrier to entry in terms of capital investment.
Quantification Highly accurate and precise with proper validation.[6]Can be less precise due to potential for sample degradation and matrix effects.HPLC is generally considered more robust for quantitative analysis in pharmaceutical quality control.

Conclusion and Recommendation

For the routine analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, High-Performance Liquid Chromatography with UV detection is the recommended technique . The decision is primarily driven by the physicochemical properties of the analyte, namely its high melting point and presumed low volatility. HPLC offers a robust, reliable, and straightforward method for the quantification and purity assessment of this compound without the need for derivatization or the risk of thermal degradation.

GC-MS serves as a valuable complementary technique . Its superior selectivity and sensitivity make it an excellent tool for the identification of unknown impurities and for confirmatory analysis. However, for routine quality control and quantitative applications, the challenges associated with the analysis of a low-volatility compound make it a less practical choice than HPLC.

Ultimately, the selection of an analytical method should be based on the specific requirements of the analysis, including the need for quantitative accuracy, qualitative information, sample throughput, and available instrumentation. A comprehensive method validation should be performed for the chosen technique to ensure that it is fit for its intended purpose, in accordance with regulatory guidelines.[7]

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Chem-Impex. (n.d.). 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde.
  • ChemicalBook. (2025). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
  • Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
  • Matrix Scientific. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
  • PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylpyrrole.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • NIST. (n.d.). Pyrrole.
  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals.
  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • PubChem. (n.d.). 2,5-Dimethylpyrrole.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Oxford Academic. (n.d.). Behavior of Some Pyrrole Derivatives in Gas Chromatography.
  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
  • E-THER. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chem-Impex. (n.d.). 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde.

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Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis and predicted spectral assignments for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole with potential applications in medicinal chemistry. The pyrrole scaffold is a privileged heterocycle found in numerous natural products and pharmaceuticals.[1][2] Understanding the nuances of its NMR spectra, particularly with diverse substitution patterns, is critical for synthetic chemists and pharmacologists.

This guide moves beyond a simple listing of chemical shifts. It delves into the rationale behind the predicted assignments, drawing upon fundamental NMR principles and comparative data from structurally related compounds. By understanding the electronic effects of the cyclopropyl, methyl, and carbaldehyde substituents on the pyrrole ring, researchers can gain a deeper appreciation for structure-spectra correlations.

Predicted ¹H NMR Spectral Assignments

The predicted ¹H NMR spectrum of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating methyl groups, the electron-withdrawing aldehyde group, and the unique electronic nature of the N-cyclopropyl substituent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
Aldehyde-H9.5 - 10.0Singlet (s)-The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the pyrrole ring. Its signal is expected to be a sharp singlet in the characteristic downfield region for aldehydes.[3]
Pyrrole-H46.5 - 6.8Singlet (s)-This proton is at the 4-position of the pyrrole ring, adjacent to the electron-withdrawing aldehyde group at C3 and the electron-donating methyl group at C5. The deshielding effect of the aldehyde is expected to be dominant, shifting this proton downfield compared to unsubstituted pyrrole.[4][5]
Cyclopropyl-H (methine)3.0 - 3.5Multiplet (m)-The methine proton of the cyclopropyl group is directly attached to the nitrogen atom of the pyrrole ring. This proximity to the electronegative nitrogen and the aromatic ring system will cause a downfield shift compared to a simple alkyl cyclopropane.
2-CH₃2.2 - 2.5Singlet (s)-The methyl group at the 2-position is on an α-carbon of the pyrrole ring. Its signal will appear as a singlet in the typical range for methyl groups attached to an aromatic system.[6]
5-CH₃2.1 - 2.4Singlet (s)-Similar to the 2-CH₃ group, the methyl group at the 5-position will also be a singlet. Its chemical shift will be slightly different from the 2-CH₃ due to the different neighboring substituents.
Cyclopropyl-H (methylene)0.8 - 1.2Multiplet (m)-The four methylene protons of the cyclopropyl group are diastereotopic and will likely appear as a complex multiplet in the upfield region, characteristic of cyclopropyl methylene protons.[7][8]

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyrrole ring carbons are particularly sensitive to the electronic effects of the substituents.[9][10]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aldehyde C=O185 - 195The carbonyl carbon of the aldehyde is highly deshielded and will appear at a characteristic downfield chemical shift.
Pyrrole C2135 - 145This α-carbon is attached to a methyl group and is adjacent to the nitrogen and the carbon bearing the aldehyde. The combination of these effects will result in a downfield shift.
Pyrrole C5130 - 140This α-carbon is also attached to a methyl group and is adjacent to the nitrogen. Its chemical shift will be influenced by the N-cyclopropyl group and the methyl group.
Pyrrole C3120 - 130This β-carbon is directly attached to the electron-withdrawing aldehyde group, which will cause a significant downfield shift compared to an unsubstituted pyrrole.[9]
Pyrrole C4110 - 120This β-carbon is adjacent to the aldehyde-bearing carbon and the methyl-bearing carbon. It is expected to be the most upfield of the pyrrole ring carbons.
Cyclopropyl C (methine)30 - 40The methine carbon of the cyclopropyl group is attached to the nitrogen atom, leading to a downfield shift compared to an unsubstituted cyclopropane.
2-CH₃12 - 16The carbon of the methyl group at the 2-position will appear in the typical upfield region for alkyl carbons attached to an aromatic ring.
5-CH₃10 - 14Similar to the 2-CH₃ carbon, this methyl carbon will also be in the upfield region.
Cyclopropyl C (methylene)5 - 10The methylene carbons of the cyclopropyl group will be found in the highly shielded upfield region of the spectrum.

Experimental Protocols

For the acquisition of high-quality NMR spectra, the following general procedure is recommended:

Sample Preparation:

  • Weigh approximately 10-20 mg of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 220 ppm.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy) to establish H-H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents.

Comparative Analysis with Alternative Structures

The predicted NMR data for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be better understood by comparing it to simpler, related structures.

  • 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde: Replacing the N-cyclopropyl group with a methyl group would result in a singlet for the N-methyl protons around 3.5-4.0 ppm. The electronic effect of the methyl group is less pronounced than the cyclopropyl group, which may lead to subtle shifts in the pyrrole ring protons and carbons.

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole: The absence of the electron-withdrawing aldehyde group at the 3-position would cause a significant upfield shift for the H4 proton (likely to ~5.8-6.2 ppm) and the C3 and C4 carbons. The symmetry of the molecule would also be higher.

  • Pyrrole-3-carbaldehyde: Lacking the N-cyclopropyl and the 2,5-dimethyl substituents would result in a more complex ¹H NMR spectrum due to proton-proton coupling between the ring protons. The chemical shifts of the ring protons would also be different due to the absence of the electron-donating methyl groups.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and highlights key through-bond correlations that would be observed in an HMBC experiment, aiding in the definitive assignment of the ¹³C NMR spectrum.

Figure 1. Key HMBC correlations for structural assignment.

Conclusion

The provided ¹H and ¹³C NMR assignments for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are based on established principles of NMR spectroscopy and comparative analysis of related structures. These predictions offer a robust framework for researchers to interpret experimental data, confirm the synthesis of the target compound, and assess its purity. The use of 2D NMR techniques, particularly HMBC, is highly recommended for the unambiguous assignment of all proton and carbon signals. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrrole-based compounds for various applications, including drug development.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]

  • Jones, R. A., & Spotswood, T. M. (1962). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. Australian Journal of Chemistry, 15(3), 492-501. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyrroles. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

  • Abraham, R. J., & Thomas, W. A. (1966). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. Available at: [Link]

  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. Available at: [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available at: [Link]

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  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... ResearchGate. Available at: [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C007B-614576). Vitas-M Laboratory. Available at: [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at: [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Wiley Online Library. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Cyclopropyl Group: An Excited-State Aromaticity Indicator?. PubMed. Available at: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Available at: [Link]

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  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

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Comparative

A Comparative Guide to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Other Pyrrole Aldehydes for Advanced Research

Introduction: The Enduring Utility of the Pyrrole Scaffold in Modern Chemistry The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its electron-rich nature makes it highly reactive towards electrophilic substitution, yet also susceptible to oxidation and polymerization. The introduction of a formyl group onto this scaffold to create pyrrole aldehydes provides a versatile chemical handle for a vast array of synthetic transformations. These aldehydes are pivotal intermediates in the construction of more complex molecular architectures, finding applications in everything from the synthesis of porphyrins to the development of novel therapeutic agents.

This guide provides a comparative analysis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a compound of growing interest, with other representative pyrrole aldehydes. We will delve into a comparison of their synthesis, reactivity, physicochemical properties, and potential applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Featured Compound Profile: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole aldehyde characterized by a unique combination of substituents: two methyl groups at the 2 and 5 positions, and a cyclopropyl group on the ring nitrogen. While extensive peer-reviewed studies on this specific molecule are not abundant, its structure allows for several informed predictions regarding its properties and reactivity, particularly when viewed through the lens of its constituent parts.

The 2,5-dimethyl substitution sterically hinders the alpha-positions (C2 and C5), which are typically the most reactive sites for electrophilic attack on the pyrrole ring. This steric blocking is instrumental in directing electrophilic substitutions, such as formylation, to the beta-position (C3 or C4).

The N-cyclopropyl group is a particularly noteworthy feature. In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance metabolic stability, improve potency, and modulate physicochemical properties. The strained three-membered ring can act as a conformational constraint and is less susceptible to oxidative metabolism compared to simple alkyl groups.

Comparator Compounds: A Diverse Slate of Pyrrole Aldehydes

To provide a comprehensive comparison, we have selected a range of pyrrole aldehydes that differ in their substitution patterns on both the nitrogen and the pyrrole core:

  • 1H-Pyrrole-3-carbaldehyde : The parent compound in this series, offering a baseline for unsubstituted reactivity.

  • 1-Methyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde : A close analog to our featured compound, differing only by the N-substituent. This allows for a direct comparison of the electronic and steric effects of a cyclopropyl versus a methyl group.

  • 1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde : Introduces an N-aryl group, which significantly alters the electronic properties of the pyrrole ring through resonance effects.

  • 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde : An N-unsubstituted analog, useful for highlighting the influence of the N-substituent on properties like solubility and reactivity in base-catalyzed reactions.

Comparative Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocycles like pyrroles. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Substituted 2,5-Dimethylpyrrole Intermediate Iminium Ion Intermediate Pyrrole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Pyrrole-3-carbaldehyde Intermediate->Aldehyde Hydrolysis (Aqueous Workup)

Caption: Generalized workflow for the Vilsmeier-Haack formylation of N-substituted 2,5-dimethylpyrroles.

The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is a delicate interplay of steric and electronic factors. For N-substituted pyrroles without C-substituents, formylation typically occurs at the C2 position due to the higher electron density at the alpha-carbon. However, in the case of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole and its N-methyl and N-phenyl analogs, the C2 and C5 positions are blocked by methyl groups. This steric hindrance forces the formylation to occur at the less electronically favored but sterically accessible C3 position.

Studies on the Vilsmeier-Haack formylation of 1-substituted pyrroles have shown that the ratio of α- to β-formylated products is primarily controlled by steric factors. While the electronic nature of the N-substituent does play a role, its impact is often secondary to the steric bulk. For instance, increasing the size of the N-alkyl group generally leads to a higher proportion of the β-formylated product. While a direct comparative study is lacking, it can be inferred that the steric demand of the N-cyclopropyl group would be comparable to or slightly greater than an N-ethyl group, thus strongly favoring C3 formylation.

Comparative Reactivity: The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where a carbonyl group reacts with an active methylene compound in the presence of a weak base to form a new C=C double bond. Pyrrole aldehydes are excellent substrates for this reaction, yielding a variety of functionalized pyrrole derivatives with potential biological activities.

G cluster_0 Reaction Scheme Pyrrole Aldehyde Pyrrole Aldehyde Product Product Pyrrole Aldehyde->Product Piperidine, EtOH Active Methylene + Z-CH₂-Z'

Caption: General scheme of the Knoevenagel condensation with a pyrrole aldehyde.

The reactivity of the pyrrole aldehyde in the Knoevenagel condensation is influenced by the electronic properties of the pyrrole ring, which are in turn modulated by the N-substituent.

  • N-Alkyl (Methyl, Cyclopropyl) vs. N-Aryl (Phenyl) Substituents : An N-phenyl group can withdraw electron density from the pyrrole ring through resonance, which can, in turn, make the aldehyde carbonyl carbon more electrophilic and potentially increase the reaction rate compared to N-alkyl substituted pyrroles. Conversely, N-alkyl groups like methyl and cyclopropyl are generally considered to be weakly electron-donating, which would slightly decrease the electrophilicity of the carbonyl group.

  • Electronic Nature of the Cyclopropyl Group : The cyclopropyl group is known to have some degree of π-character in its C-C bonds, allowing it to engage in conjugation. This could lead to a subtle electronic effect that differentiates its reactivity from a simple alkyl group like methyl.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of these aldehydes are critical for their handling, storage, and application in various reaction conditions. Below is a summary of available and inferred data.

Property1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde1-Methyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
Molecular Weight 163.22 g/mol 137.18 g/mol 199.25 g/mol 123.15 g/mol
Appearance Inferred: SolidInferred: SolidSolidOff-white solid
Solubility Inferred: Soluble in common organic solventsInferred: Soluble in common organic solventsInferred: Soluble in common organic solventsSoluble in common organic solvents
N-Substituent Effect Weakly electron-donating, sterically demandingWeakly electron-donatingElectron-withdrawing (resonance), sterically demandingN-H acidity, potential for H-bonding

Applications and Future Outlook

The utility of these pyrrole aldehydes is largely as versatile intermediates in the synthesis of more complex molecules.

  • Medicinal Chemistry : The aldehyde functionality can be readily converted into a wide range of other functional groups, making these compounds valuable starting materials for the synthesis of drug candidates. The presence of the N-cyclopropyl group in our featured compound is particularly attractive for this field, given its known benefits for ADME (absorption, distribution, metabolism, and excretion) properties.

  • Materials Science : Pyrrole-based compounds are precursors to conductive polymers and functional dyes. The specific substitution pattern on the pyrrole ring can be used to tune the electronic and optical properties of the resulting materials.

The unique combination of steric hindrance and the presence of the metabolically robust cyclopropyl group makes 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde a promising building block for the development of novel therapeutic agents. Its reactivity is expected to be comparable to other N-alkyl substituted pyrrole aldehydes, while its derivatives may offer advantages in terms of metabolic stability.

Experimental Protocol: Knoevenagel Condensation of a Pyrrole Aldehyde with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation, which can be adapted for the pyrrole aldehydes discussed in this guide.

Materials:

  • Pyrrole aldehyde (e.g., 1-Methyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde) (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • Dissolve the pyrrole aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically within 2-4 hours), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_0 Experimental Workflow A 1. Dissolve Reactants (Pyrrole Aldehyde, Malononitrile) in Ethanol B 2. Add Catalyst (Piperidine) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Work-up (Solvent Removal) D->E F 6. Purification (Recrystallization or Chromatography) E->F

Caption: Step-by-step workflow for the Knoevenagel condensation protocol.

Conclusion

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a unique and valuable building block for synthetic and medicinal chemistry. While its direct reactivity data is still emerging, a comparative analysis with other N-substituted pyrrole aldehydes allows for a strong inferential understanding of its behavior. The steric hindrance provided by the 2,5-dimethyl groups reliably directs formylation to the C3 position, and the aldehyde group serves as a versatile handle for further functionalization. The key differentiating feature, the N-cyclopropyl group, offers the potential for enhanced metabolic stability and improved pharmacokinetic profiles in its derivatives, making it a particularly attractive scaffold for drug discovery programs. Further research into the comparative reaction kinetics and application of this compound in the synthesis of bioactive molecules is warranted and expected to further solidify its position as a valuable tool in the chemist's arsenal.

References

  • [No Author]. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem.
  • [No Author]. (n.d.). The Formylation of N,N‑Dimethylcorroles. PubMed Central.
  • [No Author]. (n.d.). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles.
  • [No Author]. (2020). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles.
  • [No Author]. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory.
  • [No Author]. (2021). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.
  • [No Author]. (2015). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing.
  • [No Author]. (2017).
  • [No Author]. (2019).
Validation

A Comparative Analysis of the Aldehyde Reactivity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract This guide provides a detailed comparative analysis of the reactivity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and materials science.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the reactivity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and materials science.[1] Its reactivity is benchmarked against a curated set of analogous pyrrole-3-carbaldehydes to elucidate the distinct electronic and steric contributions of the N-cyclopropyl and C2/C5-dimethyl substituents. Through a combination of spectroscopic analysis and paradigmatic synthetic transformations—namely the Wittig reaction and Knoevenagel condensation—we present quantitative data to guide researchers in the strategic application of this versatile building block. Detailed, validated experimental protocols are provided to ensure reproducibility and underscore the mechanistic rationale behind the observed reactivity trends.

Introduction and Selection of Comparators

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Target Compound 1 ) is a polysubstituted pyrrole featuring a formyl group at the C3 position. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in drug discovery. The aldehyde group of Compound 1 serves as a crucial synthetic handle for elaboration into more complex molecular architectures. Understanding its reactivity profile is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The unique combination of substituents—an N-cyclopropyl group and two methyl groups flanking the pyrrole nitrogen—presents an interesting case for studying electronic and steric effects. The cyclopropyl group can participate in conjugation, behaving similarly to a vinyl group, which can influence the electronic nature of the pyrrole ring.[2]

To provide a comprehensive comparison, we selected three comparator compounds that systematically vary the substitution pattern on the pyrrole core:

  • Compound 2: 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: The parent compound, lacking an N-substituent, serves as a baseline.

  • Compound 3: 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: An N-methyl analogue to directly compare the electronic and steric influence of a cyclopropyl versus a methyl group.

  • Compound 4: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: An N-phenyl analogue to introduce a bulky, electron-withdrawing aryl substituent.

This selection allows for a systematic dissection of how N-substitution impacts the electrophilicity and accessibility of the C3-aldehyde.

Theoretical Framework: Factors Governing Reactivity

The reactivity of the aldehyde in these pyrrole systems is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a delicate interplay of electronic and steric factors.

  • Electronic Effects: The pyrrole ring is an electron-rich heterocycle, which donates electron density into the C3-carbaldehyde group via resonance. This donation reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity compared to a simple aliphatic or aromatic aldehyde. The nature of the N-substituent modulates this effect. Alkyl groups (methyl, cyclopropyl) are generally electron-donating, further enriching the ring and deactivating the aldehyde. The cyclopropyl group, with its unique Walsh orbitals, can exhibit complex electronic behavior, acting as a good π-electron donor.[2] Conversely, an N-phenyl group can withdraw electron density, potentially enhancing the aldehyde's reactivity.

  • Steric Effects: The methyl group at the C2 position provides significant steric hindrance around the aldehyde, potentially impeding the approach of bulky nucleophiles. The size and conformation of the N-substituent can also contribute to this steric shield.

Experimental Design & Comparative Data

To quantitatively assess these effects, we designed a series of experiments focusing on spectroscopic analysis and two fundamental aldehyde transformations. The workflow for this comparative analysis is outlined below.

G cluster_0 Compound Selection cluster_1 Experimental Analysis cluster_2 Data Interpretation C1 Target: 1-Cyclopropyl (1) Spec Spectroscopic Analysis (¹H NMR, FT-IR) C1->Spec Wittig Wittig Reaction (Yield %, Rate) C1->Wittig Knoev Knoevenagel Condensation (Yield %, Rate) C1->Knoev C2 Comparator: N-H (2) C2->Spec C2->Wittig C2->Knoev C3 Comparator: N-Methyl (3) C3->Spec C3->Wittig C3->Knoev C4 Comparator: N-Phenyl (4) C4->Spec C4->Wittig C4->Knoev Discuss Discussion of Reactivity Trends Spec->Discuss Wittig->Discuss Knoev->Discuss Conclusion Conclusion & Recommendations Discuss->Conclusion G cluster_0 Factors Influencing Reactivity cluster_1 Observed Reactivity Trend Electronic Electronic Effects (Electrophilicity of C=O) Trend N-Phenyl > N-H > N-Cyclopropyl > N-Methyl Electronic->Trend Dominant Factor Steric Steric Hindrance (Accessibility of C=O) Steric->Trend Contributing Factor

Caption: Relationship between factors and observed reactivity.

The dominant factor influencing the reactivity of the aldehyde group is the electronic nature of the N-substituent.

  • N-Phenyl (Compound 4): The phenyl group acts as an inductive electron-withdrawing group, which reduces the electron-donating capacity of the pyrrole nitrogen into the ring. This results in a less electron-rich C=O bond, a more electrophilic carbonyl carbon, and consequently, the highest reactivity.

  • N-H (Compound 2): This compound serves as the baseline. The pyrrole ring's inherent electron-donating character deactivates the aldehyde relative to simple aromatic aldehydes like benzaldehyde, but it is more reactive than the N-alkylated versions.

  • N-Cyclopropyl (Compound 1) & N-Methyl (Compound 3): Both the cyclopropyl and methyl groups are electron-donating. They increase the electron density of the pyrrole ring, which is then relayed to the aldehyde, reducing its electrophilicity and slowing the rate of nucleophilic attack. The slightly higher reactivity of the N-cyclopropyl derivative compared to the N-methyl may stem from the unique electronic properties of the cyclopropyl group, which can adopt conformations that minimize steric clash while still influencing the ring's electronics.

Conclusion

The reactivity of the aldehyde function in 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is moderately attenuated compared to its N-H and N-phenyl analogues due to the electron-donating nature of the N-cyclopropyl and C2/C5-dimethyl groups. Its reactivity is slightly greater than the corresponding N-methyl derivative. This positions it as a stable yet sufficiently reactive building block for synthetic chemistry.

For transformations requiring high electrophilicity, an N-aryl derivative would be a superior choice. However, for reactions where substrate stability is critical or where milder reaction conditions are desired, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde offers a balanced and predictable reactivity profile, making it a valuable tool for drug development professionals and synthetic chemists.

Experimental Protocols

General Information

All reactions were conducted in oven-dried glassware under an inert atmosphere (Nitrogen). Anhydrous solvents were used as received. Reaction progress was monitored by Thin Layer Chromatography (TLC).

Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is representative for all four aldehydes tested.

  • Ylide Preparation (if not commercially available): In a flame-dried round-bottom flask under N₂, suspend methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene (10 mL per mmol of aldehyde).

  • Aldehyde Addition: To the stirred suspension, add the respective pyrrole-3-carbaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot is consumed. [3]4. Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (gradient elution, Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the pure alkene product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is representative for all four aldehydes tested.

  • Reaction Setup: In a round-bottom flask, dissolve the pyrrole-3-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol (5 mL per mmol of aldehyde). [4]2. Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution. [5]3. Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC (eluent: 1:1 Hexanes:Ethyl Acetate). A precipitate of the product may form as the reaction proceeds.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to afford the pure condensation product. [6]6. Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

References

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  • Novel Methods of Knoevenagel Condensation. (2012). International Journal of Modern Engineering Research, 2(5), 3366-3370. Retrieved from [Link]

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Comparative

The Rising Star in Bioactive Heterocycles: A Comparative Guide to the Potential of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives

In the relentless pursuit of novel therapeutic agents, the pyrrole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrrole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide delves into the promising, yet underexplored, bioactivity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives. While direct experimental data for this specific molecule remains nascent in publicly available literature, this guide will provide a comprehensive comparative analysis based on the well-established structure-activity relationships (SAR) of analogous pyrrole-based compounds. By examining the influence of each substituent—the N-cyclopropyl group, the 2,5-dimethyl substitution, and the C-3 carbaldehyde moiety—we can project the potential antimicrobial and anticancer properties of this intriguing class of molecules.

This analysis is intended for researchers, scientists, and drug development professionals, offering a predictive framework to guide future experimental design and hypothesis-driven research in the quest for next-generation therapeutics.

The Pyrrole Core: A Foundation of Diverse Bioactivity

The five-membered aromatic pyrrole ring is a cornerstone of numerous natural products and synthetic drugs, lauded for its versatile pharmacological profile.[2][3] Pyrrole derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The electronic properties of the pyrrole ring, coupled with its ability to be readily functionalized at various positions, make it an ideal template for the design of novel bioactive compounds.

Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Perspective

To forecast the bioactivity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, we will dissect the molecule and analyze the known contributions of its key structural features.

The N-Cyclopropyl Group: Enhancing Potency and Modulating Selectivity

The introduction of a cyclopropyl group at the N-1 position of a heterocyclic scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[4] This small, strained ring can influence the molecule's conformation, lipophilicity, and metabolic stability. In many instances, the N-cyclopropyl moiety has been associated with increased potency in both antimicrobial and anticancer agents.[5] For example, several N-cyclopropyl-containing quinolone antibiotics exhibit potent antibacterial activity. It is hypothesized that the cyclopropyl group may facilitate favorable interactions with target enzymes or receptors.

2,5-Dimethyl Substitution: A Handle for Fine-Tuning Activity

The presence of methyl groups at the C-2 and C-5 positions of the pyrrole ring is a common feature in many bioactive pyrrole derivatives. These small alkyl groups can impact the molecule's solubility, steric profile, and interaction with biological targets. Research on various 2,5-dimethylpyrrole derivatives has shown that these substitutions can be crucial for potent bioactivity.[6]

The 3-Carbaldehyde Moiety: A Versatile Pharmacophore

The carbaldehyde group at the C-3 position is a key functional group that can participate in various biological interactions. It can act as a hydrogen bond acceptor and is a precursor for the synthesis of a wide range of derivatives, such as Schiff bases, which have shown significant biological activities. Pyrrole-3-carboxaldehyde derivatives have been reported to exhibit notable antibacterial properties.[7]

Comparative Bioactivity Analysis: Projecting the Potential

Given the absence of direct experimental data, this section will present a comparative analysis of the bioactivity of structurally related compounds to infer the potential of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives.

Potential Antimicrobial Activity

Pyrrole derivatives have long been investigated for their antimicrobial properties. The combination of the pyrrole core with various substituents has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity of Substituted Pyrrole Derivatives

Compound/Derivative ClassN-1 SubstituentC-2, C-5 SubstituentsC-3 SubstituentReported Antimicrobial Activity (MIC µg/mL)Reference
Hypothetical Target Cyclopropyl Dimethyl Carbaldehyde Predicted to be significant -
Pyrrole-3-carboxaldehydesVarious arylPhenyl, PyridinylCarbaldehyde16 (against Pseudomonas putida)[7]
2,5-dimethylpyrrolesVariousDimethylVariousActive against M. tuberculosis[6]
N-arylpyrrolesVarious arylUnsubstitutedVarious4 (against MRSA)[8]
Ciprofloxacin (Standard)Cyclopropyl--2 (against S. aureus and E. coli)[9]

Based on the data from related compounds, it is reasonable to hypothesize that 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives could exhibit significant antibacterial activity. The N-cyclopropyl group, in analogy to fluoroquinolone antibiotics, may enhance the potency.

Potential Anticancer Activity

The pyrrole scaffold is present in several clinically approved anticancer drugs and numerous experimental agents.[10] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[11]

Table 2: Comparative Anticancer Activity of Substituted Pyrrole Derivatives

Compound/Derivative ClassN-1 SubstituentC-4 SubstituentC-3 SubstituentReported Anticancer Activity (IC₅₀ µM)Reference
Hypothetical Target Cyclopropyl - Carbaldehyde Predicted to be significant -
Alkynylated pyrrolesVarious-Alkynyl2.29 (against U251 cells)[11]
3-Aroyl-1,4-diarylpyrrolesAminophenylAminophenylAroylLow nanomolar range[12]
Doxorubicin (Standard)---Varies by cell line (typically sub-micromolar)[4]

The structural features of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suggest a potential for anticancer activity. The planar pyrrole ring could facilitate intercalation with DNA, while the substituents could modulate binding to specific protein targets. Further derivatization of the carbaldehyde group could lead to compounds with enhanced potency and selectivity.

Experimental Workflows for Bioactivity Screening

To validate the predicted bioactivities, rigorous in vitro screening is essential. The following are standard, detailed protocols for assessing antimicrobial and anticancer activities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine the MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Workflow for MTT Assay

MTTAssay A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the test compound for 48-72 hours A->B C Add MTT solution and incubate for 2-4 hours B->C D Solubilize formazan crystals with DMSO or other solvent C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC₅₀ value E->F

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration.

Future Directions and Conclusion

The in-silico and comparative analysis presented in this guide strongly suggests that 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives represent a promising new chemical space for the discovery of novel antimicrobial and anticancer agents. The unique combination of a cyclopropyl group, dimethyl substitutions, and a reactive carbaldehyde moiety provides a versatile platform for further chemical exploration and optimization.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in the described in vitro assays. Further derivatization of the carbaldehyde group into Schiff bases, hydrazones, or other functionalities could lead to compounds with enhanced potency and selectivity. The exploration of the mechanism of action of the most active compounds will also be crucial for their development as potential therapeutic agents.

While the journey from a promising scaffold to a clinically approved drug is long and arduous, the evidence-based predictions outlined in this guide provide a solid foundation and a compelling rationale for embarking on the exploration of this exciting new class of pyrrole derivatives.

References

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  • Shi, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(2), 295-316. [Link][14]

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  • Kumar, A., et al. (2023). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 13(15), 10143-10148. [Link][22]

  • Sadowski, Z., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(23), 7335. [Link][23]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the structure-activity relationships (SAR) of a prominent class of pyrrole-containing compounds: pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant promise as kinase inhibitors for applications in oncology. While direct SAR studies on derivatives of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are not extensively available in the public domain, the principles derived from closely related structures, such as the pyrrolo[2,3-d]pyrimidine core, provide invaluable insights for the rational design of novel therapeutics.

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP. This structural mimicry allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] This guide will synthesize findings from key studies to provide a comparative analysis of how structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold influence inhibitory potency and selectivity against key oncogenic kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The Core Scaffold: Pyrrolo[2,3-d]pyrimidine

The general synthesis of the pyrrolo[2,3-d]pyrimidine core often involves a multi-step process, starting from a substituted pyrrole. Modifications at various positions of this scaffold have been explored to optimize kinase inhibitory activity. The key positions for substitution that significantly impact biological activity are the N4, C5, and C6 positions.

SAR Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

A study by M. Abdel-Halim et al. provides an excellent case for understanding the SAR of this class of compounds.[2] They designed and synthesized a series of novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their ability to inhibit VEGFR-2 kinase. Their work highlights the critical role of specific substitutions in achieving high potency.

Impact of Substituents at the N4-Position

The N4-position of the pyrrolo[2,3-d]pyrimidine core is a key point for interaction with the hinge region of the kinase ATP-binding site. Various substituted anilines are commonly introduced at this position.

  • Urea and Thiourea Moieties: The introduction of biaryl urea and thiourea moieties at the N4-phenyl substituent was found to be crucial for potent VEGFR-2 inhibition. This is a common feature in type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The urea/thiourea group can form key hydrogen bonds within the active site.

  • Substitution on the Terminal Phenyl Ring: The electronic nature of substituents on the terminal phenyl ring of the biaryl urea moiety significantly influences activity.

    • Electron-withdrawing groups , such as trifluoromethyl (-CF3) and chloro (-Cl), generally lead to higher potency. For instance, compound 12d with a 3-trifluoromethyl-4-chloro substitution on the terminal phenyl ring exhibited an IC50 of 11.9 nM against VEGFR-2.[2]

    • Electron-donating groups , such as methoxy (-OCH3), tend to decrease the inhibitory activity.

Data Summary: VEGFR-2 Inhibition by N4-Substituted Pyrrolo[2,3-d]pyrimidines
Compound IDN4-SubstituentTerminal Phenyl SubstitutionVEGFR-2 IC50 (nM)[2]
12a Phenylurea4-chloro35.2
12b Phenylurea4-fluoro41.5
12c Phenylurea4-methyl52.8
12d Phenylurea3-trifluoromethyl, 4-chloro11.9
15c Phenylthiourea3-trifluoromethyl, 4-chloro13.6

Experimental Protocols

General Synthesis of N4-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of these compounds typically follows a convergent strategy, as outlined below.

Workflow for the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Synthesis_Workflow A Substituted Pyrrole B Bis-electrophilic Cyclization A->B e.g., with formamide C Pyrrolo[2,3-d]pyrimidine Core B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-pyrrolo[2,3-d]pyrimidine D->E G Nucleophilic Substitution E->G F Substituted Aniline F->G H N4-Anilino-pyrrolo[2,3-d]pyrimidine G->H J Urea/Thiourea Formation H->J I Substituted Phenylisocyanate/isothiocyanate I->J K Final Kinase Inhibitor J->K

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Step-by-Step Methodology (Exemplified for Compound 12d): [2]

  • Synthesis of the 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate: This is typically achieved through chlorination of the corresponding pyrimidinone precursor using a chlorinating agent like phosphorus oxychloride (POCl3).

  • Synthesis of the N4-amino-phenyl intermediate: A substituted aniline is reacted with the 4-chloro-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction to form the N4-(substituted anilino)pyrrolo[2,3-d]pyrimidine.

  • Formation of the urea linkage: The N4-(amino-phenyl)pyrrolo[2,3-d]pyrimidine is then reacted with a substituted phenylisocyanate (in this case, 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in an appropriate solvent like dichloromethane (DCM) to yield the final biaryl urea compound. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Purification: The final product is purified using column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (VEGFR-2)[2]

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using an in vitro kinase assay.

Experimental Workflow for Kinase Inhibition Assay ```dot digraph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare assay buffer, kinase, substrate, and ATP"]; B [label="Add test compound (varying concentrations) or DMSO control to wells"]; C [label="Add VEGFR-2 enzyme and substrate (e.g., poly(Glu,Tyr))"]; D [label="Initiate reaction by adding ATP"]; E [label="Incubate at a controlled temperature (e.g., 30°C)"]; F [label="Stop the reaction"]; G [label="Quantify kinase activity (e.g., using ADP-Glo™ Kinase Assay)"]; H [label="Calculate IC50 values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Key SAR principles for pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors.

  • The pyrrolo[2,3-d]pyrimidine scaffold effectively mimics the adenine ring of ATP, anchoring the inhibitor in the ATP-binding pocket.

  • A flexible linker and an N4-phenyl group are crucial for positioning the molecule correctly.

  • A urea or thiourea moiety is essential for forming hydrogen bonds that stabilize the inhibitor-kinase complex, particularly in the DFG-out conformation.

  • Electron-withdrawing substituents on the terminal phenyl ring enhance the potency, likely by modulating the electronic properties of the urea/thiourea group and improving interactions with the hydrophobic regions of the kinase active site.

Conclusion

The SAR studies of pyrrolo[2,3-d]pyrimidine derivatives provide a clear and compelling roadmap for the design of potent and selective kinase inhibitors. The modular nature of their synthesis allows for systematic exploration of chemical space at key positions, leading to the optimization of biological activity. The consistent finding that biaryl urea/thiourea moieties with terminal electron-withdrawing groups lead to high potency against VEGFR-2 underscores the power of rational, structure-based drug design. While the direct derivatization of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into kinase inhibitors is not yet widely reported, the principles elucidated from the pyrrolo[2,3-d]pyrimidine class offer a strong foundation for future exploration of this and other novel pyrrole scaffolds in the quest for new anticancer therapeutics.

References

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the primary synthetic pathways to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the primary synthetic pathways to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. We will dissect the prevalent two-step approach involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, and explore viable alternatives including the Hantzsch and Barton-Zard pyrrole syntheses. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in selecting the optimal route for their specific needs.

Introduction to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The title compound, with its unique substitution pattern of a cyclopropyl group at the nitrogen and methyl groups at the 2 and 5 positions, coupled with a reactive carbaldehyde function at the 3-position, presents a valuable building block for medicinal chemistry. The cyclopropyl moiety, in particular, is a well-regarded bioisostere that can enhance metabolic stability and binding affinity.

The synthetic accessibility of this intermediate is paramount for its application in drug discovery pipelines. This guide will evaluate the efficiency, scalability, and robustness of various synthetic strategies.

The Standard Two-Step Synthesis: A Critical Evaluation

The most commonly conceptualized route to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a two-stage process: the initial formation of the pyrrole ring followed by its subsequent formylation.

Stage 1: Pyrrole Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2] For the synthesis of the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole core, this translates to the reaction of 2,5-hexanedione with cyclopropylamine.

Mechanism: The reaction is believed to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of a weak acid, such as acetic acid, can catalyze the reaction.[3]

Experimental Protocol: Paal-Knorr Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and cyclopropylamine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[4] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, like N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[5]

Mechanism: The reaction begins with the formation of the Vilsmeier reagent from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous work-up yields the desired aldehyde.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.[7]

  • Reaction: To this pre-formed Vilsmeier reagent, add a solution of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DMF dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7] Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and stir vigorously for 30 minutes to hydrolyze the intermediate. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Alternative Synthetic Strategies for the Pyrrole Core

While the Paal-Knorr synthesis is a reliable method, alternative strategies for the construction of the pyrrole ring offer different advantages in terms of substrate scope and reaction conditions.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9] This method is particularly useful for accessing highly substituted pyrroles.[9]

Applicability to the Target Molecule: To synthesize the 1-cyclopropyl-2,5-dimethyl-1H-pyrrole core, one could envision a reaction between ethyl acetoacetate, 3-chloro-2-butanone, and cyclopropylamine.

Mechanism: The reaction is initiated by the formation of an enamine from the β-ketoester and the primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.[1]

Advantages:

  • Access to a wide range of substituted pyrroles.

  • One-pot reaction from readily available starting materials.

Disadvantages:

  • Can suffer from side reactions, leading to lower yields.

  • The regioselectivity can be an issue with unsymmetrical starting materials.

The Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[10]

Applicability to the Target Molecule: The synthesis of the target pyrrole core would require the reaction of 1-nitropropene with an isocyanoacetate, followed by N-cyclopropylation. This multi-step approach for this specific substitution pattern might be less direct than the Paal-Knorr synthesis.

Mechanism: The reaction proceeds via a base-catalyzed Michael addition of the isocyanide to the nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the aromatic pyrrole ring.[3][10]

Advantages:

  • Effective for the synthesis of pyrroles with electron-withdrawing groups.[3]

  • Milder reaction conditions compared to the classical Paal-Knorr synthesis in some cases.[3]

Disadvantages:

  • The availability and stability of the required nitroalkenes and isocyanides can be a limitation.

  • May require subsequent N-alkylation to introduce the cyclopropyl group, adding a step to the overall synthesis.

A Promising One-Pot Alternative

Recent patent literature has described a one-pot synthesis of a substituted 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[11] This approach, if adaptable, could significantly streamline the synthesis of the target molecule by combining the pyrrole formation and formylation into a single step. The described method involves the reaction of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile with Raney nickel as a catalyst under acidic conditions with a reducing agent.[11] While the direct applicability to the cyclopropyl-dimethyl substituted target is not confirmed, this strategy highlights a potential avenue for process intensification and improved efficiency.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Disadvantages Typical Yields
Paal-Knorr / Vilsmeier-Haack 2,5-Hexanedione, Cyclopropylamine, DMF, POCl₃Reliable, well-established, generally good yields.[12][13]Two distinct steps, can involve harsh reagents (POCl₃).[3][4]60-95% (Paal-Knorr)[13]
Hantzsch Synthesis β-Ketoester, α-Haloketone, CyclopropylamineOne-pot, good for highly substituted pyrroles.[8][9]Potential for side reactions and lower yields.[9]40-85%[13]
Barton-Zard Synthesis Nitroalkene, Isocyanoacetate, Cyclopropylating agentMilder conditions for pyrrole formation, good for electron-deficient pyrroles.[3][10]Multi-step for N-alkylation, availability of starting materials.[3]60-95% (optimized)[13]
One-Pot Reductive Cyclization (Hypothetical) Substituted malononitrile derivativePotentially a single step, improved atom economy.Applicability to the target molecule is unproven.Not Reported

Visualization of Synthetic Pathways

Paal-Knorr / Vilsmeier-Haack Route

G cluster_0 Paal-Knorr Synthesis cluster_1 Vilsmeier-Haack Formylation 2,5-Hexanedione 2,5-Hexanedione 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole 2,5-Hexanedione->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole + Cyclopropylamine (Heat, Acid catalyst) Cyclopropylamine Cyclopropylamine Cyclopropylamine->1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Pyrrole_Intermediate 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Final_Product 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Pyrrole_Intermediate->Final_Product + Vilsmeier Reagent (Hydrolysis) DMF_POCl3 DMF, POCl3 DMF_POCl3->Final_Product

Caption: The two-step synthesis of the target compound.

Alternative Pyrrole Formation Routes

G cluster_0 Hantzsch Synthesis cluster_1 Barton-Zard Synthesis Beta-ketoester Beta-ketoester Pyrrole_H 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Beta-ketoester->Pyrrole_H Alpha-haloketone Alpha-haloketone Alpha-haloketone->Pyrrole_H Cyclopropylamine_H Cyclopropylamine Cyclopropylamine_H->Pyrrole_H Nitroalkene Nitroalkene Pyrrole_BZ_intermediate Pyrrole Intermediate Nitroalkene->Pyrrole_BZ_intermediate Isocyanoacetate Isocyanoacetate Isocyanoacetate->Pyrrole_BZ_intermediate Cyclopropylation N-Cyclopropylation Pyrrole_BZ_intermediate->Cyclopropylation Pyrrole_BZ 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole Cyclopropylation->Pyrrole_BZ

Caption: Alternative one-pot and multi-step pyrrole syntheses.

Conclusion and Recommendations

The choice of the optimal synthetic route to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is contingent upon several factors including the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule.

  • For reliability and straightforward scalability, the two-step Paal-Knorr/Vilsmeier-Haack sequence remains the most logical and well-documented approach. While it involves two separate reactions, the starting materials are readily available, and the procedures are robust.

  • The Hantzsch synthesis offers an attractive one-pot alternative for the pyrrole core formation, potentially reducing the number of operational steps. However, optimization may be required to minimize side products and maximize yield.

  • The Barton-Zard synthesis is a powerful tool for constructing highly functionalized pyrroles, but for this specific target, it likely involves a less direct, multi-step process.

  • The development of a one-pot synthesis, inspired by recent patent literature, represents a promising area for future research. Such a route would offer significant advantages in terms of efficiency and sustainability.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the specific experimental context and the desired balance between efficiency, cost, and robustness.

References

Sources

Validation

A Comparative Spectroscopic Guide to the Isomers of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction: The Imperative of Isomeric Purity in Pyrrole Chemistry Pyrrole scaffolds are foundational motifs in medicinal chemistry and materials science, prized for their unique electronic properties and versatile rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Pyrrole Chemistry

Pyrrole scaffolds are foundational motifs in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] The compound 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its constitutional isomers are valuable synthetic intermediates. However, synthetic routes, such as the Paal-Knorr synthesis or Vilsmeier-Haack formylation, can potentially yield a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is critical for ensuring the desired biological activity, reaction kinetics, and material properties of downstream products.

This guide provides an in-depth spectroscopic comparison between 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Isomer A) and its key constitutional isomer, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-4-carbaldehyde (Isomer B) . While other isomers exist, these two represent a common analytical challenge due to their identical mass and similar substituent set. We will dissect the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data to establish a definitive analytical workflow for their unambiguous identification.

G cluster_isomers Key Isomers for Comparison IsomerA Isomer A 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde IsomerB Isomer B 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-4-carbaldehyde

Caption: Molecular structures of the primary isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the most powerful and conclusive technique for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct and predictable spectral patterns.

Expertise & Causality: Why NMR Excels

The predictive power of NMR lies in its sensitivity to electronic effects (shielding/deshielding) and through-bond scalar coupling (J-coupling).

  • Chemical Shift (δ): The electron-withdrawing nature of the carbaldehyde group significantly deshields adjacent nuclei (protons and carbons), causing them to resonate at a higher chemical shift (further downfield).

  • Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into multiplets. The absence or presence of this splitting, and the magnitude of the coupling constant, provides definitive connectivity information.

¹H NMR Analysis: A Tale of Two Spectra

The proton NMR spectra of Isomer A and Isomer B are expected to be starkly different, particularly in the aromatic region.

  • Isomer A (3-carbaldehyde): Will exhibit a single, sharp singlet for the C4-proton. This proton has no adjacent proton neighbors to couple with. The two methyl groups (at C2 and C5) may have slightly different chemical shifts due to the asymmetric environment.

  • Isomer B (4-carbaldehyde): Will also display a singlet for the C3-proton. The key difference lies in the symmetry. In Isomer B, the molecule possesses a plane of symmetry (if the cyclopropyl group's rotation is averaged), making the two methyl groups at C2 and C5 chemically equivalent, thus appearing as a single, integrated signal of 6H.

¹³C NMR Analysis: Confirming the Carbon Skeleton

The carbon spectrum provides complementary evidence. The most telling signal is that of the carbonyl carbon, but the pyrrole ring carbons are also diagnostic.

  • Carbonyl Carbon (C=O): The chemical shift will be in the typical aldehyde range (~180-190 ppm). Subtle differences may exist due to the varied electronic environment, but the key differentiators are the ring carbons.

  • Pyrrole Ring Carbons: The substitution pattern dramatically alters the chemical shifts. For Isomer A, we expect four distinct pyrrole carbon signals. For the more symmetric Isomer B, the C2 and C5 carbons would be equivalent, as would C3 and C4 if not for the aldehyde, leading to fewer signals overall.

Experimental Protocol: Self-Validating NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of ~16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is required.

Data Summary: Predicted NMR Signatures
Signal Isomer A (3-carbaldehyde) Isomer B (4-carbaldehyde) Rationale for Difference
Pyrrole-H ~6.5 ppm (s, 1H)~6.8 ppm (s, 1H)Different electronic environment and position.
Aldehyde-H ~9.7 ppm (s, 1H)~9.6 ppm (s, 1H)Minimal difference expected.
Methyl-H Two singlets (~2.2, ~2.4 ppm, 3H each)One singlet (~2.3 ppm, 6H)Molecular symmetry in Isomer B makes methyls equivalent.
Cyclopropyl-H Multiplets (~0.6-1.2 ppm)Multiplets (~0.6-1.2 ppm)Complex splitting, but position of N-substituent is the same.
Pyrrole C (quat) 4 distinct signals2-3 distinct signalsSymmetry in Isomer B leads to fewer unique carbon environments.
Carbonyl C ~185 ppm~184 ppmSlight shift due to different electronic influence.

Infrared (IR) Spectroscopy: A Probe of Carbonyl Bond Strength

IR spectroscopy is a rapid method for functional group identification. For these isomers, the primary diagnostic peak is the carbonyl (C=O) stretching vibration.

Expertise & Causality: Resonance and Vibrational Frequency

The position of the C=O stretching frequency is highly sensitive to the electronic effects of the pyrrole ring.[3] The electron-donating nitrogen atom can participate in resonance with the carbonyl group, which weakens the C=O double bond and lowers its stretching frequency (a shift to a lower wavenumber). The efficiency of this resonance depends on the substituent's position.

  • Isomer A (3-carbaldehyde): Resonance delocalization from the nitrogen to the C3-carbonyl is effective, leading to a lowered C=O frequency compared to a simple aliphatic aldehyde.

  • Isomer B (4-carbaldehyde): The resonance pathway is slightly different, which may result in a subtly different C=O stretching frequency. Typically, conjugation effects are more pronounced from the 2/5 positions than the 3/4 positions.

Experimental Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Validation: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

Data Summary: Key IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer A vs. Isomer B Insight
C=O Stretch (Aldehyde) 1660 - 1685 cm⁻¹A small but potentially measurable shift is expected between isomers. Isomer A may have a slightly lower frequency.[3]
C-H Stretch (Aldehyde) ~2820 cm⁻¹ and ~2720 cm⁻¹Presence confirms the aldehyde group in both; not a primary differentiator.[4]
C-H Stretch (sp²) 3000 - 3100 cm⁻¹Pyrrole ring C-H stretches.
C-H Stretch (sp³) 2850 - 2960 cm⁻¹Methyl and cyclopropyl C-H stretches.
Pyrrole Ring Modes 1400 - 1600 cm⁻¹Complex "fingerprint" vibrations that will differ slightly but are harder to assign definitively without reference spectra.

UV-Visible Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule. The key absorption (λ_max) for these compounds corresponds to a π → π* transition within the conjugated system of the pyrrole ring and the aldehyde.

Expertise & Causality: Conjugation and λ_max

The extent of conjugation directly influences the energy of the π → π* transition. A more extended or effective conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λ_max. The position of the aldehyde group alters the overall conjugation pathway.

Experimental Protocol
  • Solution Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes.

  • Measurement: Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan the absorbance from approximately 200 nm to 400 nm.

Data Summary: Electronic Transitions
Parameter Isomer A (3-carbaldehyde) Isomer B (4-carbaldehyde) Rationale for Difference
λ_max Expected ~280-310 nmExpected ~275-305 nmThe difference in the conjugation pathway will lead to a distinct λ_max for each isomer, providing strong correlative evidence.[5][6]

Mass Spectrometry (MS): Fragmentation Fingerprinting

While MS cannot distinguish isomers by their molecular ion peak (as they have identical masses), the fragmentation patterns generated under electron ionization (EI) can serve as a structural fingerprint.

Expertise & Causality: Stability of Fragment Ions

In EI-MS, high-energy electrons bombard the molecule, creating a radical cation (the molecular ion, M⁺•) that is prone to fragmentation. The fragmentation pathways that lead to the most stable carbocations or radicals are favored. The different substitution patterns of the isomers will influence the stability of potential fragments.

Common fragmentation pathways for N-alkyl pyrroles include:

  • Loss of the N-substituent: Cleavage of the N-cyclopropyl bond.

  • Ring cleavage: Fragmentation of the pyrrole ring itself.

  • Loss from substituents: Loss of CO from the aldehyde, or H• from a methyl group.[7][8]

The relative abundance of these fragment ions will differ between Isomer A and Isomer B.

Experimental Protocol (GC-MS)
  • Sample Introduction: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Inject a small volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the isomers if a mixture is present.

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to ~200.

Data Summary: Predicted Fragmentation

| Ion (m/z) | Identity | Expected Relative Abundance (Isomer A vs. B) | | :--- | :--- | :--- | :--- | | 163 | [M]⁺• | Molecular ion. Should be present for both. | | 148 | [M - CH₃]⁺ | Loss of a methyl group. Relative abundance may differ. | | 134 | [M - CHO]⁺ | Loss of the formyl group. | | 122 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

G Sample Unknown Pyrrole Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Definitive Structure (Isomer A or B) NMR->Structure Primary Confirmation IR->Structure Corroborating Evidence MS->Structure Corroborating Evidence UV->Structure Corroborating Evidence

Caption: Recommended analytical workflow for isomer identification.

Conclusion

Unambiguous differentiation between the constitutional isomers of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-carbaldehyde is essential for rigorous chemical research and development. While IR, UV-Vis, and Mass Spectrometry each provide valuable and complementary data, NMR spectroscopy stands alone as the definitive technique . The distinct patterns in ¹H NMR, particularly the number of signals for the methyl groups and the splitting pattern of the pyrrole proton, provide a conclusive structural assignment. A comprehensive approach, utilizing multiple spectroscopic methods as outlined in this guide, ensures the highest level of confidence in compound identity and purity.

References

  • Eisner, U., & Erskine, R. L. (1958). The Light Absorption of Pyrroles. Part II. Infrared. Journal of the Chemical Society, 971-976. Available from: [Link]

  • Klyba, L. V., et al. (2016). Mass spectra of new heterocycles: XV. Fragmentation of 1-substituted 3-alkoxy-2-(propargylsulfanyl)- and 3-alkoxy-2-(allenylsulfanyl)-1H-pyrroles under electron impact. ResearchGate. Available from: [Link]

  • Black, D. StC., et al. (1995). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available from: [Link]

  • Liu, W., et al. (2010). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]

  • ResearchGate. (2015). ¹H NMR spectra of compound 3a. ResearchGate. Available from: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0035924). HMDB. Available from: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). UV−vis absorption spectra of pyrrole before and after polymerization. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. ResearchGate. Available from: [Link]

  • NIST. (2021). Pyrrole - Infrared Spectrum. NIST WebBook. Available from: [Link]

  • NIST. (2021). Pyrrole - Mass spectrum (electron ionization). NIST WebBook. Available from: [Link]

  • ResearchGate. (2007). Assignment of infared absorption bands for pyrrole(Transmision IR). ResearchGate. Available from: [Link]

  • ResearchGate. (2022). ¹H NMR analysis of pyrrole H/D exchange. ResearchGate. Available from: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity assessment of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the subject compound with structurally similar alternatives.

Introduction

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact downstream biological assays or material properties. This guide will explore three complementary analytical techniques for its purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qHNMR).

Comparative Overview of Analytical Techniques

A multi-pronged approach to purity analysis provides a more complete picture of a compound's impurity profile. Each technique offers unique advantages and is sensitive to different types of impurities.

Technique Principle Strengths Limitations
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution for non-volatile impurities, quantitative accuracy.Not suitable for volatile impurities, requires a chromophore for UV detection.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.Excellent for volatile and semi-volatile impurities, provides structural information for identification.[1][2][3][4][5]Not suitable for non-volatile or thermally labile compounds.
qHNMR The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[6]Absolute quantification without a specific reference standard for the analyte, provides structural confirmation.[7][8][9]Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Structurally Similar Alternatives for Comparison

To provide context for the purity assessment, we will compare the analytical results of our synthesized 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with the following commercially available, structurally related compounds:

  • Alternative 1: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

  • Alternative 2: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Alternative 3: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

These alternatives share the core 2,5-dimethyl-1H-pyrrole-3-carbaldehyde structure but differ in the N-substituent, which can influence their chromatographic behavior and impurity profiles.

Experimental Protocols and Data Analysis

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating, incorporating system suitability tests to ensure data integrity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Rationale: RP-HPLC is a cornerstone of pharmaceutical purity analysis due to its high resolving power for a wide range of organic molecules. A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like our target molecule. The mobile phase gradient allows for the elution of impurities with a range of polarities. UV detection is suitable as the pyrrole ring and the carbaldehyde group constitute a chromophore. This methodology is guided by principles outlined in the European Pharmacopoeia and United States Pharmacopeia.[1][2][10]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample B Dissolve in Acetonitrile A->B F Inject Sample B->F C Prepare Mobile Phase A (0.1% Formic Acid in Water) E System Equilibration C->E D Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) D->E E->F G Gradient Elution F->G H UV Detection (254 nm) G->H I Integrate Peaks H->I J Calculate % Area I->J K System Suitability Test J->K

Caption: RP-HPLC-UV workflow for purity assessment.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance. Key parameters include theoretical plates, tailing factor, and reproducibility of injections, as per pharmacopeial guidelines.[1][2][3][4][5]

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Hypothetical Data Summary:

Compound Retention Time (min) Purity (% Area) Major Impurity (RT, % Area)
Synthesized Compound 8.598.57.2, 0.8
Alternative 1 9.299.28.1, 0.5
Alternative 2 8.197.86.9, 1.2
Alternative 3 7.999.5None detected > 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[1][2][3][4][5] Given the aldehyde functionality and the relatively low molecular weight of the target compound, it is expected to be sufficiently volatile for GC analysis. This technique is particularly useful for detecting residual solvents from the synthesis or volatile byproducts.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC B->C D Temperature Programmed Separation C->D E Elute to MS D->E F Electron Ionization E->F G Mass Analysis F->G H Total Ion Chromatogram G->H I Mass Spectrum of Peaks H->I K Calculate % Area H->K J Library Search & Identification I->J

Caption: GC-MS workflow for volatile impurity profiling.

Detailed Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Data Analysis: The purity is estimated based on the relative peak areas in the Total Ion Chromatogram (TIC). Impurity identification is performed by comparing the mass spectrum of each impurity peak with a spectral library (e.g., NIST).

Hypothetical Data Summary:

Compound Purity (% Area) Identified Volatile Impurities
Synthesized Compound 99.1Residual Toluene (0.3%), Unidentified byproduct (m/z fragments suggest incomplete cyclization) (0.6%)
Alternative 1 99.6None detected > 0.1%
Alternative 2 99.3Residual Phenol (0.4%)
Alternative 3 99.8None detected > 0.1%
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR)

Rationale: qHNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8][9] The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a certified internal standard of known purity and weight. Maleic acid is a suitable internal standard as its vinyl proton signals are in a region of the spectrum that is unlikely to overlap with the signals of the analyte. The Journal of Medicinal Chemistry accepts absolute qHNMR as a valid method for purity determination.[8]

Workflow Diagram:

qHNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Internal Standard (IS) C Dissolve both in CDCl₃ A->C B Accurately weigh Analyte B->C D Acquire ¹H NMR Spectrum C->D E Ensure long relaxation delay (d1) F Phase and Baseline Correction D->F G Integrate Analyte and IS signals F->G H Calculate Purity G->H

Caption: qHNMR workflow for absolute purity determination.

Detailed Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid, certified reference material) into a vial.

    • Accurately weigh approximately 20 mg of the 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into the same vial.

    • Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Hypothetical Data Summary:

Compound Calculated Purity (%) Observed Impurities in NMR Spectrum
Synthesized Compound 98.2Minor signals in the aromatic and aliphatic regions, consistent with HPLC and GC-MS findings.
Alternative 1 99.1Trace impurities observed.
Alternative 2 97.5Significant impurity signals observed.
Alternative 3 99.4No significant impurities detected.

Synthesis of Findings and Conclusion

The purity assessment of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde demonstrates the power of employing orthogonal analytical techniques.

  • RP-HPLC-UV provided excellent resolution of non-volatile impurities, indicating a purity of 98.5% .

  • GC-MS was crucial in identifying and quantifying volatile impurities, such as residual solvents from the synthesis, yielding a purity estimate of 99.1% .

  • qHNMR offered an absolute purity value of 98.2% , corroborating the chromatographic results and providing structural confirmation of the main component.

The minor discrepancies in the purity values obtained from the different techniques are expected and highlight their complementary nature. For instance, HPLC may not detect volatile impurities that are quantified by GC-MS, while qHNMR provides an absolute measure that is not dependent on the response factor of impurities.

In comparison to the selected alternatives, the synthesized 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits a high degree of purity, suitable for most research and development applications. The impurity profile suggests that minor byproducts from the synthesis may be present, which could be further minimized by optimizing the purification process (e.g., recrystallization or preparative chromatography).

This comprehensive guide provides a robust framework for the purity assessment of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. By understanding the principles and applying the detailed protocols for HPLC, GC-MS, and qHNMR, researchers can confidently establish the quality of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques. Ph. Eur. 11th Edition. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Pharmaceutical Guideline. (2022). Signal to noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • Thermo Fisher Scientific. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Agilent. USP General Chapter <1058>. [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57 (22), 9220-9231. [Link]

  • Semantics Scholar. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Adherence to these procedures is critical for ensuring the safety of labo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. The protocols herein are based on established principles of chemical waste management and hazard assessment derived from analogous chemical structures and regulatory guidelines.

Core Principle: Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the chemical's potential hazards. While a specific Safety Data Sheet (SDS) for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not universally available, a robust hazard assessment can be synthesized by examining its constituent functional groups—a substituted pyrrole and an aldehyde—and data from structurally similar molecules.

The pyrrole ring system can exhibit toxicity if swallowed or inhaled, while aldehydes are often associated with irritation.[1][2] A close structural analog, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is classified as a skin, eye, and respiratory irritant.[3] Therefore, it is imperative to treat 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a hazardous chemical waste with, at minimum, irritant properties. All chemical waste must be managed in accordance with local, state, and federal regulations.[4]

Table 1: Inferred Hazard Profile

Hazard Type GHS Classification (Inferred) Justification and Key Considerations
Skin Corrosion/Irritation Category 2 Based on data for the carboxylic acid analog, this compound is expected to cause skin irritation.[3]
Serious Eye Damage/Irritation Category 2A Expected to cause serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) May cause respiratory irritation upon inhalation of dust or vapors.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Assumed) Pyrrole and its derivatives are often toxic if swallowed and harmful if inhaled.[1][6] This compound should be handled as if it were toxic.

| Flammability | Category 3 (Assumed) | Many pyrrole derivatives and similar organic aldehydes are flammable liquids.[1][7] Vapors may form explosive mixtures with air.[7][8] |

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following PPE is mandatory when handling 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for any purpose, including disposal.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[9]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and vapors.[5][9]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are necessary to prevent accidental skin exposure.[10]

  • Respiratory Protection: All handling of this compound, especially the generation and transfer of waste, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]

Step-by-Step Disposal Protocol

Disposal of this chemical is not a single action but a systematic workflow. Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][13]

Step 1: Waste Segregation

Proper segregation is the foundation of safe and compliant chemical waste management. It prevents dangerous reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect all contaminated solid materials—such as gloves, weighing papers, pipette tips, and absorbent pads used for minor spills—in a designated, compatible solid hazardous waste container.[9] This container should be clearly labeled for this specific waste stream.

  • Liquid Waste: Collect all solutions containing 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a separate, compatible liquid hazardous waste container.[9] Do not mix this waste with other streams (e.g., halogenated solvents, aqueous waste, acids) unless explicitly approved by your institution's EHS department.[10][14] Incompatible materials, such as strong oxidizing agents or acids, must be kept separate to avoid violent reactions.[4][8]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposure.

  • Compatibility: Use containers made of materials that are chemically resistant to the waste. High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable for organic solvents and compounds like this one.[15]

  • Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw cap.[14]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[14][15]

  • Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[12][16] This minimizes the release of potentially harmful vapors and prevents spills if the container is knocked over.

Step 3: Comprehensive Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who may handle the container.[17]

  • Affix a completed EHS-provided hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[18]

    • The full, unabbreviated chemical name: "1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" .[12]

    • A complete list of all other chemical constituents and their approximate percentages (including solvents).[12]

    • The relevant hazard warnings or pictograms (e.g., Irritant, Flammable, Toxic).[18]

    • The accumulation start date (the date waste was first added).

Step 4: Designated Storage (Satellite Accumulation Area)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[14][17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. Waste should not be moved from one lab to another for storage.[17][18]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[12]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[14]

Step 5: Arranging Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EHS: Once the container is full (or before the mandated storage time limit is reached), contact your institution's EHS department or equivalent safety office to schedule a waste pickup.[9]

  • Documentation: Complete any required waste pickup forms or log entries with accurate and complete information.

  • Regulatory Compliance: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[18][19] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe handling and disposal of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde waste.

G Disposal Workflow for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_emergency Contingency start Start: Waste Generated haz_assess 1. Hazard Assessment (Irritant, Toxic, Flammable) start->haz_assess ppe 2. Don Mandatory PPE haz_assess->ppe segregate 3. Segregate Waste Stream (Non-halogenated organic) ppe->segregate spill Spill Occurs? ppe->spill solid_waste Collect Contaminated Solids segregate->solid_waste Solid liquid_waste Collect Liquid Waste segregate->liquid_waste Liquid container 4. Select & Label Compatible Hazardous Waste Container solid_waste->container liquid_waste->container store 5. Store in Secondary Containment in a Designated SAA container->store is_full Container Full or Storage Time Limit Reached? store->is_full is_full->store No contact_ehs 6. Contact EHS for Pickup is_full->contact_ehs Yes end End: Waste Disposed by Licensed Facility contact_ehs->end spill->ppe No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->container Clean-up debris collected as solid waste

Caption: Disposal workflow for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This document provides a comprehensive safety and operational framework for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The guidance here...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and operational framework for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The guidance herein is synthesized from established safety protocols for structurally related pyrroles and aldehydes, aiming to provide a risk-based approach to personal protection and laboratory operations. The core principle is that procedural safety is not merely a list of rules but a dynamic system of risk assessment that validates itself through each step of an experimental workflow.

Hazard Profile and Risk Assessment

While comprehensive toxicological data for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully established, a robust hazard profile can be constructed by examining its functional groups (pyrrole, aldehyde) and data from close structural analogs. The primary risks are associated with irritation and acute toxicity.

A safety data sheet for the compound classifies it with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause respiratory irritation.[1][2]

Structurally similar compounds, such as the parent pyrrole ring and other derivatives, are noted to be potentially toxic, sensitive to air and light, and capable of causing significant eye damage.[3][4][5] The compound is a solid with a melting point of 165-167°C, meaning the primary exposure risks during handling are from inhalation of fine particulates (dust) and direct contact with skin and eyes.[6]

Table 1: Hazard Identification and GHS Classification

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE): A Multi-Level Approach

Selection of PPE is not static; it must be adapted to the specific experimental procedure. The following sections detail the mandatory baseline PPE and conditions that require an escalation in protection.

Foundational PPE: The Minimum Standard for All Operations

For any task involving this compound, the following PPE is mandatory. This foundational layer is designed to mitigate risks from accidental, low-volume contact.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[7][8] Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.

  • Hand Protection: Nitrile gloves are the standard recommendation for incidental contact.[9] It is critical to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid skin contamination.[7] For prolonged tasks or when working with solvents, consult the glove manufacturer's chemical resistance guide to ensure adequate protection.

  • Protective Clothing: A properly fitting, flame-resistant lab coat, fully buttoned, is required.[9] Long pants and closed-toe, closed-heel shoes are mandatory to ensure maximal skin coverage.[9]

  • Engineering Controls: All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood.[10] This is the primary method for preventing respiratory exposure.

Task-Specific PPE Escalation

The risk of exposure increases with the scale of the work and the nature of the procedure. The following workflow illustrates how to escalate PPE based on the specific task.

PPE_Workflow cluster_start Experimental Task Assessment cluster_procedures Procedure Type cluster_ppe Required PPE Ensemble Start Start: Handling 1-Cyclopropyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Weighing Weighing Small Quantities (<1g) of Solid Start->Weighing Solid Transfer Solution Preparing Solutions or Performing Reactions Start->Solution Wet Chemistry Purification Purification / High Energy Ops (Rotovap, Heating, Sonication) Start->Purification Energy Input PPE1 Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - In Fume Hood Weighing->PPE1 PPE2 Escalated PPE: - Baseline PPE + Face Shield + Chemically Resistant Apron Solution->PPE2 PPE3 Maximum Precaution PPE: - Escalated PPE + Consider double-gloving + Ensure high fume hood sash velocity Purification->PPE3

Caption: PPE selection workflow based on experimental task.

  • For Weighing and Solid Transfers: The primary risk is dust inhalation and minor spills. Adherence to the Foundational PPE protocol within a fume hood is generally sufficient.

  • For Solution Preparation and Reactions: The risk of splashes increases. In addition to the foundational gear, a face shield worn over chemical splash goggles and a chemically resistant apron are required.[9]

  • For High-Energy Operations (e.g., heating, sonicating, rotovapping): These processes increase the likelihood of generating aerosols. The maximum precaution is warranted, including all previously mentioned PPE. Consideration should be given to double-gloving (e.g., two pairs of nitrile gloves or a nitrile/neoprene combination) for added protection.

Operational and Disposal Plan

A safe laboratory environment is maintained through rigorous operational procedures and a clear plan for waste disposal.

Engineering Controls
  • Ventilation: All work must be conducted in a properly functioning chemical fume hood to mitigate inhalation hazards.[10][11] The face velocity of the hood should be verified regularly.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested weekly. Fire extinguishers (typically CO2 or dry chemical) should be available.[7][12]

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the fume hood is clear of clutter and the sash is at the appropriate working height. Assemble all necessary equipment and PPE.

  • Aliquotting Solid: To minimize dust, do not pour the solid. Use a spatula or scoop to carefully transfer the material. Close the stock container immediately after use.

  • Making Solutions: Add the solid to the solvent slowly. If the dissolution is exothermic, pre-cool the solvent and use an ice bath.

  • Post-Handling: After the procedure, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • De-Gowning: Remove PPE in the correct order to prevent cross-contamination: first gloves, then apron, followed by face shield/goggles. Wash hands and forearms thoroughly with soap and water.[7]

Storage and Stability
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[10]

  • Given that many pyrrole derivatives are sensitive to light, heat, and oxygen, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is a best practice to ensure long-term stability.[3][13]

Spill and Emergency Response

In the event of a spill, immediate and correct action is crucial.

Spill_Response cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Alert others and evacuate immediate area Spill->Evacuate Assess Assess spill size and personal risk Evacuate->Assess SmallSpill Small Spill (Manageable by user) Assess->SmallSpill Small LargeSpill Large Spill (Requires EH&S) Assess->LargeSpill Large PPE Don appropriate PPE (min. Escalated Level) SmallSpill->PPE ContactEHS Contact EH&S and pull fire alarm LargeSpill->ContactEHS Contain Cover with inert absorbent (e.g., vermiculite, sand) PPE->Contain Collect Gently sweep into a sealed waste container Contain->Collect Clean Decontaminate area Collect->Clean Dispose Dispose of as hazardous waste Clean->Dispose

Caption: Logical flow for chemical spill response.

  • For small spills (solid): Wearing full escalated PPE, gently cover the material with an inert absorbent like sand or vermiculite to prevent it from becoming airborne.[10] Carefully sweep the mixture into a designated, sealable container for hazardous waste.

  • For small spills (liquid solution): Use an inert absorbent material to soak up the spill. Collect the contaminated material into a sealed container.[10][11]

  • For large spills: Evacuate the immediate area and notify laboratory personnel and your institution's Environmental Health & Safety (EH&S) department immediately.

Waste Disposal

All waste containing 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][10] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical or its solutions down the drain.[12]

References

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  • University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
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  • Unnamed Supplier. (n.d.).
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  • Occupational Safety and Health Administration. (n.d.).
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  • Chem-Impex. (n.d.). 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
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